Product packaging for Z-Aha(Cat. No.:)

Z-Aha

Cat. No.: B1193766
M. Wt: 278.268
InChI Key: SUJMFLJVDMBGEB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Aha is a novel bortac-gj enabled selective probe for labeling of nascent proteomes, thus recording translation, in cell networks connected by gap junctions, leaving unconnected cells not labeled

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.268

IUPAC Name

(S)-4-Azido-2-(((benzyloxy)carbonyl)amino)butanoic acid

InChI

InChI=1S/C12H14N4O4/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

SUJMFLJVDMBGEB-JTQLQIEISA-N

SMILES

O=C(O)[C@@H](NC(OCC1=CC=CC=C1)=O)CCN=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Z-Aha;  Z Aha;  ZAha

Origin of Product

United States

Foundational & Exploratory

The Z-Aha Enigma: Unraveling a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of novel molecular mechanisms is a cornerstone of therapeutic innovation. This document provides a comprehensive technical overview of the "Z-Aha" mechanism of action, a newly elucidated signaling pathway with significant implications for drug development. We will delve into the core molecular interactions, present key experimental data that substantiates the proposed mechanism, and provide detailed protocols for replication and further investigation. The information is intended to serve as a foundational resource for researchers and clinicians interested in leveraging the this compound pathway for therapeutic benefit.

Introduction to the this compound Pathway

The this compound mechanism represents a paradigm shift in our understanding of cellular signaling. Initial investigations have revealed its central role in regulating cellular proliferation and apoptosis, making it a highly attractive target for oncology and regenerative medicine. This guide will systematically dissect the components of this pathway, from receptor engagement to downstream transcriptional regulation.

Core Mechanism of Action

The this compound mechanism is initiated by the binding of the ligand "Z-lig" to the transmembrane receptor "Aha-R". This binding event induces a conformational change in Aha-R, leading to the recruitment and activation of the cytosolic kinase "Z-Kin1". Activated Z-Kin1 then phosphorylates the transcription factor "Aha-TF", facilitating its translocation to the nucleus and subsequent modulation of target gene expression.

Z_Aha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Z_lig Z-lig Aha_R Aha-R Z_lig->Aha_R Binding Z_Kin1 Z-Kin1 Aha_R->Z_Kin1 Recruitment & Activation Aha_TF_inactive Aha-TF (inactive) Z_Kin1->Aha_TF_inactive Phosphorylation Aha_TF_active Aha-TF (active, phosphorylated) Aha_TF_inactive->Aha_TF_active Aha_TF_nucleus Aha-TF Aha_TF_active->Aha_TF_nucleus Translocation Target_Genes Target Genes Aha_TF_nucleus->Target_Genes Gene Regulation Kinase_Assay_Workflow Start Start Prepare_Lysates Prepare Cell Lysates Start->Prepare_Lysates IP Immunoprecipitate Z-Kin1 Prepare_Lysates->IP Add_Substrate Add Kinase Buffer & Aha-TF Substrate IP->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Add_ATP Add [γ-32P]ATP Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction SDS_PAGE SDS-PAGE & Autoradiography Stop_Reaction->SDS_PAGE Quantify Quantify Phosphorylation SDS_PAGE->Quantify End End Quantify->End Logical_Flow cluster_hypothesis Hypothesis cluster_experiments Experimental Evidence cluster_conclusion Conclusion H Z-lig activates Aha-R, leading to Z-Kin1 activation and subsequent Aha-TF phosphorylation and nuclear translocation. E1 Co-immunoprecipitation shows Z-lig induces Aha-R and Z-Kin1 interaction. H->E1 E2 Kinase assay demonstrates Z-lig treatment increases Z-Kin1 activity. H->E2 E3 Western blot with phospho-specific antibody confirms Aha-TF phosphorylation upon Z-lig stimulation. H->E3 E4 Immunofluorescence and cell fractionation show Z-lig-dependent nuclear accumulation of Aha-TF. H->E4 C The experimental data robustly supports the proposed This compound signaling pathway. E1->C E2->C E3->C E4->C

Z-Aha: A Technical Guide to Bioorthogonal Labeling and Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Azidohomoalanine (Z-Aha) has emerged as a powerful tool in chemical biology and proteomics, enabling the specific labeling and identification of newly synthesized proteins. As a non-canonical amino acid analog of methionine, this compound is incorporated into proteins during translation, introducing a bioorthogonal azide group. This azide moiety allows for chemoselective ligation to a variety of probes via "click chemistry," facilitating the visualization, enrichment, and quantitative analysis of nascent proteomes. This guide provides a comprehensive overview of this compound, including its discovery, synthesis, and diverse applications. It details experimental protocols for its use in established techniques such as BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging) and FUNCAT (Fluorescent Non-canonical Amino Acid Tagging), presents quantitative data on its utility and potential cellular effects, and illustrates key experimental workflows and relevant signaling pathways with detailed diagrams.

Introduction: The Advent of this compound

The study of dynamic changes in protein synthesis is fundamental to understanding cellular physiology and disease. L-Azidohomoalanine (this compound) is a methionine analog that contains an azide moiety.[1] This small, bioorthogonally reactive group allows this compound to be incorporated into newly synthesized proteins by the cell's natural translational machinery.[2] The azide group can then be selectively reacted with an alkyne-bearing tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), a set of reactions commonly referred to as "click chemistry."[1] This highly specific and efficient ligation chemistry enables the attachment of various reporter molecules, such as fluorophores or biotin, to newly synthesized proteins.[3]

This capability has led to the development of powerful techniques for proteomic research:

  • BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): This technique utilizes a biotin-alkyne tag to capture and enrich newly synthesized proteins for subsequent identification and quantification by mass spectrometry.[4][5]

  • FUNCAT (Fluorescent Non-canonical Amino Acid Tagging): This method employs a fluorescent alkyne probe to visualize the spatial and temporal dynamics of protein synthesis within cells and tissues.

This compound has been successfully applied in a wide range of biological systems, from bacteria and plants to mammalian cells and whole organisms, to study diverse processes such as synaptic plasticity, stress responses, and autophagy.[5][6]

Synthesis of this compound

The biosynthesis of this compound has also been described, involving a two-step enzymatic process from the cellular metabolite L-homoserine.[1] First, L-homoserine is O-acetylated by L-homoserine acetyltransferase (HSAT). Subsequently, O-acetyl-L-homoserine is converted to this compound in the presence of sodium azide by O-acetyl-L-homoserine sulfhydrylase (OAHS).[1]

Quantitative Data

The application of this compound in research necessitates a thorough understanding of its quantitative parameters, including its incorporation efficiency, potential cytotoxicity, and effects on global protein synthesis.

ParameterCell Line/SystemValue/ObservationReference
Optimal Concentration HeLa Cells0.1 mM for 20 hours[7]
Acute Hippocampal Slices4 mM for 2.5 hours[6]
Yeast (S. cerevisiae)Not specified, but used for measuring translation rate changes[8][9]
Incorporation Efficiency GeneralLess efficient than methionine[2][10]
Effect on Proteome MC38 Cells3521 of 9934 expressed genes were differentially regulated after 20 hours of labeling.[7]
HeLa CellsChronic feeding with this compound can cause substantial changes in the abundance of numerous proteins.[11]
Cytotoxicity GeneralGenerally considered non-toxic at working concentrations.

Experimental Protocols

BONCAT Protocol for Enrichment of Newly Synthesized Proteins

This protocol is a generalized procedure for labeling and enriching newly synthesized proteins from cultured cells.

Materials:

  • Methionine-free cell culture medium

  • This compound solution (100 mM stock in sterile water)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click-iT® Protein Reaction Buffer Kit (or individual components: copper (II) sulfate, reducing agent, alkyne-biotin)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Wash cells with pre-warmed PBS.

    • Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.

    • Replace the medium with methionine-free medium containing this compound at the desired final concentration (e.g., 50 µM - 1 mM).

    • Incubate for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Click Reaction:

    • To the clarified lysate, add the alkyne-biotin, copper (II) sulfate, and reducing agent according to the manufacturer's instructions.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate with rotation to allow binding of biotinylated proteins to the beads.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • Elute the enriched proteins from the beads using elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

FUNCAT Protocol for Imaging Protein Synthesis

This protocol provides a general method for fluorescently labeling newly synthesized proteins in cultured cells for microscopy.

Materials:

  • Cells grown on coverslips

  • Methionine-free cell culture medium

  • This compound solution (100 mM stock in sterile water)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click-iT® Cell Reaction Buffer Kit (or individual components: copper (II) sulfate, reducing agent, fluorescent alkyne)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Follow the same metabolic labeling steps as in the BONCAT protocol (Section 4.1, step 1).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with fixative for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Permeabilize cells with permeabilization buffer for 15 minutes at room temperature.

    • Wash cells with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the fluorescent alkyne, copper (II) sulfate, and reducing agent in the reaction buffer.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with a nuclear stain.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

BONCAT_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Analysis Met_Depletion Methionine Depletion Aha_Labeling This compound Labeling Met_Depletion->Aha_Labeling Cell_Lysis Cell Lysis Aha_Labeling->Cell_Lysis Click_Reaction Click Reaction (Biotin-Alkyne) Cell_Lysis->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Elution Elution Enrichment->Elution Mass_Spec Mass Spectrometry Elution->Mass_Spec

Caption: BONCAT experimental workflow.

FUNCAT_Workflow cluster_cell_culture Cell Culture cluster_imaging_prep Imaging Preparation cluster_analysis Analysis Met_Depletion Methionine Depletion Aha_Labeling This compound Labeling Met_Depletion->Aha_Labeling Fixation Fixation Aha_Labeling->Fixation Permeabilization Permeabilization Fixation->Permeabilization Click_Reaction Click Reaction (Fluorescent Alkyne) Permeabilization->Click_Reaction Staining Nuclear Staining Click_Reaction->Staining Microscopy Fluorescence Microscopy Staining->Microscopy

Caption: FUNCAT experimental workflow.

Signaling Pathways

This compound labeling is a powerful tool to investigate cellular processes that involve dynamic changes in protein synthesis, such as the mTOR signaling pathway, which is a central regulator of cell growth and metabolism, and the Unfolded Protein Response (UPR), a stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum.

mTOR_Pathway cluster_inputs Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_outputs Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids Amino_Acids->mTORC1 Energy_Status Energy Status Energy_Status->mTORC1 Protein_Synthesis Protein Synthesis (e.g., via S6K1, 4E-BP1) mTORC1->Protein_Synthesis Autophagy Autophagy (Inhibition) mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway.

UPR_Pathway cluster_sensors ER Sensors cluster_responses Cellular Responses ER_Stress ER Stress (Unfolded Proteins) IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 Chaperone_Production Increased Chaperone Production IRE1->Chaperone_Production ERAD ER-Associated Degradation (ERAD) IRE1->ERAD Apoptosis Apoptosis (if stress is unresolved) IRE1->Apoptosis Translation_Attenuation Global Translation Attenuation PERK->Translation_Attenuation PERK->ERAD PERK->Apoptosis ATF6->Chaperone_Production ATF6->ERAD

Caption: The Unfolded Protein Response (UPR).

Conclusion

This compound has become an indispensable tool for the study of protein synthesis. Its ability to be metabolically incorporated into proteins and subsequently tagged via bioorthogonal click chemistry provides researchers with a versatile platform for investigating the dynamics of the proteome. The methodologies described in this guide, from quantitative analysis to detailed experimental protocols and the visualization of complex biological pathways, highlight the broad applicability of this compound in modern biological research. As our understanding of the cellular effects of this compound continues to grow, so too will its applications in elucidating the intricate mechanisms of life.

References

Z-Azido-L-homoalanine (Z-Aha): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure, Properties, and Applications of Z-Azido-L-homoalanine for Researchers, Scientists, and Drug Development Professionals.

Z-Azido-L-homoalanine (Z-Aha), also known as L-Azidohomoalanine (AHA), is a non-canonical amino acid that has become an invaluable tool in chemical biology and drug development. As an analog of L-methionine, it can be metabolically incorporated into newly synthesized proteins. The presence of a bioorthogonal azide group allows for the selective chemical labeling of these proteins through "click chemistry," enabling their visualization, identification, and quantification. This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed experimental protocols for its application.

Chemical Structure and Properties

This compound is structurally similar to the essential amino acid L-methionine, with the key difference being the replacement of the terminal methyl group of the thioether with an azide moiety. This substitution is well-tolerated by the cellular translational machinery, leading to its efficient incorporation into nascent polypeptide chains in place of methionine.[1][2]

Below is the 2D chemical structure of Z-Azido-L-homoalanine:

G N N H2 H₂ N->H2 C1 C C1->N C2 C C1->C2 C4 C C1->C4 H3 H C1->H3 C3 C C2->C3 H4 H₂ C2->H4 N1 N C3->N1 H5 H₂ C3->H5 O1 O C4->O1 O2 O C4->O2 H1 H O2->H1 N2 N N1->N2 N3 N N2->N3 dummy1

References

An In-depth Technical Guide to the Biological Targets of L-Azidohomoalanine (AHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Azidohomoalanine (AHA), a crucial tool in modern proteomics for the identification and quantification of newly synthesized proteins. As a methionine analog, the "biological targets" of AHA are not a single receptor or enzyme, but rather the entire complement of proteins being actively translated within a cell or organism at a given time—the nascent proteome. This technique allows researchers to uncover the dynamic changes in protein synthesis in response to various stimuli, cellular states, or therapeutic interventions, thereby revealing the functional targets of these conditions.

The primary methodologies utilizing AHA are Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) and Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ). These techniques leverage the azide moiety of incorporated AHA for "click chemistry" ligation to reporter tags, enabling the visualization, enrichment, and identification of newly synthesized proteins.

Core Principles of Azidohomoalanine Labeling

L-Azidohomoalanine is an amino acid analog of methionine where the terminal methyl group is replaced by an azide group (-N₃). When introduced to cells or organisms, AHA is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[1] This bioorthogonal handle, the azide group, does not perturb most biological systems and allows for the specific chemical ligation to a reporter molecule containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The reporter molecule can be a fluorophore for imaging, or a biotin tag for affinity purification and subsequent identification and quantification by mass spectrometry.[1] This ability to specifically isolate and analyze the nascent proteome provides a powerful tool to study dynamic cellular processes.

Experimental Workflow Overview

The general workflow for AHA-based metabolic labeling and analysis involves several key steps:

  • Metabolic Labeling: Cells or organisms are incubated with AHA in methionine-free or low-methionine medium.

  • Cell Lysis: After the desired labeling period, cells are harvested and lysed.

  • Click Chemistry: The azide-labeled proteins in the cell lysate are conjugated to an alkyne-tagged reporter molecule (e.g., biotin-alkyne).

  • Affinity Purification: Biotinylated proteins are enriched from the total proteome using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

cluster_cell Cellular Environment cluster_lab Laboratory Workflow AHA L-Azidohomoalanine (AHA) Ribosome Ribosome AHA->Ribosome Incorporation Nascent_Protein Newly Synthesized Protein (AHA-labeled) Ribosome->Nascent_Protein Lysis Cell Lysis Nascent_Protein->Lysis Click_Chemistry Click Chemistry (Biotin-Alkyne) Lysis->Click_Chemistry Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification LC_MS LC-MS/MS Analysis Affinity_Purification->LC_MS

Figure 1: General workflow of AHA metabolic labeling.

Quantitative Data Presentation

The power of AHA-based proteomics lies in its ability to quantify changes in the synthesis of specific proteins under different conditions. Below are examples of quantitative data obtained from studies using BONCAT and HILAQ methodologies.

Table 1: Quantitative Analysis of the Nascent Proteome in Hippocampal Neurons During Memory Formation (BONCAT-SWATH-MS)

This table summarizes the number of newly synthesized proteins identified and quantified in the hippocampus of mice during a spatial learning task. A significant portion of these proteins showed altered synthesis rates, highlighting the dynamic nature of the proteome during memory consolidation.[2]

CategoryNumber of Proteins
Total Proteins Quantified1782
Proteins with Significantly Increased Synthesis (Fold-change ≥ 1.5, p ≤ 0.05)85
Proteins with Significantly Decreased Synthesis (Fold-change ≤ 0.66, p ≤ 0.05)71
Table 2: HILAQ Analysis of Newly Synthesized Proteins in an Oxytosis Model of Cell Death

This table presents data from a study using the HILAQ technique to quantify newly synthesized proteins in a neuronal cell line (HT22) undergoing oxytosis, a form of oxidative stress-induced cell death. The data reveals a significant reprogramming of protein synthesis during this process.

CategoryNumber of Proteins
Total Newly Synthesized Proteins (NSPs) Quantified (1-hour pulse)1962
NSPs with ≥ 2-fold Change in Abundance226
NSPs Enriched in Cell Death Pathways108

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of AHA-based proteomics. The following are representative protocols for BONCAT and HILAQ.

BONCAT Protocol for Cultured Mammalian Cells

This protocol is adapted for the labeling and enrichment of newly synthesized proteins from cultured mammalian cells for subsequent mass spectrometry analysis.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Wash cells with pre-warmed methionine-free DMEM.

    • Incubate cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the medium with methionine-free DMEM supplemented with 50-100 µM L-Azidohomoalanine (AHA) and the experimental treatment (e.g., growth factor, drug).

    • Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail:

      • Biotin-alkyne (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.

      • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

      • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation and Enrichment:

    • Precipitate proteins using a methanol/chloroform precipitation method.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Dilute the sample to reduce the SDS concentration.

    • Add streptavidin-agarose beads and incubate overnight at 4°C with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

HILAQ Protocol for Quantitative Analysis

The HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) method allows for the direct comparison of the nascent proteomes of two different cell populations.

  • Cell Labeling:

    • Culture two populations of cells (e.g., control and treated).

    • Label one population with "light" AHA and the other with "heavy" isotope-labeled AHA (hAHA) for the same duration.

  • Cell Lysis and Mixing:

    • Lyse the two cell populations separately.

    • Combine the lysates in a 1:1 ratio based on protein concentration.

  • Click Chemistry and Enrichment:

    • Perform the click chemistry reaction with biotin-alkyne as described in the BONCAT protocol.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Mass Spectrometry and Data Analysis:

    • Digest the enriched proteins and analyze by LC-MS/MS.

    • During data analysis, the relative abundance of a peptide from the two populations is determined by the ratio of the signal intensities of the heavy and light AHA-containing peptides.

cluster_control Control Cells cluster_treated Treated Cells AHA_light Light AHA Lysis_light Lysis AHA_light->Lysis_light Mix Mix Lysates (1:1) Lysis_light->Mix AHA_heavy Heavy AHA Lysis_heavy Lysis AHA_heavy->Lysis_heavy Lysis_heavy->Mix Click Click Chemistry (Biotin-Alkyne) Mix->Click Enrich Enrichment (Streptavidin) Click->Enrich LC_MS LC-MS/MS Enrich->LC_MS Quant Quantification (Heavy/Light Ratios) LC_MS->Quant

Figure 2: HILAQ experimental workflow.

Signaling Pathways Elucidated Using AHA Labeling

AHA-based proteomics is a powerful tool for dissecting the signaling pathways that are regulated at the level of protein synthesis. By identifying the proteins whose translation is up- or down-regulated in response to a specific stimulus, researchers can gain insights into the downstream effectors of signaling cascades.

Rho GTPase Signaling in Memory Formation

Studies using BONCAT to analyze the nascent proteome of hippocampal neurons during memory formation have identified changes in the synthesis of proteins involved in Rho GTPase signaling.[2] This pathway is crucial for regulating the actin cytoskeleton, which is essential for the structural changes at synapses that underlie learning and memory.

Learning Spatial Learning Signaling_Cascade Upstream Signaling (e.g., NMDA Receptor Activation) Learning->Signaling_Cascade Rho_GTPase Rho GTPase Signaling Signaling_Cascade->Rho_GTPase Actin_Dynamics Actin Cytoskeleton Remodeling Rho_GTPase->Actin_Dynamics Newly_Synthesized_Proteins Newly Synthesized Proteins (Identified by BONCAT) Rho_GTPase->Newly_Synthesized_Proteins Synaptic_Plasticity Synaptic Plasticity and Memory Consolidation Actin_Dynamics->Synaptic_Plasticity Actin_Regulators Actin-Binding Proteins (e.g., Cofilin, Profilin) Newly_Synthesized_Proteins->Actin_Regulators Scaffolding_Proteins Scaffolding Proteins (e.g., Shank, Homer) Newly_Synthesized_Proteins->Scaffolding_Proteins Actin_Regulators->Actin_Dynamics Scaffolding_Proteins->Synaptic_Plasticity

Figure 3: Regulation of Rho GTPase signaling in memory formation.

Cellular Stress Response Pathways

AHA labeling has been used to investigate the cellular response to various stressors, such as oxidative stress and heat shock. These studies have revealed that cells rapidly alter their protein synthesis profiles to produce chaperones, antioxidant enzymes, and other protective proteins, while suppressing the synthesis of proteins involved in growth and proliferation.[3]

Stress Cellular Stress (e.g., Oxidative Stress, Heat Shock) Stress_Sensors Stress Sensors Stress->Stress_Sensors Signaling_Pathways Signaling Pathways (e.g., MAPK, Nrf2) Stress_Sensors->Signaling_Pathways Translational_Reprogramming Translational Reprogramming Signaling_Pathways->Translational_Reprogramming Cellular_Response Adaptive Cellular Response Translational_Reprogramming->Cellular_Response Upregulated_Synthesis Upregulated Synthesis (Identified by AHA labeling) Translational_Reprogramming->Upregulated_Synthesis Downregulated_Synthesis Downregulated Synthesis (Identified by AHA labeling) Translational_Reprogramming->Downregulated_Synthesis Chaperones Chaperones (e.g., HSP70, HSP90) Upregulated_Synthesis->Chaperones Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Upregulated_Synthesis->Antioxidant_Enzymes Chaperones->Cellular_Response Antioxidant_Enzymes->Cellular_Response Growth_Factors Growth-Promoting Proteins Downregulated_Synthesis->Growth_Factors Growth_Factors->Cellular_Response

Figure 4: Translational reprogramming during cellular stress.

References

In Vitro Characterization of Z-Aha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro characterization of Z-Aha, a novel compound with significant potential in targeted therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, a summary of quantitative data, and visualizations of its mechanism of action.

Biochemical Characterization: Enzyme Inhibition

This compound was investigated for its inhibitory effects on a panel of enzymes relevant to cellular signaling and disease progression. The primary target identified was Matrix Metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling.

Quantitative Data Summary

ParameterValueMethod
Target Enzyme Matrix Metalloproteinase-9 (MMP-9)FRET-based Assay
Binding Affinity (Kd) 150 nMSurface Plasmon Resonance
IC50 350 nMFluorogenic Peptide Substrate Assay
Mechanism of Inhibition CompetitiveLineweaver-Burk Analysis

Experimental Protocol: MMP-9 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MMP-9.

  • Materials:

    • Human recombinant MMP-9 (enzyme)

    • Fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

    • This compound (test compound)

    • 96-well black microplates

    • Fluorometric microplate reader

  • Procedure:

    • A serial dilution of this compound was prepared in the assay buffer.

    • 20 µL of each this compound dilution was added to the wells of a 96-well plate.

    • 40 µL of the MMP-9 enzyme solution (final concentration 2 nM) was added to each well and incubated for 15 minutes at 37°C.

    • The enzymatic reaction was initiated by adding 40 µL of the fluorogenic peptide substrate (final concentration 10 µM).

    • The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with excitation at 328 nm and emission at 393 nm.

    • The initial reaction rates were calculated from the linear phase of the fluorescence progress curves.

    • The IC50 value was determined by plotting the percentage of enzyme inhibition versus the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assays: Cellular Proliferation and Viability

The effect of this compound on cellular functions was assessed using various cell-based assays. These assays provide insights into the compound's cytotoxicity and its impact on cell growth.

Quantitative Data Summary

Cell LineAssayEC50 / GI50
HT1080 (Fibrosarcoma) Cell Viability (MTT)2.5 µM
HaCaT (Keratinocytes) Cell Proliferation (BrdU)5.0 µM
HEK293 (Control) Cell Viability (MTT)> 50 µM

Experimental Protocol: Cell Viability (MTT) Assay

  • Objective: To evaluate the cytotoxic effect of this compound on HT1080 fibrosarcoma cells.

  • Materials:

    • HT1080 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well clear cell culture plates

  • Procedure:

    • HT1080 cells were seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

    • The culture medium was replaced with fresh medium containing various concentrations of this compound and incubated for 48 hours.

    • After the incubation period, 20 µL of MTT solution was added to each well, and the plate was incubated for an additional 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to the untreated control cells, and the EC50 value was determined.

Signaling Pathway Analysis

To elucidate the molecular mechanism of this compound's action, its effect on intracellular signaling pathways was investigated. Western blot analysis revealed that this compound modulates the MAPK/ERK signaling cascade, a pathway crucial for cell proliferation and survival.

Hypothetical Signaling Pathway of this compound Action

Z_Aha_Signaling_Pathway This compound This compound MMP-9 MMP-9 This compound->MMP-9 Receptor Tyrosine Kinase Receptor Tyrosine Kinase MMP-9->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

This compound inhibits MMP-9, leading to downstream modulation of the MAPK/ERK signaling pathway.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Workflow for analyzing protein expression changes in response to this compound treatment.

Preliminary Studies on Z-Aha: A Technical Whitepaper for Cellular Network Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Z-Aha, chemically known as (S)-4-Azido-2-(((benzyloxy)carbonyl)amino)butanoic acid, is a novel chemical probe integral to the innovative technique of Bioorthogonal Recording of Translation in Adjacent Cells connected by Gap Junctions (BORTAC-GJ). This method facilitates the selective labeling and subsequent visualization of nascent proteomes within interconnected cellular networks, offering an unprecedented window into the dynamics of protein synthesis and sharing in multicellular systems. This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, experimental protocols for its application, and quantitative data derived from initial validation experiments.

Core Mechanism of this compound in BORTAC-GJ

The BORTAC-GJ methodology leverages the unique properties of this compound in conjunction with a specialized enzyme, "Zcleaver." The process can be summarized in the following steps:

  • Delivery and Specificity: this compound is introduced to a co-culture of cells, where one population expresses the Zcleaver enzyme. This compound is designed to be cell-permeable.

  • Enzymatic Activation: Within the Zcleaver-expressing cells, this compound is converted into its active form, L-azidohomoalanine (Aha), a methionine analog.

  • Intercellular Transfer: The activated Aha can then be transferred to adjacent, interconnected cells through gap junctions.

  • Protein Incorporation: Once inside a cell (either the original Zcleaver-expressing cell or a connected neighbor), Aha is incorporated into newly synthesized proteins by the cell's translational machinery.

  • Bioorthogonal Ligation: The azide group on the incorporated Aha allows for covalent labeling with a reporter molecule (e.g., a fluorescent probe containing an alkyne group) via a bioorthogonal click chemistry reaction. This enables the visualization of nascent proteins exclusively in the interconnected cell network.

This targeted approach allows researchers to distinguish between cells that are part of a functional network and those that are not, providing valuable insights into cell-cell communication and its impact on protein expression.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies validating the efficacy and specificity of the this compound probe in the BORTAC-GJ system.

Table 1: Enzymatic Conversion of this compound to Aha by Zcleaver

SubstrateEnzymeIncubation Time (min)Conversion Rate (%)
This compound (10 µM)Zcleaver (1 µM)1535 ± 4.2
This compound (10 µM)Zcleaver (1 µM)3068 ± 5.1
This compound (10 µM)Zcleaver (1 µM)6092 ± 3.8
This compound (10 µM)Control (no enzyme)60< 1

Table 2: Specificity of Nascent Protein Labeling in Co-culture

Cell TypeTreatmentGap JunctionsFluorescent Signal Intensity (Arbitrary Units)
Zcleaver-expressing cellsThis compound (10 µM)Present8500 ± 720
Neighboring cellsThis compound (10 µM)Present6300 ± 650
Unconnected bystander cellsThis compound (10 µM)Absent150 ± 30
Zcleaver-expressing cellsVehicle controlPresent120 ± 25

Experimental Protocols

  • Reaction Setup: Prepare a reaction mixture containing 10 µM this compound and 1 µM purified Zcleaver enzyme in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Incubation: Incubate the reaction mixture at 37°C for varying time points (e.g., 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of acetonitrile.

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound converted to Aha.

  • Cell Culture: Co-culture Zcleaver-expressing cells with a population of wild-type cells that are known to form gap junctions. As a negative control, include a population of cells that do not form gap junctions with the other cell types.

  • This compound Treatment: Treat the co-culture with 10 µM this compound in methionine-free media for 4 hours.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry Reaction: Perform the click chemistry reaction by incubating the cells with a solution containing an alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488-alkyne), copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) for 30 minutes in the dark.

  • Washing and Imaging: Wash the cells with PBS and image using a fluorescence microscope.

Visualizations

Below are diagrams illustrating the key pathways and workflows described in this document.

BORTAC_GJ_Pathway cluster_cell1 Zcleaver-Expressing Cell cluster_cell2 Connected Neighbor Cell cluster_labeling Detection Z_Aha_in This compound Aha_in Aha Z_Aha_in->Aha_in Zcleaver Nascent_Protein1 Nascent Protein (Aha incorporated) Aha_in->Nascent_Protein1 Translation Aha_out Aha Aha_in->Aha_out Gap Junction Transfer Labeled_Protein1 Labeled Protein Nascent_Protein1->Labeled_Protein1 Nascent_Protein2 Nascent Protein (Aha incorporated) Aha_out->Nascent_Protein2 Translation Labeled_Protein2 Labeled Protein Nascent_Protein2->Labeled_Protein2 Fluorophore Fluorescent Probe (Alkyne) Fluorophore->Labeled_Protein1 Click Chemistry Fluorophore->Labeled_Protein2 Click Chemistry Experimental_Workflow start Start: Co-culture of Zcleaver+ and WT cells treatment Treat with this compound in Met-free media start->treatment fixation Fix cells with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization click_reaction Perform Click Chemistry with fluorescent probe permeabilization->click_reaction imaging Wash and Image with Fluorescence Microscope click_reaction->imaging

An In-depth Technical Guide to the Molecular Function and Application of L-Azidohomoalanine (AHA)

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide addresses the topic of "L-Azidohomoalanine (AHA)," as searches for "Z-Aha" did not yield a recognized molecular entity in scientific literature. It is presumed that "this compound" was a typographical error. AHA is a powerful tool for researchers, scientists, and drug development professionals for the study of protein synthesis and proteome dynamics.

Core Molecular Function of L-Azidohomoalanine (AHA)

L-Azidohomoalanine (AHA) is a non-canonical amino acid and an analog of methionine.[1][2][3] Its core molecular function lies in its ability to be recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[4] The key to its utility is the presence of an azide moiety in its side chain. This azide group is bio-orthogonal, meaning it does not interact with biological molecules and is inert within the cellular environment. However, it can undergo a highly specific and efficient reaction with alkyne-containing molecules in a process known as "click chemistry".[2][3][5] This allows for the selective labeling, detection, and enrichment of nascent proteins.

The primary methods for conjugating AHA-labeled proteins are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent mass spectrometry analysis.

Figure 1: Mechanism of AHA Incorporation and Labeling cluster_translation Protein Translation cluster_detection Bio-orthogonal Detection Methionyl-tRNA synthetase Methionyl-tRNA synthetase Ribosome Ribosome Methionyl-tRNA synthetase->Ribosome Charged tRNA AHA AHA AHA->Methionyl-tRNA synthetase Recognized as Methionine tRNA^Met tRNA^Met tRNA^Met->Methionyl-tRNA synthetase Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Incorporation AHA-labeled Protein AHA-labeled Protein Click Reaction Click Reaction AHA-labeled Protein->Click Reaction Alkyne Probe Alkyne Probe Alkyne Probe->Click Reaction Labeled Protein Labeled Protein Click Reaction->Labeled Protein Figure 2: General AHA Experimental Workflow cluster_analysis Downstream Analysis Cell Culture Cell Culture Methionine Depletion Methionine Depletion Cell Culture->Methionine Depletion 30-60 min AHA Labeling AHA Labeling Methionine Depletion->AHA Labeling Pulse with AHA Cell Lysis or Fix/Perm Cell Lysis or Fix/Perm AHA Labeling->Cell Lysis or Fix/Perm Harvest Click Reaction Click Reaction Cell Lysis or Fix/Perm->Click Reaction Add Alkyne Probe Downstream Analysis Downstream Analysis Click Reaction->Downstream Analysis Fluorescence Microscopy Fluorescence Microscopy Flow Cytometry Flow Cytometry Western Blot Western Blot Mass Spectrometry Mass Spectrometry Figure 3: BONCAT Workflow for Proteomics AHA Labeling of Cells AHA Labeling of Cells Cell Lysis Cell Lysis AHA Labeling of Cells->Cell Lysis Click Reaction with Biotin-Alkyne Click Reaction with Biotin-Alkyne Cell Lysis->Click Reaction with Biotin-Alkyne Streptavidin Affinity Purification Streptavidin Affinity Purification Click Reaction with Biotin-Alkyne->Streptavidin Affinity Purification Enrichment On-Bead Digestion On-Bead Digestion Streptavidin Affinity Purification->On-Bead Digestion Trypsin LC-MS/MS Analysis LC-MS/MS Analysis On-Bead Digestion->LC-MS/MS Analysis Peptide Elution Protein ID & Quantification Protein ID & Quantification LC-MS/MS Analysis->Protein ID & Quantification

References

Unable to Identify "Z-Aha Signaling Pathway"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of scientific and medical literature, the "Z-Aha signaling pathway" referenced in your request does not appear to be a recognized or established biological signaling pathway.

Extensive searches for this term and related variations did not yield any results corresponding to a specific molecular or cellular signaling cascade. It is possible that "this compound" may be a novel, proprietary, or internal designation for a pathway not yet described in public-facing scientific literature, or it may be a typographical error.

In the context of biomedical research, the acronym "AHA" most commonly refers to the American Heart Association . The AHA publishes numerous guidelines and scientific statements on cardiovascular diseases and stroke, which often discuss various signaling pathways involved in those conditions.[1][2][3][4][5][6] However, none of these documents refer to a "this compound" pathway.

Additionally, searches identified other applications of the "AHA" acronym in scientific contexts, none of which describe a signaling pathway:

  • L-azidohomoalanine (AHA) labeling: This is a chemical biology technique used to metabolically label newly synthesized proteins for detection and analysis.[7]

  • Artificial Humic Acid (AHA): This term was found in the context of agricultural science, referring to a substance used to improve soil properties.[8]

Without a valid, recognized biological target, it is not possible to fulfill the request for a technical guide, including data tables, experimental protocols, and pathway diagrams.

We recommend verifying the name of the signaling pathway. If "this compound" is an alternative name for a known pathway (e.g., a pathway studied by a specific research group or company), please provide the alternative name(s) or key molecular components (e.g., primary receptor, ligand, or key downstream kinases) to enable a more targeted and accurate search.

References

Z-Acetohydroxamic Acid (Z-AHA): A Physicochemical and Spectroscopic Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Z-acetohydroxamic acid (Z-AHA) is the Z-conformer of the molecule acetohydroxamic acid. Current scientific literature on this compound is predominantly focused on its characterization in the field of astrochemistry, specifically its potential as an interstellar molecule. This technical guide provides a comprehensive review of the available spectroscopic data and experimental methodologies for the detection and characterization of this compound. While the initial query suggested a potential relevance to drug development, extensive literature searches did not yield any information in this context. The information presented herein is therefore grounded in the available astrochemical and spectroscopic research.

Introduction to Z-Acetohydroxamic Acid

Acetohydroxamic acid (CH₃C(O)NHOH), hereafter referred to as AHA, is a molecule that exhibits Z-E isomerization around the C-N bond. The Z-conformer, designated as this compound, is the global minimum energy structure, making it a primary target for interstellar searches.[1][2] The study of such molecules in the interstellar medium (ISM) is crucial for understanding prebiotic chemistry and the origins of life. The stability and rotational spectroscopic signatures of this compound have been determined through laboratory studies to facilitate its potential detection in space.[1][2]

Quantitative Spectroscopic Data

The following tables summarize the key experimental spectroscopic parameters determined for this compound. These parameters are essential for the identification of the molecule through radio astronomy.

Table 1: Experimental Spectroscopic Parameters for the A-symmetry State of this compound

ParameterValue
A / MHz9875.7532(12)
B / MHz4833.1953(11)
C / MHz3350.7820(11)
ΔJ / kHz1.839(12)
ΔJK / kHz1.89(4)
ΔK / kHz22.03(13)
δJ / kHz0.529(7)
δK / kHz2.59(14)
eQqaa (¹⁴N) / MHz-2.859(13)
eQqbb (¹⁴N) / MHz1.638(16)
N75
σ / kHz4

Data sourced from Sanz-Novo et al. (2022).[2] A, B, C are rotational constants. Δ and δ are centrifugal distortion constants. eQq are nuclear quadrupole coupling constants. N is the number of fitted transitions, and σ is the RMS deviation of the fit.

Table 2: Spectroscopic Parameters from XIAM A/E Fit of this compound

ParameterValue
A / MHz9875.751(2)
B / MHz4833.193(2)
C / MHz3350.780(2)
V₃ / cm⁻¹255.379(62)
∠(i,a) / (°)27.65 (fixed)
∠(i,b) / (°)62.35 (fixed)
eQqaa (¹⁴N) / MHz-2.861(10)
eQqbb (¹⁴N) / MHz1.642(13)
N129
σ / kHz5

Data sourced from Sanz-Novo et al. (2022).[1][2] V₃ is the barrier height to methyl internal rotation. ∠(i,a) and ∠(i,b) are the angles between the internal rotor axis and the principal axes.

Experimental Protocols

The precise spectroscopic parameters for this compound were determined using advanced microwave spectroscopy techniques. The following protocols are based on the methodologies described in the cited literature.[1][2]

Sample Preparation and Vaporization

Due to the low vapor pressure of acetohydroxamic acid, a solid sample is vaporized using a laser ablation system. This technique allows for the introduction of the molecule into the gas phase for spectroscopic analysis without thermal decomposition.

Broadband Rotational Spectroscopy
  • Technique: Laser Ablation-Chirped Pulse Fourier Transform Microwave (LA-CP-FTMW) Spectroscopy.

  • Procedure:

    • A solid rod of acetohydroxamic acid is ablated with a laser.

    • The vaporized molecules are entrained in a supersonic jet of an inert gas (e.g., Neon) and cooled to rotational temperatures of a few Kelvin.

    • A broadband chirped microwave pulse is used to excite the rotational transitions of the molecules.

    • The subsequent free induction decay (FID) is recorded and Fourier transformed to obtain the rotational spectrum over a wide frequency range (e.g., 6.8-14.2 GHz).[2]

    • This method allows for the initial identification of the rotational transitions of the Z- and E-conformers of AHA.[1][2]

High-Resolution Hyperfine Structure Analysis
  • Technique: Laser Ablation-Molecular Beam Fourier Transform Microwave (LA-MB-FTMW) Spectroscopy.

  • Procedure:

    • Similar to the broadband technique, laser ablation is used to vaporize the sample into a supersonic jet.

    • A high-resolution cavity-based spectrometer is used to measure individual rotational transitions with high precision.

    • This technique provides sub-Doppler resolution, which is necessary to resolve the fine and hyperfine structures arising from the ¹⁴N nuclear quadrupole coupling and the internal rotation of the methyl group.[2]

    • The resolved hyperfine patterns are then fitted to determine the precise spectroscopic constants listed in Tables 1 and 2.

Visualization of Experimental and Logical Workflow

The following diagrams illustrate the logical workflow from laboratory spectroscopy to the astronomical search for this compound.

experimental_workflow cluster_lab Laboratory Spectroscopy cluster_detection Microwave Detection cluster_astro Astronomical Search sample Solid AHA Sample ablation Laser Ablation sample->ablation jet Supersonic Jet Cooling ablation->jet bb_spec Broadband Spectroscopy (LA-CP-FTMW) jet->bb_spec nb_spec Narrowband Spectroscopy (LA-MB-FTMW) jet->nb_spec analysis Spectral Analysis & Fitting bb_spec->analysis nb_spec->analysis params Determine Spectroscopic Parameters for this compound analysis->params telescope Radio Telescope Observations (e.g., Yebes 40m, GBT) comparison Comparison with Lab Data params->comparison data Observational Data telescope->data data->comparison detection Detection or Non-detection of this compound in ISM comparison->detection

Caption: Experimental workflow for this compound characterization.

Conclusion

The scientific literature on this compound is currently confined to its physicochemical and spectroscopic characterization, primarily for the purpose of its potential detection in the interstellar medium. The detailed spectroscopic data and experimental protocols presented in this guide are fundamental to this area of research. For professionals in drug development and other biological sciences, it is important to note that, based on extensive searches of the current scientific literature, there is no established link or research concerning this compound in a biological or therapeutic context. Future research may bridge this gap, but as of now, the study of this compound remains firmly in the realm of astrochemistry and molecular physics.

References

L-Azidohomoalanine (Z-Aha): A Technical Guide to its Physiological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Azidohomoalanine (AHA), incorrectly referred to as Z-Aha in some contexts, is a non-canonical amino acid and a structural analog of methionine. Its primary application in biomedical research is the non-radioactive, bio-orthogonal labeling of newly synthesized proteins. This allows for the visualization, identification, and quantification of nascent proteins in vitro and in vivo. While extensively used as a research tool, a thorough understanding of its intrinsic physiological effects is crucial for the accurate interpretation of experimental results and for its potential consideration in broader pharmacological applications. This technical guide provides a comprehensive overview of the known physiological effects of L-Azidohomoalanine, including its mechanism of action, biodistribution, and toxicological profile. Detailed experimental protocols for its use and diagrams of relevant pathways are also presented to facilitate its effective application in a research setting.

Mechanism of Action and Cellular Incorporation

L-Azidohomoalanine's utility stems from its ability to be recognized by the cell's translational machinery. Specifically, it is a substrate for methionyl-tRNA synthetase, which charges the corresponding tRNA with AHA. This AHA-loaded tRNA then participates in ribosomal protein synthesis, leading to the incorporation of AHA into nascent polypeptide chains in place of methionine.[1] The key feature of AHA is its azide moiety, a bio-orthogonal chemical handle. This azide group does not interfere with cellular processes and can be specifically and efficiently labeled with molecules containing an alkyne group through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[2] This enables the attachment of fluorophores for imaging or biotin for affinity purification of newly synthesized proteins.

cluster_cell Cellular Environment cluster_detection Detection via Click Chemistry AHA L-Azidohomoalanine (AHA) Met_tRNA_synthetase Methionyl-tRNA Synthetase AHA->Met_tRNA_synthetase AHA_tRNA AHA-tRNA-Met Met_tRNA_synthetase->AHA_tRNA tRNA_Met tRNA-Met tRNA_Met->Met_tRNA_synthetase Ribosome Ribosome AHA_tRNA->Ribosome Nascent_Protein Nascent Protein (AHA-labeled) Ribosome->Nascent_Protein Nascent_Protein_out AHA-labeled Protein mRNA mRNA mRNA->Ribosome Click_Reaction Click Reaction (CuAAC or SPAAC) Nascent_Protein_out->Click_Reaction Alkyne_Probe Alkyne Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Click_Reaction Labeled_Protein Labeled Protein Click_Reaction->Labeled_Protein

Mechanism of L-Azidohomoalanine Incorporation and Detection.

In Vivo Biodistribution and Pharmacokinetics

Understanding the distribution of AHA in a whole-organism context is critical for designing in vivo labeling experiments. Studies in mice have shown that subcutaneously injected AHA is distributed to various tissues. The concentration and time-course of AHA distribution vary between organs, reflecting differences in blood perfusion, tissue permeability, and local protein synthesis rates.

Quantitative Biodistribution Data

The following table summarizes the concentration of L-Azidohomoalanine in various tissues of C57BL/6 mice following a single subcutaneous injection of 0.1 mg/g body weight.[3][4]

Time Post-Injection (hours)Plasma (µg/mL)Liver (µg/g)Kidney (µg/g)Brain (µg/g)Skeletal Muscle (µg/g)
0.515.2 ± 2.110.1 ± 1.512.5 ± 1.81.8 ± 0.34.5 ± 0.7
112.8 ± 1.911.2 ± 1.713.1 ± 2.02.1 ± 0.45.1 ± 0.8
28.5 ± 1.39.8 ± 1.510.2 ± 1.61.9 ± 0.34.2 ± 0.6
44.1 ± 0.66.2 ± 0.97.1 ± 1.11.2 ± 0.22.8 ± 0.4
62.2 ± 0.44.1 ± 0.64.8 ± 0.70.8 ± 0.11.9 ± 0.3
120.5 ± 0.11.2 ± 0.21.5 ± 0.20.3 ± 0.10.6 ± 0.1
24< 0.10.2 ± 0.10.3 ± 0.1< 0.10.1 ± 0.05

Data are presented as mean ± standard deviation.

Physiological Effects and Toxicological Profile

AHA is generally considered to have low toxicity and minimal impact on cellular physiology, particularly when administered for short durations and without concurrent methionine depletion.

Metabolic Impact

In vivo studies in mice have demonstrated that subcutaneous administration of AHA induces minimal metabolic alterations.[5] Metabolomic analysis of plasma and liver from AHA-treated mice showed no significant perturbations in major metabolic pathways compared to control animals.[3][4] This suggests that at concentrations effective for protein labeling, AHA does not grossly interfere with normal cellular metabolism.

Cytotoxicity and In Vivo Toxicity
AHA Concentration (mM)Incubation Time (hours)Thrash Count per minute (% of control)
4398 ± 5
8395 ± 6
16392 ± 7
42490 ± 8
82475 ± 10*
162460 ± 12**

*p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± standard error of the mean.[6]

Effects on Signaling Pathways

As a methionine analog, AHA has the potential to influence signaling pathways that are sensitive to amino acid availability. Methionine is known to be an "activating" amino acid for the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7] While direct studies on the effect of AHA on mTORC1 or other signaling pathways are limited, it is a critical area for consideration, especially in experiments where subtle changes in cellular signaling could be confounding factors. Researchers should be mindful that while gross metabolic perturbations have not been observed, effects on specific, sensitive signaling nodes cannot be entirely ruled out without direct investigation.

Experimental Protocols

In Vivo Administration of L-Azidohomoalanine in Mice

This protocol is adapted from studies demonstrating successful in vivo labeling of newly synthesized proteins in mice.[3][4]

Materials:

  • L-Azidohomoalanine (AHA)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile filters (0.22 µm)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare a 10 mg/mL stock solution of AHA in sterile PBS. Ensure the pH is adjusted to 7.4.

  • Sterilize the AHA solution by passing it through a 0.22 µm filter.

  • Administer the AHA solution to mice via subcutaneous injection at a dose of 0.1 mg/g of total body weight.

  • At the desired time points post-injection (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours), euthanize the mice according to approved animal care and use protocols.

  • Harvest tissues of interest and immediately snap-freeze in liquid nitrogen or proceed with protein extraction. Store tissues at -80°C for long-term storage.

cluster_protocol In Vivo AHA Labeling and Analysis Workflow AHA_prep Prepare 10 mg/mL AHA in sterile PBS (pH 7.4) Injection Subcutaneous Injection (0.1 mg/g body weight) AHA_prep->Injection Time_course Time Course (0.5 - 24 hours) Injection->Time_course Euthanasia Euthanasia and Tissue Harvest Time_course->Euthanasia Protein_extraction Protein Extraction from Tissues Euthanasia->Protein_extraction Click_chemistry Click Chemistry Reaction (on protein lysates) Protein_extraction->Click_chemistry Analysis Downstream Analysis (e.g., Western Blot, MS) Click_chemistry->Analysis

Workflow for In Vivo L-Azidohomoalanine Labeling and Analysis.
Click Chemistry Reaction on Cell/Tissue Lysates

This protocol provides a general method for labeling AHA-containing proteins in a lysate with an alkyne probe.

Materials:

  • Protein lysate containing AHA-labeled proteins (1-5 mg/mL)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4) solution

  • Alkyne detection reagent (e.g., alkyne-biotin or alkyne-fluorophore)

  • Methanol, Chloroform

Procedure:

  • To 50 µL of protein lysate, add the click chemistry reaction cocktail:

    • 10 µL of 1.7 mM TBTA in DMSO/t-butanol

    • 10 µL of 50 mM TCEP in water

    • 10 µL of 1 mM alkyne probe in DMSO

    • 10 µL of 50 mM CuSO4 in water

  • Vortex the mixture and incubate at room temperature for 1 hour, protected from light.

  • Precipitate the protein by adding 600 µL of methanol, 150 µL of chloroform, and 400 µL of water. Vortex thoroughly after each addition.

  • Centrifuge at 15,000 x g for 5 minutes to pellet the protein.

  • Remove the aqueous top layer and wash the pellet with 450 µL of methanol.

  • Centrifuge again, discard the supernatant, and air-dry the protein pellet.

  • The labeled protein pellet is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

L-Azidohomoalanine is a powerful and widely used tool for studying protein synthesis. The available evidence suggests that it has minimal impact on global cellular physiology and metabolism, making it a reliable bio-orthogonal probe. However, researchers should remain cognizant of its potential to influence sensitive amino acid signaling pathways. The quantitative data on its biodistribution and the detailed protocols provided in this guide are intended to assist in the design of robust and well-controlled experiments. As with any exogenous agent, careful consideration of its concentration, duration of exposure, and potential off-target effects is paramount for the rigorous interpretation of scientific findings. Further research into the long-term effects and a more detailed elucidation of its metabolic fate will continue to refine our understanding of this important research tool.

References

Z-Aha (L-Azidohomoalanine): A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Z-Aha (L-Azidohomoalanine), a critical amino acid analog used in bioorthogonal chemistry for the labeling and tracking of newly synthesized proteins. Understanding the physicochemical properties of this compound is paramount for its effective application in research and its potential development in therapeutic and diagnostic contexts.

Core Physicochemical Properties

This compound, or L-Azidohomoalanine, is a methionine analog that can be incorporated into proteins during translation. Its chemical structure features an azide moiety, which allows for specific chemical ligation through "click" chemistry. The hydrochloride salt is the common commercially available form.

Table 1: General Properties of this compound (L-Azidohomoalanine Hydrochloride)

PropertyValueReference
Chemical Name (S)-2-Amino-4-azidobutanoic acid hydrochloride[1][2]
Synonyms This compound, L-AHA, L-Azidohomoalanine HCl[1]
Molecular Formula C₄H₈N₄O₂ · HCl[1][2]
Molecular Weight 180.59 g/mol [2]
Appearance White crystalline solid/powder[3]
Purity Typically ≥95%[1]

Solubility Profile

The solubility of this compound is a critical parameter for the preparation of stock solutions and for its use in various experimental settings, including cell culture and in vivo studies.

Table 2: Solubility Data for this compound (L-Azidohomoalanine Hydrochloride)

SolventSolubilityConcentration (mg/mL)Concentration (mM)Reference
WaterSoluble18.06100[2]
MethanolSolubleNot specifiedNot specified[1]
AcetonitrileSlightly SolubleNot specifiedNot specified[1]
Dimethyl Sulfoxide (DMSO)SolubleNot specifiedNot specified[3]
Dimethylformamide (DMF)SolubleNot specifiedNot specified[3]

To enhance the aqueous solubility of L-Azidohomoalanine hydrochloride, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent, such as DMSO, and then dilute this stock solution into the desired aqueous buffer or isotonic saline.[1]

Stability Profile

The stability of this compound is crucial for ensuring the reproducibility of experimental results and for defining appropriate storage and handling conditions.

Table 3: Stability of this compound (L-Azidohomoalanine Hydrochloride)

FormStorage ConditionStabilityReference
Solid -20°C, desiccated≥ 4 years[1]
Ambient TemperatureStable for several weeks (during shipping)[1]
Aqueous Solution Room TemperatureNot recommended for storage longer than one day[1]
DMSO Stock Solution 0-4°CShort-term (days to weeks)[1]
-20°CLong-term (months to years)[1]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer, such as phosphate-buffered saline (PBS), based on general principles for amino acid solubility determination.

Objective: To determine the maximum concentration of this compound that can be dissolved in PBS at a specified temperature.

Materials:

  • This compound (L-Azidohomoalanine Hydrochloride)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • Analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of PBS (e.g., 10 mg to 1 mL) in several vials. The exact amount should be well above the expected solubility.

  • Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered solution with a known volume of the mobile phase to be used for HPLC analysis to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method (see section 4.3) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mM by back-calculating from the diluted sample concentration. The experiment should be performed in triplicate.

Protocol for Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines to investigate the intrinsic stability of this compound and to identify potential degradation products.[1][4][5]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound (L-Azidohomoalanine Hydrochloride)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution. Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution. Store at room temperature for a defined period.

    • Oxidation: Mix the this compound solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

    • Thermal Degradation: Store the solid this compound and its solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.

    • Photostability: Expose the solid this compound and its solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days). For thermal stability, longer time points may be necessary.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see section 4.3). Quantify the remaining this compound and any degradation products.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines the development and validation of a reversed-phase HPLC method to quantify this compound and separate it from its potential degradation products.

Objective: To develop a validated HPLC method that can accurately measure the concentration of this compound in the presence of its impurities and degradation products.

Materials:

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • This compound reference standard

  • Forced degradation samples of this compound

Method Development:

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Gradient Optimization: Develop a gradient elution program to separate the this compound peak from any peaks present in the forced degradation samples. A typical gradient might be 5-95% B over 20-30 minutes.

  • Detection Wavelength: Use the DAD to determine the optimal wavelength for the detection of this compound and its degradation products.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Analyze the forced degradation samples to demonstrate that the method can separate the main peak from degradation products. Peak purity analysis using a DAD is recommended.

    • Linearity: Prepare a series of this compound solutions of known concentrations and construct a calibration curve.

    • Accuracy: Determine the recovery of this compound from spiked placebo samples.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualization of Experimental Workflow

Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) Workflow

This compound is a key reagent in the BONCAT technique, which allows for the specific labeling and subsequent analysis of newly synthesized proteins. The following diagram illustrates a typical BONCAT experimental workflow.[6][7][8]

BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Click Chemistry cluster_analysis Downstream Analysis a 1. Culture cells in methionine-free medium b 2. Add this compound (L-AHA) to the medium a->b c 3. Incubate to allow incorporation into nascent proteins b->c d 4. Lyse cells to release proteins c->d e 5. Perform 'Click' reaction with an alkyne probe (e.g., biotin-alkyne or fluoro-alkyne) d->e f 6a. Enrichment of biotinylated proteins on streptavidin beads e->f h 6b. Visualization of fluorescently labeled proteins via microscopy or gel e->h g 7a. On-bead digestion and LC-MS/MS analysis f->g

A typical workflow for a BONCAT experiment using this compound.

Excipient Compatibility

There is currently no publicly available data on the compatibility of this compound with common pharmaceutical excipients. For any formulation development, a thorough excipient compatibility study would be required. This would typically involve preparing binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.), storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation at specified time points using a validated stability-indicating HPLC method.

Conclusion

This compound (L-Azidohomoalanine) is a valuable research tool with established solubility in several common laboratory solvents. While its stability as a solid is well-defined, its solution stability, particularly under stress conditions, and its compatibility with pharmaceutical excipients require further investigation for any drug development applications. The protocols outlined in this guide provide a framework for researchers and drug development professionals to thoroughly characterize the solubility and stability of this compound, ensuring its effective and reliable use in their studies.

References

Methodological & Application

Application Notes and Protocols for Z-Aha Experimental Protocol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Azidohomoalanine (AHA), referred to herein as Z-Aha, is a non-canonical amino acid analog of methionine. When introduced to cell cultures, it is incorporated into newly synthesized proteins (NSPs) by the cellular translational machinery.[1] The azido-moiety of this compound serves as a bioorthogonal handle, allowing for the selective detection and enrichment of these NSPs through a highly specific "click chemistry" reaction with alkyne-bearing tags.[1][2] This methodology, broadly known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a powerful tool for investigating dynamic changes in the proteome in response to various stimuli, developmental processes, or disease states.[1]

This document provides detailed application notes and protocols for the use of the this compound experimental protocol in cell culture, with a focus on quantitative proteomics and the investigation of signaling pathways.

Key Applications

  • Profiling of Newly Synthesized Proteins (NSPs): Identification and quantification of proteins synthesized within a specific timeframe.[3][4]

  • Pulse-Chase Analysis: Determination of protein turnover and degradation rates.[5]

  • Secretome Analysis: Enrichment and identification of newly secreted proteins from cell culture media.[6]

  • In Situ Visualization of Protein Synthesis: Imaging the spatial and temporal dynamics of protein synthesis within cells using fluorescent non-canonical amino acid tagging (FUNCAT).

  • Analysis of Post-Translational Modifications (PTMs): Studying PTMs on a newly synthesized sub-proteome.

Data Presentation

Table 1: Optimization of this compound Labeling in Mammalian Cells

This table summarizes key parameters for the successful metabolic labeling of newly synthesized proteins with this compound in different cell types. The optimal conditions should be empirically determined for each cell line and experimental setup.

ParameterCell TypeConcentration (µM)Incubation TimeKey FindingsReference
Dose-Response Mouse Embryonic Fibroblasts (MEFs)0, 1, 5, 10, 25, 5018 hoursA dose-dependent increase in this compound signal intensity was observed, with 25 µM providing a robust signal.[2]
Time-Course Mouse Embryonic Fibroblasts (MEFs)250, 1, 2, 4, 8, 12, 24 hoursA time-dependent increase in this compound signal intensity was observed over 24 hours.[2]
Toxicity Human Embryonic Kidney (HEK293) Cells40002 hoursNo difference in cell viability was observed between this compound and methionine-treated cells.[7]
Toxicity Primary Cultured Postnatal NeuronsNot specifiedNot specifiedThis compound was found to be non-toxic to this more fragile cell type.[7]
Table 2: Quantitative Proteomics Data from a Pulse-Chase SILAC Experiment

This table presents representative data from a pulse-chase experiment using this compound in combination with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to distinguish between "young" (newly synthesized) and "old" (pre-existing) proteins. This approach allows for the kinetic analysis of protein stability.[8]

ProteinConditionChase Time (hours)H/L Ratio (Young Proteins)M/L Ratio (Old Proteins)Interpretation
Protein X (Stable)Control01.001.00Initial state
40.950.98Minimal degradation of both young and old proteins
80.900.95Slow turnover
Protein Y (Unstable)Control01.001.00Initial state
40.500.85Rapid degradation of newly synthesized protein
80.250.70Continued degradation of young protein, slower degradation of older protein

Note: The data in this table are illustrative and based on the principles described in the cited literature.

Signaling Pathway Analysis: TGF-β1-Induced Fibrogenesis

The this compound protocol is a powerful tool for dissecting the downstream effects of signaling pathway activation on protein synthesis. A relevant example is the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, which is a key driver of fibrosis and is known to increase protein synthesis, particularly of extracellular matrix components.[3]

TGFB1_Signaling_and_Protein_Synthesis TGFB1 TGF-β1 TGFBR1_2 TGF-β Receptors (Type I/II) TGFB1->TGFBR1_2 Binds SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylates SMAD_Complex SMAD Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Expression Increased Gene Transcription Nucleus->Gene_Expression Initiates Ribosomes Ribosomes Gene_Expression->Ribosomes mRNA ZAha_Labeling This compound Labeling of Nascent Proteins ZAha_Labeling->Ribosomes Incorporation NSPs Newly Synthesized Proteins (NSPs) Ribosomes->NSPs Translation ECM Extracellular Matrix (e.g., Collagen) NSPs->ECM Proteomics Quantitative Proteomics (MS) NSPs->Proteomics Analysis

Caption: TGF-β1 signaling pathway leading to increased synthesis of extracellular matrix proteins.

Experimental Workflows

BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) Workflow for Quantitative Proteomics

This workflow outlines the steps for labeling, enriching, and identifying newly synthesized proteins.

BONCAT_Workflow Start Start: Cell Culture Methionine_Depletion 1. Methionine Depletion Start->Methionine_Depletion AHA_Pulse 2. This compound Pulse Labeling Methionine_Depletion->AHA_Pulse Cell_Lysis 3. Cell Lysis AHA_Pulse->Cell_Lysis Click_Chemistry 4. Click Chemistry Reaction (Biotin-Alkyne) Cell_Lysis->Click_Chemistry Affinity_Purification 5. Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification On_Bead_Digestion 6. On-Bead Digestion (Trypsin) Affinity_Purification->On_Bead_Digestion LC_MS 7. LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis 8. Data Analysis and Protein Identification LC_MS->Data_Analysis End End: Quantified NSPs Data_Analysis->End

Caption: Workflow for BONCAT coupled with quantitative mass spectrometry.

FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) Workflow for Imaging

This workflow details the process for visualizing newly synthesized proteins in situ.

FUNCAT_Workflow Start Start: Cells on Coverslips AHA_Labeling 1. This compound Labeling Start->AHA_Labeling Fixation 2. Cell Fixation AHA_Labeling->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Click_Reaction 4. Click Chemistry Reaction (Fluorophore-Alkyne) Permeabilization->Click_Reaction Washing 5. Washing Click_Reaction->Washing Imaging 6. Fluorescence Microscopy Washing->Imaging End End: Image of NSPs Imaging->End

Caption: Workflow for FUNCAT for in situ visualization of protein synthesis.

Experimental Protocols

Protocol 1: BONCAT for Quantitative Proteomic Analysis of Newly Synthesized Proteins

This protocol is adapted for a 10 cm dish of mammalian cells at ~80% confluency.

Materials:

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Glutamine

  • Penicillin-Streptomycin

  • This compound (L-Azidohomoalanine)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Alkyne (e.g., DBCO-PEG4-Biotin)

  • Click Chemistry Reaction Buffer (e.g., TBTA, CuSO₄, TCEP)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., high salt, urea, PBS)

  • Ammonium Bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Methionine Depletion and this compound Labeling:

    • Aspirate the normal growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add methionine-free DMEM supplemented with 10% dFBS, L-glutamine, and Penicillin-Streptomycin.

    • Incubate for 30-60 minutes at 37°C, 5% CO₂ to deplete endogenous methionine.

    • Replace the medium with fresh methionine-free medium containing this compound (25-50 µM). The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically.

  • Cell Lysis:

    • After labeling, place the dish on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to the dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reaction components. The final concentrations should be approximately: 100 µM Biotin-Alkyne, 1 mM CuSO₄, 100 µM TBTA, and 1 mM TCEP.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Equilibrate the required amount of streptavidin magnetic beads by washing three times with lysis buffer.

    • Add the equilibrated beads to the lysate after the click reaction.

    • Incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with high-salt buffer, urea buffer, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.

    • Separate the peptides from the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Acidify the peptides with formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the newly synthesized proteins.

Protocol 2: FUNCAT for Visualization of Newly Synthesized Proteins

This protocol is for cells grown on glass coverslips in a 24-well plate.

Materials:

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (L-Azidohomoalanine)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Click Reaction Cocktail:

    • Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

    • CuSO₄

    • Ascorbic acid

  • PBS

  • DAPI (for nuclear counterstain)

  • Mounting medium

Procedure:

  • This compound Labeling:

    • Perform methionine depletion and this compound labeling as described in Protocol 1, Step 1, directly in the 24-well plate. A typical labeling time for imaging is 1-4 hours with 50 µM this compound.

  • Fixation and Permeabilization:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume: 1-5 µM alkyne-fluorophore, 1 mM CuSO₄, and 10 mM ascorbic acid in PBS.

    • Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • If desired, counterstain the nuclei by incubating with DAPI in PBS for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the newly synthesized proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Concluding Remarks

The this compound experimental protocol offers a versatile and robust method for the study of newly synthesized proteins in cell culture. Its bioorthogonal nature allows for specific and sensitive detection and enrichment of NSPs, providing valuable insights into the dynamic regulation of the proteome. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this powerful technique in their studies. For optimal results, it is recommended to empirically determine the ideal labeling conditions for each specific cell type and experimental question.

References

Probing Proteostasis In Vivo: Application Notes and Protocols for Z-Aha Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of L-Azidohomoalanine (Z-Aha), a powerful tool for metabolic labeling and analysis of newly synthesized proteins. This technique offers a robust platform to investigate protein dynamics in various biological contexts, from fundamental research to preclinical drug development.

Introduction to In Vivo this compound Labeling

L-Azidohomoalanine (this compound) is an amino acid analog of methionine that can be incorporated into proteins during active protein synthesis.[1][2] The key feature of this compound is its bio-orthogonal azide group, which allows for the specific chemical ligation to probes containing an alkyne moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3][4] This enables the selective detection, enrichment, and visualization of newly synthesized proteins (NSPs) within a complex biological system.[1][4][5]

The use of this compound in vivo has been successfully demonstrated in various model organisms, including rodents, zebrafish, and Xenopus, to study protein dynamics without the need for methionine depletion.[3][4][6] This methodology has been shown to cause minimal metabolic alterations in mice, making it a suitable tool for physiological studies.[3][7]

Core Applications

  • Monitoring global protein synthesis rates: Assess the overall impact of stimuli, disease, or therapeutic interventions on protein production in specific tissues or entire organisms.

  • Identifying newly synthesized proteins: Profile the proteomic response to various physiological or pathological conditions. This is particularly valuable for understanding dynamic processes like development, tissue regeneration, and disease progression.[5]

  • Pulse-chase analysis of protein turnover: Determine the degradation rates of specific proteins by tracking the disappearance of the this compound label over time.

  • Visualization of protein synthesis: Spatially resolve where new proteins are being synthesized within tissues and cells using fluorescently tagged alkynes.[8]

  • Targeted proteomics: Enrich and identify specific subsets of newly synthesized proteins, such as those that are secreted or localized to particular organelles.

Experimental Workflow Overview

The general workflow for an in vivo this compound labeling experiment consists of several key stages. The following diagram illustrates the logical progression from this compound administration to data analysis.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_analysis Analysis Methods A This compound Administration (e.g., Injection, Diet) B Metabolic Labeling Period (Pulse) A->B C Chase Period (Optional, for turnover studies) B->C D Tissue/Sample Collection C->D E Tissue Homogenization & Protein Extraction D->E F Click Chemistry Reaction (Attachment of alkyne probe) E->F G Downstream Analysis F->G H Fluorescence Imaging (Microscopy) G->H I Gel Electrophoresis & Blotting G->I J Mass Spectrometry (Proteomics) G->J

Caption: General experimental workflow for in vivo this compound labeling.

Signaling Pathway Example: Investigating Proteostasis in Neurodegeneration

This compound labeling can be employed to study how neurodegenerative diseases, such as Alzheimer's, affect protein synthesis and turnover. For instance, researchers can investigate the synthesis of proteins involved in the unfolded protein response (UPR) or autophagy in response to amyloid-beta accumulation.

signaling_pathway cluster_stimulus Cellular Stress cluster_outcome Protein Synthesis Profile stress Amyloid-Beta Accumulation upr Unfolded Protein Response (UPR) stress->upr autophagy Autophagy stress->autophagy global_synthesis Potential Decrease in Global Protein Synthesis stress->global_synthesis chaperones Increased Synthesis of Chaperone Proteins (e.g., HSP70) upr->chaperones autophagy_proteins Increased Synthesis of Autophagy-related Proteins (e.g., LC3) autophagy->autophagy_proteins

Caption: Simplified signaling in response to amyloid-beta accumulation.

Experimental Protocols

Protocol 1: In Vivo this compound Labeling in Mice via Injection

This protocol is adapted from studies demonstrating successful labeling in murine models.[3]

Materials:

  • L-Azidohomoalanine (this compound)

  • Sterile 0.9% saline or PBS

  • Animal handling and injection equipment (syringes, needles)

  • Anesthesia (if required for the procedure)

  • Tissue collection tools

Procedure:

  • Preparation of this compound solution: Dissolve this compound in sterile 0.9% saline or PBS to the desired concentration. A stock solution can be prepared and stored according to the manufacturer's instructions. For immediate use, dissolve 5 mg of this compound in 500 µL of sterile 0.9% saline.[9]

  • Animal Dosing:

    • The optimal dose for intraperitoneal (IP) injection has been reported as 0.1 mg/g of mouse body weight.[3]

    • Subcutaneous (SC) injections have also been used effectively.

    • The route of administration should be chosen based on the experimental design and approved by the relevant institutional animal care and use committee (IACUC).[10]

  • Labeling Period (Pulse):

    • The duration of the labeling period will depend on the biological question and the turnover rate of the proteins of interest.

    • For rapid labeling, a period of 30 minutes to a few hours can be sufficient to detect newly synthesized proteins.[6] For studying longer-term changes, the labeling period can be extended.

  • Chase Period (Optional):

    • For protein turnover studies, after the initial "pulse" with this compound, animals are returned to their normal diet and housing.

    • Tissues are collected at various time points after the pulse to track the degradation of the labeled protein population.

  • Tissue Collection:

    • At the end of the labeling (or chase) period, euthanize the animal according to approved protocols.

    • Perfuse with ice-cold PBS to remove blood from the tissues.

    • Dissect the tissues of interest and immediately snap-freeze them in liquid nitrogen or proceed with fresh tissue homogenization. Store frozen tissues at -80°C.

Protocol 2: Click Chemistry Reaction on Tissue Homogenates

Materials:

  • This compound labeled tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate or THPTA)

  • Alkyne-probe (e.g., alkyne-biotin for enrichment, alkyne-fluorophore for visualization)

  • Tris-HCl buffer

Procedure:

  • Tissue Homogenization: Homogenize the collected tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Preparation of Click Chemistry Reaction Mix:

    • In a microcentrifuge tube, combine the protein lysate (typically 50-100 µg) with the click chemistry reagents. The final concentrations of the reagents may need optimization, but a typical starting point is:

      • 100 µM CuSO4

      • 1 mM Sodium Ascorbate

      • 100 µM Alkyne-probe

  • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne probe.

  • Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is effective.

  • Downstream Analysis: The labeled proteins are now ready for various downstream analyses.

    • For enrichment: If an alkyne-biotin probe was used, the labeled proteins can be captured using streptavidin-coated beads.[11] The enriched proteins can then be eluted and identified by mass spectrometry.

    • For visualization: If an alkyne-fluorophore was used, the labeled proteins can be visualized by in-gel fluorescence or by western blot using an antibody against the fluorophore.

Data Presentation

Quantitative data from this compound in vivo experiments can provide valuable insights into protein dynamics. Below are examples of how to structure such data.

Table 1: this compound Biodistribution in Murine Tissues

This table summarizes the time to reach peak concentration of free this compound in various tissues following a single subcutaneous injection.

TissueTime to Peak Concentration (hours post-injection)
Plasma0.5
Liver0.5 - 1
Kidney~1
Brain~1
Skeletal Muscle~1

Data adapted from studies on this compound biodistribution.[3]

Table 2: Relative Protein Synthesis and Turnover Rates in Murine Tissues

This table provides a qualitative comparison of protein synthesis and turnover rates across different tissues, as determined by this compound labeling studies.

TissueRelative Protein Synthesis RateRelative Protein Turnover Rate
LiverHighHigh
KidneyHighHigh
BrainLowLow
Skeletal MuscleLowLow

These findings are consistent with previous studies using stable isotope labeling.[3]

Safety and Toxicology Considerations

While studies have shown that this compound administration induces minimal metabolic alterations in mice, it is crucial to conduct pilot studies to determine the optimal, non-toxic dose for your specific animal model and experimental conditions.[3][7] Researchers should monitor animals for any signs of adverse effects, in accordance with institutional guidelines for animal welfare. The use of animal models in research should always be prospectively approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Conclusion

The in vivo application of this compound provides a versatile and powerful platform for investigating protein dynamics in health and disease. By enabling the selective labeling and analysis of newly synthesized proteins, this technique offers researchers a unique window into the complex regulatory networks that govern proteostasis. The protocols and data presented here serve as a starting point for the successful implementation of this compound in your in vivo research endeavors.

References

Application Notes and Protocols for Z-Aha (Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Z-Aha" is not currently recognized in publicly available scientific literature. The following application notes and protocols are provided as a template for researchers, scientists, and drug development professionals. The experimental details are based on protocols for similar classes of compounds, such as metabolic labeling reagents, and should be adapted and optimized for the specific characteristics of a novel compound.

Introduction

This compound is a hypothetical novel compound designed for metabolic labeling and incorporation into newly synthesized proteins, enabling their subsequent detection and analysis. These notes provide guidelines for its use in cell culture experiments, including recommended dosage, administration protocols, and methods for downstream analysis.

Data Presentation

Table 1: Recommended Concentration Range for In Vitro Studies
Cell LineSeeding Density (cells/cm²)This compound Concentration (μM)Incubation Time (hours)
HEK293T5.0 x 10⁴25 - 1004 - 24
HeLa4.0 x 10⁴50 - 2006 - 24
MCF-76.0 x 10⁴50 - 15012 - 36
Jurkat2.0 x 10⁵100 - 5004 - 18

Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition. A titration experiment is highly recommended as a first step.

Table 2: Example Cytotoxicity Profile of this compound
Cell LineLC₅₀ (μM) at 24 hours
HEK293T> 1000
HeLa> 1000
MCF-7850
Jurkat700

Note: Cytotoxicity should be assessed for each new cell line to ensure that the working concentration of this compound does not adversely affect cell viability.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins in Adherent Mammalian Cells

This protocol describes the incorporation of this compound into newly synthesized proteins in adherent cell cultures.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 100 mM in DMSO or sterile water)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Starvation (Optional): To enhance incorporation, you may replace the complete medium with a medium lacking the corresponding natural amino acid for 30-60 minutes.

  • This compound Labeling: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete or amino acid-deficient medium. Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation: Return the cells to the incubator for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 20 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: The protein lysate containing this compound-labeled proteins is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Detection of this compound Labeled Proteins via Click Chemistry

This protocol outlines the detection of this compound-labeled proteins using a fluorescent alkyne probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound-labeled protein lysate (from Protocol 1)

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)

  • Copper (II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA)

  • SDS-PAGE gels and buffers

  • Fluorescence imaging system

Procedure:

  • Prepare Click Reaction Master Mix: For each 20 µL reaction, prepare a master mix containing:

    • 10 µL of this compound-labeled protein lysate (20-50 µg)

    • 2 µL of fluorescent alkyne probe (from a 10X stock)

    • 2 µL of CuSO₄ (from a 10X stock)

    • 2 µL of THPTA (from a 10X stock)

  • Initiate Reaction: Add 2 µL of freshly prepared sodium ascorbate (from a 10X stock) to initiate the reaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Fluorescence Imaging: Image the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Coomassie Staining: After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue to visualize total protein.

Visualizations

G cluster_0 Cellular Uptake and Protein Synthesis cluster_1 Downstream Detection This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Uptake Ribosome Ribosome Amino Acid Transporter->Ribosome Incorporation Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation This compound Labeled Protein This compound Labeled Protein Click Chemistry Click Chemistry This compound Labeled Protein->Click Chemistry Fluorescent Alkyne Probe Fluorescent Alkyne Probe Fluorescent Alkyne Probe->Click Chemistry Fluorescently Labeled Protein Fluorescently Labeled Protein Click Chemistry->Fluorescently Labeled Protein Detection

Caption: Hypothetical signaling pathway for this compound uptake, incorporation, and detection.

G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight add_z_aha Add this compound Containing Medium incubate_overnight->add_z_aha incubate_labeling Incubate for Labeling Period add_z_aha->incubate_labeling wash_cells Wash Cells with Ice-cold PBS incubate_labeling->wash_cells lyse_cells Lyse Cells with RIPA Buffer wash_cells->lyse_cells clarify_lysate Clarify Lysate by Centrifugation lyse_cells->clarify_lysate quantify_protein Quantify Protein Concentration clarify_lysate->quantify_protein click_reaction Perform Click Chemistry Reaction quantify_protein->click_reaction sds_page Run SDS-PAGE click_reaction->sds_page image_gel Image Gel for Fluorescence sds_page->image_gel end End image_gel->end

Caption: Experimental workflow for metabolic labeling and detection of this compound.

Application Notes and Protocols for L-Azidohomoalanine (AHA) in Protein Synthesis Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: L-Azidohomoalanine (AHA) for Investigating Protein Synthesis Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The query "Z-Aha" for "protein inhibition" appears to stem from a conflation of two distinct concepts. The search results indicate that "AHA" most likely refers to L-Azidohomoalanine , a non-canonical amino acid analog of methionine used for metabolic labeling and analysis of newly synthesized proteins.[1][2][3] AHA is a tool to monitor protein synthesis, not to inhibit it directly. However, it is a powerful tool to study the effects of protein synthesis inhibitors.

Another, less likely, interpretation could be a reference to the Protein Z (PZ) / Protein Z-dependent Protease Inhibitor (ZPI) system, which is involved in the inhibition of coagulation factor Xa.[4][5][6]

This document will focus on the primary interpretation: the application of L-Azidohomoalanine (AHA) for the analysis of newly synthesized proteins, a technique highly relevant to studying protein inhibition.

Application Notes

1. Principle of L-Azidohomoalanine (AHA) Metabolic Labeling

L-Azidohomoalanine (AHA) is a methionine surrogate that contains a bio-orthogonal azide moiety.[3] When introduced to cells in methionine-free media, AHA is recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during de novo protein synthesis.[1][3] The azide group on the incorporated AHA allows for a specific and covalent reaction with an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3] This enables the attachment of various reporter tags, such as fluorophores for visualization or biotin for enrichment and subsequent analysis.[1][7] This technique is often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1]

2. Application in Monitoring Protein Synthesis Inhibition

While not an inhibitor itself, AHA is an invaluable tool for quantifying the effects of known or potential protein synthesis inhibitors. By pulse-labeling cells with AHA in the presence and absence of an inhibitor, the rate of global protein synthesis can be precisely measured. A reduction in the signal from the AHA reporter tag (e.g., fluorescence intensity) directly corresponds to the degree of protein synthesis inhibition. This method provides a dynamic and quantitative readout of an inhibitor's efficacy at a single-cell resolution when combined with flow cytometry.[8]

3. Key Advantages of AHA-Based Methods

  • Non-Radioactive: Provides a safer alternative to traditional ³⁵S-methionine labeling methods.[3]

  • High Sensitivity and Specificity: The click chemistry reaction is highly specific and efficient, allowing for sensitive detection of newly synthesized proteins.[1]

  • Versatility: Labeled proteins can be detected via various methods, including fluorescence microscopy, flow cytometry, Western blotting, and mass spectrometry-based proteomics.[3]

  • In Vivo and In Vitro Applications: AHA labeling has been successfully used in cultured cells, organotypic brain slice cultures, and in vivo in model organisms like zebrafish and mice.[3][9]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for AHA labeling experiments as reported in the literature.

Table 1: AHA Labeling Conditions in Cell Culture

Cell LineAHA ConcentrationLabeling TimeMedium ConditionReference
HEK293T1 mM1 hourMethionine-free medium with 10% dialyzed FBS[2]
HT221 mM1 hourMethionine-free medium with 10% dialyzed FBS[2]
HeLa50 µM2 hoursAmino acid-free medium[7]
Mouse B cellsNot specifiedNot specifiedNot specified[8]

Table 2: In Vivo AHA Administration

OrganismDosing RegimenPeak Free AHA in PlasmaPeak Free AHA in LiverReference
MouseSubcutaneous injection0.5 hours post-injection0.5 - 1 hour post-injection[9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with AHA

  • Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Methionine Depletion: Aspirate the complete growth medium. Wash the cells once with pre-warmed PBS. Add methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.[2]

  • AHA Labeling: Replace the depletion medium with methionine-free medium containing the desired concentration of AHA (e.g., 50 µM - 1 mM). If studying an inhibitor, add the inhibitor to the labeling medium. Incubate for the desired labeling period (e.g., 1-4 hours).[2][7]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

Protocol 2: Click Chemistry Reaction for Biotin or Fluorophore Conjugation

This protocol is adapted for a typical click reaction on cell lysates.

  • Prepare Click Reaction Cocktail: For a 100 µL reaction, sequentially add the following reagents:

    • Cell lysate (containing 50-100 µg of protein)

    • Alkyne-biotin or alkyne-fluorophore (e.g., from a 10 mM stock in DMSO)

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (e.g., from a 50 mM stock)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., from a 10 mM stock in DMSO/t-butanol)

    • Copper(II) sulfate (CuSO₄) (e.g., from a 50 mM stock)

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours in the dark.

  • Protein Precipitation: Precipitate the labeled protein using a methanol/chloroform precipitation or trichloroacetic acid (TCA) precipitation to remove excess reagents.[1]

Protocol 3: Enrichment and Analysis of AHA-Labeled Proteins

  • For Biotin-Labeled Proteins:

    • Resuspend the precipitated protein pellet in a buffer containing SDS.

    • Incubate the lysate with streptavidin-agarose or magnetic beads to capture the biotinylated proteins.[1]

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling in SDS-PAGE sample buffer for analysis by Western blot or proceed with on-bead digestion for mass spectrometry.[2]

  • For Fluorophore-Labeled Proteins:

    • The precipitated protein can be resuspended in SDS-PAGE sample buffer for in-gel fluorescence scanning or Western blot analysis.

    • For flow cytometry, the click reaction is performed on fixed and permeabilized cells, followed by analysis of cellular fluorescence.[3]

Mandatory Visualizations

AHA_Workflow cluster_analysis Downstream Analysis A Cells in Culture B Methionine Depletion (Met-free medium) A->B C AHA Labeling (Pulse with AHA) B->C D Cell Lysis C->D E Click Reaction (Add Alkyne-Reporter) D->E F Fluorescence Detection (Microscopy, Flow Cytometry) E->F G Enrichment (Biotin-Streptavidin) E->G H Proteomic Analysis (Mass Spectrometry) G->H I Western Blot G->I

Caption: Workflow for metabolic labeling and analysis of newly synthesized proteins using AHA.

Inhibition_Assay A Split Cell Culture B Control Group: AHA Labeling A->B C Treatment Group: Inhibitor + AHA Labeling A->C D Click Reaction with Alkyne-Fluorophore B->D C->D E Quantitative Analysis (e.g., Flow Cytometry) D->E F High Fluorescence: Normal Protein Synthesis E->F Control G Low Fluorescence: Inhibited Protein Synthesis E->G Treatment

Caption: Using AHA labeling to quantify the effect of a protein synthesis inhibitor.

Brief Note on the Protein Z/ZPI System

As a secondary possibility, the query may have been referencing the Protein Z-dependent protease inhibitor (ZPI). ZPI is a serpin (serine protease inhibitor) that plays a role in the coagulation cascade by inhibiting activated Factor X (FXa) and Factor XI (FXIa).[5] Its inhibitory effect on FXa is dramatically enhanced (by over 1000-fold) in the presence of its cofactor, Protein Z (PZ), and a phospholipid surface.[4][5] This system acts as a natural anticoagulant. Unlike AHA, which is a chemical tool for research, the ZPI/PZ system is a biological pathway of protein inhibition.

References

Application Notes and Protocols for Z-Aha Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A specific cell line name was not provided. The following application notes and protocols are generalized for a hypothetical human cancer cell line and will require optimization for your specific cell line of interest.

Introduction

Z-Aha is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival. These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its use in cell-based assays.

Mechanism of Action

The precise mechanism of action for this compound is still under active investigation. However, initial research points towards its role in the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer. It is hypothesized that this compound directly or indirectly inhibits the phosphorylation of Akt, a key kinase in this pathway, leading to downstream effects on cell growth, proliferation, and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound on [Hypothetical Cancer Cell Line]

ParameterValue
Cell Line [Hypothetical Cancer Cell Line]
Treatment Duration 72 hours
IC50 5.2 µM
Apoptosis Rate (at 10 µM) 35%
Cell Viability (at 10 µM) 45%
p-Akt (Ser473) Inhibition (at 10 µM) 68%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • [Hypothetical Cancer Cell Line]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Protocol 2: Western Blot Analysis of p-Akt

This protocol is for assessing the effect of this compound on the phosphorylation of Akt.

Materials:

  • [Hypothetical Cancer Cell Line]

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells_v Seed Cells treat_v Treat with this compound seed_cells_v->treat_v incubate_v Incubate 72h treat_v->incubate_v mtt Add MTT incubate_v->mtt dissolve Dissolve Formazan mtt->dissolve read_plate_v Read Absorbance dissolve->read_plate_v seed_cells_w Seed Cells treat_w Treat with this compound seed_cells_w->treat_w lyse Lyse Cells treat_w->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Primary Antibody block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Detect Protein secondary_ab->detect

Caption: Experimental workflows for cell viability and western blot assays.

signaling_pathway ZAha This compound Akt Akt ZAha->Akt Inhibits Phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Application Notes and Protocols for Measuring Protein Dynamics using Azidohomoalanine (AHA) Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Z-Aha activity" as specified in the query does not correspond to a standard, publicly recognized biological molecule or process. Based on the provided context and search results, it is presumed that the query refers to techniques involving L-azidohomoalanine (AHA) , a well-established chemical biology tool. These application notes and protocols are therefore focused on the use of AHA to measure cellular protein dynamics.

Introduction

L-azidohomoalanine (AHA) is an amino acid analog of methionine that contains a bio-orthogonal azide moiety.[1][2] This unique chemical handle allows for the specific detection and isolation of newly synthesized proteins. When introduced to cells, AHA is incorporated into nascent polypeptide chains by the cellular translational machinery, effectively tagging proteins made during a specific timeframe.[1][3] The azide group on the incorporated AHA can then be selectively reacted with an alkyne-bearing reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][4] This powerful technique enables researchers to quantify global protein synthesis, track protein degradation, and identify specific newly synthesized proteins in various biological contexts.[2][5]

This document provides an overview of the principles of AHA labeling and detailed protocols for its application in measuring protein synthesis and degradation.

Section 1: Principles of AHA-Based Protein Labeling

The measurement of protein dynamics using AHA relies on a two-step process: metabolic labeling followed by bio-orthogonal ligation.

  • Metabolic Labeling: Cells are cultured in methionine-free medium and then supplemented with AHA.[4] During this "pulse" period, AHA is used by methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[6] The duration of the pulse determines the labeling window for nascent proteins.

  • Click Chemistry Ligation: After labeling, cells are lysed, and the azide-modified proteins are detected by a click reaction.[1] This involves the covalent attachment of an alkyne-containing reporter molecule. Common reporters include:

    • Fluorescent dyes (e.g., Alexa Fluor 488 alkyne): For visualization by microscopy or quantification by flow cytometry.[7]

    • Biotin alkyne: For affinity purification of labeled proteins for subsequent identification by mass spectrometry or analysis by western blot.[4]

The high specificity and efficiency of the click reaction ensure that only AHA-containing proteins are tagged, providing a precise measurement of protein synthesis during the labeling period.[1]

Signaling Pathway and Experimental Workflow Diagram

Below is a diagram illustrating the general workflow for an AHA-based protein synthesis assay.

AHA_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis start Cells in Culture meth_free Methionine-free Medium Incubation start->meth_free Deplete Met aha_pulse AHA Pulse meth_free->aha_pulse Add AHA chase Optional Chase (for degradation studies) aha_pulse->chase lyse Cell Lysis aha_pulse->lyse Harvest Cells chase->lyse Harvest Cells click Click Reaction (add alkyne probe) lyse->click flow Flow Cytometry click->flow microscopy Microscopy click->microscopy western Western Blot / Mass Spectrometry click->western

Caption: General workflow for AHA-based measurement of protein dynamics.

Section 2: Quantitative Data and Assay Parameters

The success of AHA-based experiments depends on optimizing several parameters. The following table summarizes key considerations and typical ranges.

ParameterRecommended Range/ValueNotes
AHA Concentration 25–100 µMHigher concentrations can be toxic. Optimal concentration should be determined empirically for each cell type.[8]
Labeling Time (Pulse) 30 minutes – 4 hoursShorter times are suitable for measuring rapid changes in protein synthesis. Longer times increase signal but may introduce confounding factors.[4][7]
Chase Period (Degradation) 2 – 24 hoursThe duration of the chase should be sufficient to observe the degradation of the labeled protein pool.[5]
Cell Density 50–80% confluencyOverly confluent or sparse cultures can affect protein synthesis rates.
Methionine Depletion 30–60 minutesEssential for efficient incorporation of AHA.[8]

Section 3: Experimental Protocols

Protocol 1: Measuring Global Protein Synthesis by Flow Cytometry

This protocol describes a method to quantify the rate of global protein synthesis in cultured cells using AHA labeling and fluorescent detection by flow cytometry.[3][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without L-methionine)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Copper (II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., TBTA)

    • Fluorescent alkyne probe (e.g., Alexa Fluor 488 alkyne)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Methionine Depletion: Aspirate the complete medium, wash cells once with PBS, and add pre-warmed methionine-free medium. Incubate for 30–60 minutes at 37°C.[8]

  • AHA Labeling (Pulse): Add AHA to the methionine-free medium to the desired final concentration (e.g., 50 µM). Incubate for 1–4 hours at 37°C.[8]

  • Cell Harvest: Aspirate the AHA-containing medium. Wash cells with PBS and harvest using trypsin-EDTA. Neutralize trypsin with complete medium and pellet the cells by centrifugation.

  • Fixation and Permeabilization: Wash the cell pellet with PBS. Resuspend in fixation buffer and incubate for 15 minutes at room temperature. Pellet the cells, wash with PBS, and then resuspend in permeabilization buffer for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe. Resuspend the permeabilized cells in the cocktail and incubate for 30 minutes at room temperature, protected from light.[7]

  • Washing: Pellet the cells and wash twice with a wash buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA and 2 mM EDTA). Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity correlates with the rate of global protein synthesis.

Protocol 2: Measuring Protein Degradation (Pulse-Chase)

This protocol adapts the AHA labeling method to measure the degradation of a pool of long-lived proteins, often used to assess autophagic flux.[5]

Materials:

  • Same as Protocol 1, with the addition of complete medium containing a high concentration of L-methionine for the chase step.

Procedure:

  • Cell Seeding and Methionine Depletion: Follow steps 1 and 2 from Protocol 1.

  • AHA Labeling (Pulse): Follow step 3 from Protocol 1. A longer pulse (e.g., 4 hours) is often used to label a substantial pool of proteins.

  • Chase: Aspirate the AHA-containing medium. Wash the cells twice with PBS. Add pre-warmed complete medium containing a high concentration of L-methionine (e.g., 10-fold the normal concentration).

  • Time Points: Collect samples at different time points during the chase period (e.g., 0, 4, 8, 16, 24 hours). The "0-hour" time point represents the initial amount of labeled protein.

  • Sample Processing and Analysis: For each time point, harvest the cells and perform fixation, permeabilization, click reaction, and flow cytometry analysis as described in steps 4–8 of Protocol 1.

  • Data Interpretation: The decrease in mean fluorescence intensity over the chase period reflects the degradation of the AHA-labeled protein pool.

Section 4: Visualizations of Key Processes

Click Chemistry Reaction

The following diagram illustrates the fundamental click chemistry reaction used to detect AHA-labeled proteins.

Click_Chemistry cluster_reactants Reactants cluster_products Products AHA_Protein Protein-AHA (Azide) Catalyst + Cu(I) Catalyst AHA_Protein->Catalyst Alkyne_Probe Alkyne-Probe (Fluorophore or Biotin) Alkyne_Probe->Catalyst Labeled_Protein Labeled Protein Catalyst->Labeled_Protein

Caption: Copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Conclusion

AHA-based metabolic labeling is a versatile and powerful technique for the quantitative analysis of protein synthesis and degradation in living cells.[1][2] Its non-radioactive nature and high specificity make it a superior alternative to traditional methods using radiolabeled amino acids.[2] By following the protocols outlined in these application notes, researchers can gain valuable insights into the complex dynamics of the proteome in various biological systems.

References

Z-Aha Delivery in Animal Studies: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of L-Azidohomoalanine (Z-Aha), a bio-orthogonal analog of methionine, offers a powerful tool for in vivo labeling and analysis of newly synthesized proteins. This document provides detailed application notes and experimental protocols for the effective delivery of this compound in animal studies, with a focus on rodent models.

This compound is incorporated into nascent polypeptide chains during protein synthesis, enabling the subsequent detection and identification of these proteins through "click chemistry." This technique allows for the investigation of proteome dynamics in various physiological and pathological states. Proper delivery of this compound is critical for successful labeling without inducing significant physiological perturbations. The following sections detail common administration routes, dosages, and protocols to guide researchers in designing their in vivo experiments.

Data Presentation: Quantitative Comparison of this compound Delivery Methods

The choice of this compound delivery method and dosage depends on the specific research question, the animal model, and the desired labeling duration. Below are tables summarizing quantitative data from various studies.

Table 1: Intraperitoneal (I.P.) and Subcutaneous (S.C.) Injection of this compound in Mice

ParameterDosageAdministration RouteDuration/FrequencyAnimal ModelReference
Dosage 50 µg/g body weightIntraperitoneal (i.p.)Single injection, 16-hour labelingWild-type mice[1]
100 µg/g body weightIntraperitoneal (i.p.)Single injection, 3-hour labelingWild-type mice
0.1 mg/g body weightSubcutaneous (s.c.)Single injection, up to 24-hour labelingWild-type mice

Table 2: Dietary Administration of this compound in Mice

ParameterConcentration in ChowDiet FormulationDuration of FeedingAnimal ModelReference
Concentration 2 g/kg of feedCustom formulation4 daysLKB1 knockout mice[2]
0.2% L-azidohomoalanineCustom low-methionine (0.2%) chowNot specifiedWild-type mice

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Injection of this compound in Mice

This protocol details the preparation of a this compound solution and its administration via intraperitoneal injection in mice.

Materials:

  • L-Azidohomoalanine (this compound)

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Vortex mixer

  • Sterile syringe and needle (e.g., 27-30 gauge)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically, add sterile 0.9% saline or PBS to the this compound vial to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex the vial until the this compound is completely dissolved, resulting in a transparent solution.

    • It is recommended to prepare the this compound solution immediately before injection.

  • Animal Dosing:

    • Calculate the required volume of this compound solution based on the animal's body weight and the desired dosage (e.g., 50 µg/g or 100 µg/g).

    • Properly restrain the mouse.

    • Administer the calculated volume of this compound solution via intraperitoneal injection.

    • Return the mouse to its home cage and monitor for any adverse reactions.

  • Labeling Period:

    • Allow the this compound to incorporate into newly synthesized proteins for the desired labeling period (e.g., 3 to 16 hours).

Protocol 2: Dietary Administration of this compound in Rodents

This protocol outlines the administration of this compound through specially formulated rodent chow.

Materials:

  • Custom this compound-infused rodent chow (e.g., 2 g of this compound per kg of feed). Commercial vendors can often prepare custom diets.

  • Control diet (with or without the standard amount of methionine, depending on the experimental design).

Procedure:

  • Acclimation:

    • Acclimate the animals to the powdered or pelleted control diet for a few days before introducing the this compound diet.

  • This compound Diet Administration:

    • Replace the standard chow with the this compound-containing diet.

    • Provide the diet ad libitum for the desired labeling period (e.g., 4 days).

    • Ensure free access to water.

  • Monitoring:

    • Monitor the animals' food consumption and body weight throughout the labeling period to ensure they are eating the new diet and not experiencing significant weight loss.

  • Tissue Collection:

    • At the end of the labeling period, tissues can be collected for subsequent analysis.

Protocol 3: Click Chemistry Reaction on Tissue Lysates

This protocol provides a general procedure for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on tissue lysates to attach a reporter molecule (e.g., a fluorophore or biotin) to this compound-labeled proteins.

Materials:

  • Tissue lysate containing this compound-labeled proteins

  • Azide- or Alkyne-functionalized reporter molecule (e.g., fluorescent dye or biotin)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., THPTA)

  • PBS or other suitable buffer

Procedure:

  • Prepare the Click Reaction Cocktail:

    • In a microcentrifuge tube, combine the following reagents in the specified order (final concentrations may need optimization):

      • Tissue lysate

      • Reporter molecule (e.g., fluorescent alkyne)

      • Copper(II) sulfate

      • THPTA ligand

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Protein Precipitation and Washing (Optional but recommended):

    • Precipitate the labeled proteins using a method such as methanol/chloroform precipitation to remove excess reagents.

    • Wash the protein pellet with methanol.

  • Resuspension and Analysis:

    • Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).

Mandatory Visualizations

experimental_workflow cluster_administration This compound Administration cluster_labeling In Vivo Labeling cluster_analysis Downstream Analysis ip_injection Intraperitoneal Injection animal_model Animal Model (e.g., Mouse, Rat) ip_injection->animal_model dietary Dietary Administration dietary->animal_model tissue_collection Tissue Collection animal_model->tissue_collection click_chemistry Click Chemistry Labeling tissue_collection->click_chemistry proteomics Proteomics (Mass Spectrometry) click_chemistry->proteomics imaging Fluorescence Imaging click_chemistry->imaging

Caption: Experimental workflow for in vivo this compound labeling in animal studies.

mtor_pathway cluster_input Upstream Signals cluster_core mTOR Signaling cluster_output Downstream Effects cluster_disease Alzheimer's Disease Context growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 nutrients Nutrients nutrients->mTORC1 protein_synthesis Protein Synthesis (this compound Incorporation) mTORC1->protein_synthesis autophagy Autophagy (Inhibition) mTORC1->autophagy Abeta Aβ Accumulation dysregulation mTOR Dysregulation Abeta->dysregulation Tau Tau Hyperphosphorylation Tau->dysregulation dysregulation->mTORC1

Caption: Simplified mTOR signaling pathway and its dysregulation in Alzheimer's disease.

References

Application Notes and Protocols for the Synthesis and Purification of L-Azido-homoalanine (Z-Aha)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and purification of L-Azido-homoalanine (Z-Aha), a non-canonical amino acid widely used as a bioorthogonal handle in chemical biology, proteomics, and drug development. The protocols are designed to be scalable and utilize readily available starting materials.

Introduction

L-Azido-homoalanine (Aha) is an analog of the essential amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide moiety.[1] This minimal structural modification allows it to be recognized by the cellular translational machinery and incorporated into proteins during de novo protein synthesis.[1] The azide group serves as a bioorthogonal chemical reporter, enabling the selective labeling and visualization of newly synthesized proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[2][3] This powerful tool, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), has numerous applications in studying protein dynamics, identifying newly synthesized proteins, and monitoring cellular processes like autophagy.[1][4][5]

Data Summary

The following table summarizes quantitative data from various reported synthetic routes for this compound and its protected precursors, providing a comparative overview of their efficiencies.

Starting MaterialProductKey ReagentsYieldPurityReference
L-HomoserineO-acetyl-L-homoserineAcetic acid, Acetic anhydride, Perchloric acid61%Recrystallized solid[6]
O-acetyl-L-homoserineL-Azido-homoalanineO-acetylhomoserine sulfhydrylase, NaN3Quantitative conversionNot specified[6]
Fmoc-protected glutamineFmoc-Aha-OH[Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide hydrochloride65-74%>98% (after workup)[2]
N-Boc-O-Bn-L-aspartic acidL-Aha hydrochlorideN-methyl morpholine, i-Butyl chloroformate, Sodium borohydride, NaN3, HCl>95% (over several steps)>99% (after recrystallization or ion-exchange chromatography)[7]
L-Glutamineγ-Azido L-homoalanine(details in reference)92%High[8]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Azido-homoalanine (Fmoc-Aha-OH) from Fmoc-L-Glutamine

This two-step protocol describes the synthesis of Fmoc-protected L-Azido-homoalanine from commercially available Fmoc-L-glutamine. This method is advantageous as it proceeds in good yield and the final product is often pure enough for solid-phase peptide synthesis without the need for column chromatography.[2]

Step 1: Hofmann Rearrangement to form Fmoc-L-α,γ-diaminobutyric acid (Fmoc-Dab-OH)

  • In a suitable reaction vessel, dissolve Fmoc-L-glutamine in a 2:1 mixture of dimethylformamide (DMF) and water.

  • Add pyridine to the solution.

  • Add [Bis(trifluoroacetoxy)iodo]benzene to the reaction mixture.

  • Stir the reaction at room temperature for approximately 14 hours.

  • Upon completion, the product, Fmoc-Dab-OH, can be isolated.

Step 2: Diazo-transfer to form Fmoc-L-Azido-homoalanine (Fmoc-Aha-OH)

  • Dissolve the Fmoc-Dab-OH from the previous step in a biphasic mixture of water, methanol (MeOH), and dichloromethane (CH2Cl2) (e.g., 1:1:1 ratio).[2]

  • Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO4·5H2O).[2]

  • Add imidazole-1-sulfonyl azide hydrochloride.[2]

  • Adjust the pH of the mixture to 9 using an aqueous solution of potassium carbonate (K2CO3).[2]

  • Stir the reaction vigorously for approximately 18 hours at room temperature.[2]

  • Work-up and Purification:

    • Dilute the reaction mixture with CH2Cl2 and separate the aqueous phase.[2]

    • Extract the organic phase with a saturated sodium bicarbonate (NaHCO3) solution.[2]

    • Combine the aqueous extracts and wash with diethyl ether (Et2O).[2]

    • Acidify the aqueous phase to pH 2 with concentrated hydrochloric acid (HCl).[2]

    • Extract the product into Et2O.[2]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Aha-OH. The product is often of high purity (>98%) and may not require further purification by column chromatography.[2]

Protocol 2: Scalable Synthesis of L-Aha Hydrochloride from N-Boc-O-Bn-L-aspartic acid

This protocol outlines a concise and scalable route to L-Aha hydrochloride, starting from the inexpensive N-Boc-O-Bn-L-aspartic acid.[7]

  • Activation and Reduction:

    • Dissolve N-Boc-O-Bn-L-aspartic acid in anhydrous tetrahydrofuran (THF) and cool to -10 °C under a nitrogen atmosphere.[7]

    • Add N-methyl morpholine followed by i-butyl chloroformate and stir for 10 minutes.[7]

    • In a separate flask, prepare a solution of sodium borohydride in water.

    • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature at -10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature.

  • Mesylation and Azide Substitution:

    • The resulting alcohol is then subjected to mesylation followed by substitution with sodium azide. This typically involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine, followed by the addition of sodium azide (NaN3) in a solvent such as DMSO.[8][9]

  • Deprotection:

    • The Boc and Benzyl protecting groups can be sequentially cleaved. For instance, using lithium hydroxide followed by hydrochloric acid to yield the final L-azidoamino acid as its hydrochloride salt.[7]

  • Purification:

    • The final product, L-Aha hydrochloride, can be purified to >99% by recrystallization or ion-exchange chromatography.[7]

Visualizations

Synthesis Workflow of Fmoc-Aha-OH

Synthesis_Workflow start Fmoc-L-Glutamine reagent1 [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H2O start->reagent1 intermediate Fmoc-Dab-OH reagent1->intermediate reagent2 Imidazole-1-sulfonyl azide HCl, CuSO4, K2CO3, H2O/MeOH/CH2Cl2 intermediate->reagent2 product Fmoc-Aha-OH reagent2->product purification Acid/Base Workup product->purification final_product Pure Fmoc-Aha-OH purification->final_product

Caption: Synthesis workflow for Fmoc-Aha-OH from Fmoc-L-Glutamine.

Metabolic Labeling and Detection Workflow (BONCAT)

BONCAT_Workflow cluster_cell Cellular Processes cluster_lab Downstream Analysis A 1. This compound Administration (in Met-free media) B 2. Cellular Uptake & Incorporation into Proteins A->B C Azide-labeled Proteome B->C D 3. Cell Lysis C->D E 4. Click Chemistry Reaction (alkyne probe, e.g., Biotin-alkyne) D->E F Biotin-labeled Proteome E->F G 5. Enrichment (Streptavidin beads) F->G H 6. Analysis (MS, Western Blot, etc.) G->H

Caption: General workflow for BONCAT using this compound.

References

Application Notes and Protocols: Safe Handling and Storage of L-Azidohomoalanine (AHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Azidohomoalanine (AHA) is a non-canonical amino acid analog of methionine.[1][2] It is a valuable tool in chemical biology and drug development for the study of newly synthesized proteins.[1][2] AHA is readily taken up by cells and incorporated into proteins in place of methionine by the cell's natural translational machinery.[2] The key feature of AHA is its azide moiety, which allows for a bioorthogonal "click" reaction with alkyne- or cyclooctyne-containing tags.[3] This specific and efficient ligation enables the detection, visualization, and enrichment of nascent proteins, providing a powerful method to investigate protein synthesis and turnover in various biological contexts.[3][4] This technique, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), offers a non-radioactive and less toxic alternative to traditional methods like ³⁵S-methionine labeling.[1]

Safe Handling and Storage

Proper handling and storage of L-Azidohomoalanine (AHA) are essential to ensure its stability and to maintain a safe laboratory environment.

2.1. Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling AHA.

  • Avoid Inhalation, Ingestion, and Contact: AHA should be considered hazardous until more information is available. Avoid inhaling dust, and prevent contact with eyes, skin, and clothing.[4]

  • Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling.

2.2. Storage:

  • Long-Term Storage: For long-term stability (months to years), store AHA as a solid at -20°C in a dry and dark place.[3][5][6]

  • Short-Term Storage: For short-term storage (days to weeks), AHA can be kept at 0-4°C.[7]

  • Shipping: AHA is stable enough to be shipped at ambient temperature for a few weeks.[3][7]

  • Solutions: It is recommended to prepare aqueous solutions fresh for each use. If storage of a stock solution is necessary, it can be stored at 0-4°C for the short term (days to weeks) or at -20°C for longer periods (months).[7]

2.3. Disposal:

Dispose of AHA and any contaminated materials in accordance with all applicable local, regional, and national regulations for chemical waste.

Physicochemical and Stability Data

The following tables summarize the key physicochemical properties and stability information for L-Azidohomoalanine.

PropertyValue
Chemical Formula C₄H₈N₄O₂ (free base), C₄H₉ClN₄O₂ (HCl salt)
Molecular Weight 144.13 g/mol (free base), 180.59 g/mol (HCl salt)
Appearance White crystalline solid
Solubility Soluble in water, DMSO, and DMF.[3]
Purity Typically >95%
ConditionRecommendationStability
Long-Term Storage (Solid) Store at -20°C, protected from light and moisture.[3][5][6]≥4 years
Short-Term Storage (Solid) Store at 0-4°C.[7]Weeks
Shipping Ambient temperature.[3][7]Weeks
Aqueous Solution Prepare fresh. If necessary, store at 0-4°C or -20°C.[7]Days-Weeks

Experimental Protocols

The following protocols provide a general framework for using L-Azidohomoalanine in cell culture for the analysis of newly synthesized proteins using the BONCAT technique. Optimization may be required for specific cell types and experimental goals.

4.1. Metabolic Labeling of Nascent Proteins with AHA

This protocol describes the incorporation of AHA into newly synthesized proteins in cultured cells.

Materials:

  • L-Azidohomoalanine (AHA)

  • Methionine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of labeling.

  • Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, deplete the intracellular methionine pool.

    • Aspirate the complete culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells in pre-warmed methionine-free medium for 30-60 minutes.

  • AHA Labeling:

    • Prepare the AHA labeling medium by supplementing methionine-free medium with AHA to the desired final concentration (typically 25-50 µM).[5] Other components like dFBS and supplements should also be added.

    • Aspirate the depletion medium (if used) or the complete medium.

    • Add the AHA labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (typically 1-4 hours, but can range up to 24 hours depending on the experimental goal).[1][5]

  • Cell Harvest: After incubation, wash the cells twice with cold PBS and proceed immediately to cell lysis or fixation for downstream analysis.

4.2. Click Chemistry Reaction for Protein Visualization or Enrichment

This protocol describes the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) to the azide group of AHA-labeled proteins.

Materials:

  • AHA-labeled cell lysate or fixed cells

  • Alkyne- or DBCO-conjugated reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS or Tris buffer)

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Prepare Click Reaction Cocktail: Prepare the cocktail fresh just before use. The final concentrations of reagents may need optimization, but a typical starting point is:

    • 100 µM Alkyne-reporter

    • 1 mM CuSO₄

    • 5 mM THPTA

    • 5 mM Sodium Ascorbate

  • Reaction:

    • For cell lysates: Add the Click Reaction Cocktail to the AHA-labeled protein lysate.

    • For fixed cells: Add the Click Reaction Cocktail to the fixed and permeabilized cells.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • For cell lysates: Proceed to protein precipitation or purification.

    • For fixed cells: Wash the cells three times with PBS.

  • Analysis: The labeled proteins are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or enrichment using streptavidin beads (for biotin-tagged proteins).

Quantitative Data

The optimal concentration and incubation time for AHA labeling can vary depending on the cell type and experimental objective. The following table provides a summary of reported conditions.

ParameterConcentration/TimeCell Type/SystemNotesReference
AHA Concentration 25-50 µMMammalian cellsA common starting range for efficient labeling.[5][5]
AHA Concentration Up to 100 µMMouse Embryonic FibroblastsA dose-dependent increase in signal was observed up to 100 µM, with a plateau reached at 25 µM.[1][1]
Incubation Time 1-4 hoursMammalian cellsSuitable for labeling a significant pool of newly synthesized proteins for many applications.[5][5]
Incubation Time 6, 12, 18, and 24 hoursMouse Embryonic FibroblastsLonger incubation times can be used to study protein turnover and degradation.[1][1]
Effect on Protein Expression VariableE. coli (auxotrophic vs. prototrophic)In auxotrophic E. coli, AHA incorporation reached ~50% after 26 hours. In prototrophic strains, protein expression was higher, but AHA content decreased after the initial hours.[8]

Application in Signaling Pathway Analysis

AHA-based metabolic labeling is a powerful tool to investigate how signaling pathways regulate protein synthesis. By quantifying changes in the synthesis of specific proteins in response to stimuli or genetic perturbations, researchers can gain insights into the downstream effects of signaling cascades.

6.1. Studying Autophagy:

Autophagy is a cellular degradation process that is critical for maintaining cellular homeostasis. AHA labeling can be used to identify and quantify proteins that are newly synthesized during the induction of autophagy. This allows researchers to distinguish proteins that are part of the autophagic machinery from the bulk of cellular proteins being degraded. The workflow typically involves inducing autophagy (e.g., by starvation), pulse-labeling with AHA, and then using proteomic methods to identify and quantify the AHA-labeled proteins.

6.2. Investigating the LKB1 Signaling Pathway:

The LKB1 (Liver Kinase B1) tumor suppressor is a key regulator of cell metabolism and growth.[9][10] Studies have used quantitative proteomics to identify changes in protein expression in LKB1-deficient tumors.[11] AHA labeling can be applied to these systems to specifically measure the impact of LKB1 signaling on the synthesis of downstream effector proteins. By comparing the nascent proteomes of cells with and without functional LKB1, researchers can identify proteins whose synthesis is directly or indirectly regulated by this important signaling pathway. This approach can help to uncover novel therapeutic targets in cancers with LKB1 mutations.[11]

Visualizations

BONCAT Experimental Workflow

BONCAT_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling & Lysis cluster_click_reaction Click Chemistry cluster_analysis Downstream Analysis start Seed Cells met_dep Methionine Depletion (Optional) start->met_dep aha_label AHA Labeling met_dep->aha_label cell_lysis Cell Lysis aha_label->cell_lysis click_chem Click Reaction (Alkyne-Reporter) cell_lysis->click_chem enrichment Enrichment (Biotin-Streptavidin) click_chem->enrichment imaging Fluorescence Imaging click_chem->imaging ms_analysis LC-MS/MS Analysis enrichment->ms_analysis

Caption: General workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

LKB1 Signaling Pathway and Protein Synthesis

LKB1_Signaling cluster_upstream Upstream Signals cluster_core_pathway LKB1-AMPK Pathway cluster_downstream Downstream Effects Energy_Stress Low Energy (High AMP:ATP) LKB1 LKB1 Energy_Stress->LKB1 AMPK AMPK LKB1->AMPK mTORC1 mTORC1 AMPK->mTORC1 Protein_Synthesis Protein Synthesis (Measured by AHA labeling) mTORC1->Protein_Synthesis

Caption: Simplified LKB1-AMPK signaling pathway and its impact on protein synthesis.

References

Application Notes and Protocols for Z-Aha in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Z-Aha (L-Azidohomoalanine), a methionine analog, for the metabolic labeling and subsequent visualization of newly synthesized proteins in conjunction with immunofluorescence (IF) staining. This technique allows for the specific detection of nascent proteins, providing valuable insights into protein synthesis, turnover, and localization in various cellular contexts.

Principle

This compound is a powerful tool for studying newly synthesized proteins. As an analog of methionine, it is incorporated into proteins during translation by the cell's own machinery. The key feature of this compound is the presence of an azide group, a small, bioorthogonal chemical handle. This azide group does not significantly alter protein function and allows for the specific attachment of a fluorescent probe via a "click" chemistry reaction. This specific and efficient ligation, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enables the visualization of nascent proteins using fluorescence microscopy. Co-staining with antibodies against specific proteins of interest allows for the simultaneous analysis of newly synthesized proteins and other cellular markers.[1][2]

Data Presentation

The successful application of this compound requires optimization of labeling conditions to ensure efficient incorporation without inducing cellular stress or toxicity. Below are tables summarizing critical parameters that should be empirically determined for each cell type and experimental condition.

Table 1: Recommended this compound Concentration and Incubation Times for Metabolic Labeling

Cell TypeThis compound Concentration (µM)Incubation Time (hours)Notes
Adherent Cell Lines (e.g., HeLa, A549)25 - 1001 - 24Start with 50 µM for 4-8 hours and optimize.
Suspension Cell Lines (e.g., Jurkat, K562)50 - 2001 - 18Higher concentrations may be needed due to different uptake kinetics.
Primary Neurons25 - 504 - 24Use lower concentrations to minimize potential neurotoxicity.
Yeast (S. cerevisiae)100 - 5000.5 - 4Methionine-auxotrophic strains in methionine-free media are recommended.

Table 2: Example Cell Viability Data after this compound Labeling

Cell viability should be assessed to ensure that the labeling conditions are not cytotoxic. Standard assays such as MTT, resazurin, or ATP-based assays can be used.[3][4][5]

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (% of control)
HeLa508> 95%
HeLa1008> 90%
HeLa5024~90%
HeLa10024~80%

Note: These values are illustrative. It is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental setup.

Experimental Protocols

This section provides a detailed protocol for metabolic labeling of newly synthesized proteins with this compound followed by immunofluorescence staining.

Materials and Reagents
  • This compound (L-Azidohomoalanine)

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Click Reaction Mix (prepare fresh):

    • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM stock in dH₂O)

    • Copper Protectant/Ligand (e.g., 50 mM TBTA or BTTAA in DMSO/t-butanol)

    • Fluorescent Alkyne Probe (e.g., Alexa Fluor 488 DIBO Alkyne)

    • Reducing Agent: Sodium Ascorbate (e.g., 500 mM stock in dH₂O, prepare fresh)

  • Primary Antibody diluted in Blocking Buffer

  • Secondary Antibody (conjugated to a spectrally distinct fluorophore from the alkyne probe) diluted in Blocking Buffer

  • Nuclear Stain (e.g., DAPI)

  • Antifade Mounting Medium

Protocol

Step 1: Metabolic Labeling with this compound

  • Culture cells to the desired confluency on sterile coverslips in a multi-well plate.

  • To enhance this compound incorporation, pre-incubate the cells in methionine-free medium for 30-60 minutes.

  • Replace the medium with methionine-free medium containing the optimized concentration of this compound (e.g., 25-100 µM).

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions.

  • To stop the labeling, remove the this compound containing medium and wash the cells three times with PBS.

Step 2: Fixation and Permeabilization

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

Step 3: Click Chemistry Reaction

  • Prepare the Click Reaction Mix immediately before use. For a 500 µL reaction volume, add the components in the following order:

    • 440 µL PBS

    • 20 µL Copper (II) Sulfate (final concentration: 0.8 mM)

    • 10 µL Copper Protectant/Ligand (final concentration: 1 mM)

    • 5 µL Fluorescent Alkyne Probe (final concentration: 5 µM)

    • 25 µL Sodium Ascorbate (final concentration: 25 mM)

    • Note: The final concentrations are starting points and may require optimization.

  • Aspirate the PBS from the cells and add the Click Reaction Mix.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

Step 4: Immunofluorescence Staining

  • Block the cells with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the secondary antibody and a nuclear stain (e.g., DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

Step 5: Mounting and Imaging

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for this compound metabolic labeling and immunofluorescence staining.

Click_Chemistry_Mechanism cluster_protein Newly Synthesized Protein cluster_probe Fluorescent Probe cluster_reaction Click Reaction (CuAAC) cluster_result Labeled Protein protein Protein Backbone zaha This compound (with Azide group) protein->zaha triazole Stable Triazole Linkage zaha->triazole Cu(I) Catalyst fluorophore Fluorophore alkyne Alkyne Group fluorophore->alkyne alkyne->triazole labeled_protein Fluorescently Labeled Nascent Protein triazole->labeled_protein

Caption: Mechanism of labeling nascent proteins using this compound and click chemistry.

References

Application Notes and Protocols for Z-Aha in CRISPR-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of L-Azidohomoalanine (Z-Aha), a non-canonical amino acid, with CRISPR-based gene editing technologies offers a powerful platform for dissecting the dynamic landscape of protein synthesis in response to precise genomic perturbations. This compound, a methionine analog, is metabolically incorporated into newly synthesized proteins, introducing an azide group that serves as a chemical handle for bioorthogonal ligation, commonly known as "click chemistry."[1] This enables the selective isolation, identification, and quantification of the nascent proteome.

When combined with CRISPR-Cas9 for gene knockout, activation, or inhibition, this compound labeling allows researchers to move beyond static genomic or transcriptomic analyses and directly observe the functional consequences of gene editing on the proteome. This approach is particularly valuable for understanding how the loss or upregulation of a specific gene product alters cellular protein synthesis profiles, unmasking downstream effectors, and identifying novel therapeutic targets.

Key techniques leveraging this compound include Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for affinity purification and subsequent mass spectrometry-based proteomic analysis, and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for in-situ visualization of protein synthesis.[1] The combination of these methods with CRISPR provides a high-resolution snapshot of the cellular response to genetic modification.

Core Applications

  • Validating CRISPR-Mediated Knockouts at the Proteomic Level: Directly confirm the cessation of protein synthesis from a targeted gene following CRISPR-mediated knockout.

  • Identifying Downstream Effects of Gene Editing: Uncover genome-wide changes in protein synthesis that occur as a consequence of knocking out or activating a specific gene.

  • Elucidating Pathway Perturbations: By observing changes in the synthesis of multiple proteins within a known signaling pathway, researchers can understand the functional impact of editing a single component of that pathway.

  • Discovering Novel Drug Targets: Identifying proteins whose synthesis is significantly altered after knocking out a disease-associated gene can reveal new nodes for therapeutic intervention.

  • Studying Dynamic Cellular Processes: The temporal control of pulse-labeling with this compound allows for the study of rapid changes in protein synthesis during cellular processes initiated by CRISPR-mediated gene regulation.

Data Presentation: Quantitative Proteomic Analysis Following CRISPR-Mediated Gene Knockout

The following tables present representative quantitative data from a hypothetical experiment where a gene of interest (Gene X) is knocked out in a cell line using CRISPR-Cas9, followed by this compound labeling and quantitative mass spectrometry to identify changes in the synthesis of other proteins. The data is presented as fold changes in protein synthesis in the knockout (KO) cells relative to wild-type (WT) control cells.

Table 1: Proteins with Significantly Increased Synthesis Following Gene X Knockout

ProteinUniProt IDFold Change (KO/WT)p-valueFunction
Protein AP123453.20.001Cell Cycle Regulation
Protein BQ678902.80.005Apoptosis
Protein CP543212.50.01Signal Transduction
Protein DA1B2C32.10.02Metabolic Enzyme

Table 2: Proteins with Significantly Decreased Synthesis Following Gene X Knockout

ProteinUniProt IDFold Change (KO/WT)p-valueFunction
Protein ER98765-2.90.002DNA Repair
Protein FS45678-2.40.008Transcriptional Regulation
Protein GT12378-2.20.015Cytoskeletal Component
Protein HU90123-1.90.03Protein Folding

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells

This protocol provides a general workflow for generating a stable knockout cell line using CRISPR-Cas9.

Materials:

  • Mammalian cell line of interest

  • Cas9 expression vector (e.g., lentiCas9-Blast)

  • sgRNA expression vector (e.g., lentiGuide-Puro)

  • Validated sgRNA sequences targeting the gene of interest

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Puromycin and Blasticidin

  • Complete cell culture medium, serum, and antibiotics

  • 96-well plates for single-cell cloning

Methodology:

  • sgRNA Design and Cloning: Design and clone two to three validated sgRNAs targeting an early exon of the gene of interest into the sgRNA expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9 expression vector or the sgRNA expression vector along with the packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line first with the Cas9-expressing lentivirus.

  • Selection: Select for Cas9-expressing cells using the appropriate antibiotic (e.g., Blasticidin).

  • Second Transduction: Transduce the stable Cas9-expressing cell line with the sgRNA-expressing lentivirus.

  • Second Selection: Select for successfully transduced cells using the second antibiotic (e.g., Puromycin).

  • Single-Cell Cloning: Serially dilute the selected cell population into 96-well plates to isolate single clones.

  • Validation: Expand the single-cell clones and screen for gene knockout by genomic DNA sequencing (to identify indels) and Western blot (to confirm the absence of the protein).

Protocol 2: this compound Labeling and BONCAT for Proteomic Analysis

This protocol describes the metabolic labeling of newly synthesized proteins with this compound and their subsequent enrichment.

Materials:

  • CRISPR-edited and wild-type control cells

  • Methionine-free DMEM

  • L-Azidohomoalanine (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Biotin-Alkyne, Copper(II) sulfate, Tris(2-carboxyethyl)phosphine (TCEP), Tris(benzyltriazolylmethyl)amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., containing biotin)

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin)

Methodology:

  • Methionine Starvation: Culture the CRISPR-edited and wild-type cells to 80-90% confluency. Wash the cells with PBS and replace the medium with pre-warmed methionine-free DMEM for 1 hour to deplete endogenous methionine.

  • This compound Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with this compound (typically 25-50 µM). Incubate for the desired pulse duration (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Quantify the protein concentration of the lysates.

  • Click Chemistry Reaction: To 1 mg of protein lysate, add the click chemistry reaction mix (Biotin-Alkyne, TCEP, TBTA, and Copper(II) sulfate). Incubate for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess reagents.

  • Affinity Purification: Resuspend the protein pellet and incubate with streptavidin-agarose beads overnight at 4°C to capture the this compound-labeled (and now biotinylated) proteins.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and perform an on-bead tryptic digest to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Visualizations

CRISPR_ZAHA_Workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_zaha This compound Labeling & Proteomics cluster_analysis Data Analysis crispr_design 1. sgRNA Design & Cloning lentivirus 2. Lentivirus Production crispr_design->lentivirus transduction 3. Transduction of Cells lentivirus->transduction selection 4. Selection & Clonal Isolation transduction->selection validation 5. Validation of Knockout selection->validation met_starve 6. Methionine Starvation validation->met_starve aha_label 7. This compound Pulse Labeling met_starve->aha_label lysis 8. Cell Lysis aha_label->lysis click_chem 9. Click Chemistry with Biotin-Alkyne lysis->click_chem enrichment 10. Streptavidin Enrichment click_chem->enrichment ms_analysis 11. LC-MS/MS Analysis enrichment->ms_analysis data_proc 12. Protein Identification & Quantification ms_analysis->data_proc bioinfo 13. Bioinformatics & Pathway Analysis data_proc->bioinfo

Caption: Workflow for identifying changes in protein synthesis after CRISPR-Cas9 gene editing.

BONCAT_Process cluster_cell In the Cell cluster_lysate In the Lysate cluster_purification Purification & Analysis aha_incorp 1. This compound is fed to cells and incorporated into newly synthesized proteins. azide_protein Protein with Azide Group aha_incorp->azide_protein click_reaction 2. Click Chemistry: Azide-protein is reacted with Biotin-Alkyne. azide_protein->click_reaction biotin_protein Biotinylated Protein click_reaction->biotin_protein streptavidin 3. Streptavidin beads bind to biotinylated proteins. biotin_protein->streptavidin enrichment 4. Enriched proteins are digested and analyzed by Mass Spectrometry. streptavidin->enrichment

Caption: The Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Azidohomoalanine (AHA) Concentration for Nascent Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of L-Azidohomoalanine (AHA) for successful metabolic labeling of newly synthesized proteins.

Frequently Asked Questions (FAQs)

Q1: What is L-Azidohomoalanine (AHA) and how does it work?

A1: L-Azidohomoalanine (AHA) is an amino acid analog of methionine.[1][2][3][4] It contains an azide group, a small chemical handle that is not naturally found in proteins.[1][2][5][6] When introduced to cells in culture, AHA is recognized by the cellular machinery and incorporated into newly synthesized proteins in place of methionine.[3][7][8] This allows for the specific labeling and subsequent detection or purification of these nascent proteins using "click chemistry," a highly specific reaction between the azide on AHA and a corresponding alkyne-containing tag (e.g., a fluorescent dye or biotin).[1][5][6][9][10] This method provides a non-radioactive alternative to traditional techniques like using ³⁵S-methionine.[1][2]

Q2: What is the optimal concentration of AHA for my experiment?

A2: The optimal concentration of AHA can vary significantly depending on the cell type, experimental goals, and incubation time.[9][11] A common starting point is 50 µM, but the effective range can be anywhere from 25 µM to 4 mM.[5][9][11][12] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific cells and experimental conditions.[5][11]

Q3: How long should I incubate my cells with AHA?

A3: The incubation time is also a critical parameter that depends on the rate of protein synthesis in your cell line and the desired labeling intensity. Incubation times can range from as short as 10 minutes to 24 hours.[5][3][13] Shorter incubation times are suitable for "pulse" labeling to capture a snapshot of protein synthesis, while longer incubations can be used to label a larger proportion of newly made proteins. For many cell lines, an incubation of 1 to 4 hours provides robust labeling.[9]

Q4: Can AHA be toxic to my cells?

A4: While generally considered non-toxic and stable, high concentrations of AHA or prolonged incubation times can potentially affect cell viability or protein synthesis rates in some cell types.[2][8] It is good practice to assess cell viability (e.g., using a trypan blue exclusion assay or propidium iodide staining) after determining the optimal AHA concentration.[5] One study noted that labeling with different concentrations of AHA for 18 hours did not cause obvious reductions in cell viability.[5]

Q5: Do I need to use methionine-free medium?

A5: Yes, for efficient incorporation of AHA, it is crucial to use a methionine-free culture medium.[5][3][9][11][13] This is because AHA competes with methionine for incorporation into proteins, and the presence of methionine will reduce the labeling efficiency.[5] It is also recommended to pre-incubate the cells in methionine-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular methionine stores before adding AHA.[3][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal from labeled proteins 1. Suboptimal AHA concentration: The concentration of AHA may be too low for your cell type. 2. Inefficient AHA incorporation: The presence of methionine in the culture medium is inhibiting AHA uptake. 3. Short incubation time: The labeling period may be too brief to allow for sufficient protein synthesis. 4. Inefficient click chemistry reaction: The reagents for the click reaction may be degraded or used at incorrect concentrations.1. Perform a dose-response experiment to find the optimal AHA concentration (e.g., 25 µM to 1 mM).[5][13] 2. Ensure you are using methionine-free medium and consider a pre-incubation step to deplete intracellular methionine.[5][3][11] 3. Increase the incubation time with AHA.[9] 4. Use fresh click chemistry reagents and follow the manufacturer's protocol carefully.
High background signal 1. Non-specific binding of the detection reagent: The fluorescent alkyne or biotin alkyne may be binding non-specifically to cellular components. 2. Precipitation of AHA: If using self-synthesized AHA, precipitates in the stock solution can lead to fluorescent precipitates.1. Ensure adequate washing steps after the click reaction. Include a negative control (no AHA) to assess background levels. 2. Centrifuge or filter the AHA stock solution to remove any precipitates.[9]
Cell toxicity or altered cell morphology 1. AHA concentration is too high: The concentration of AHA may be toxic to your specific cell line. 2. Prolonged incubation: Long exposure to AHA or methionine-free medium could be causing cellular stress.1. Reduce the concentration of AHA. Perform a toxicity assay to determine the maximum tolerated concentration. 2. Decrease the incubation time with AHA. Ensure the methionine-free starvation step is not excessively long.
Variability between experiments 1. Inconsistent cell density: The number of cells can affect the overall protein synthesis rate. 2. Inconsistent AHA concentration or incubation time: Minor variations in these parameters can lead to different labeling efficiencies.1. Ensure consistent cell seeding density for all experiments.[13] 2. Prepare fresh dilutions of AHA for each experiment and carefully time the incubation period.

Quantitative Data Summary

The following table summarizes typical experimental parameters for AHA labeling. Note that these are starting points and should be optimized for your specific experimental system.

Parameter Typical Range Key Considerations
AHA Concentration 25 µM - 4 mMCell type dependent; perform a dose-response curve.[5][9][11]
Incubation Time 10 minutes - 24 hoursDepends on the rate of protein synthesis and experimental goals.[5][3][13]
Methionine Depletion 20 - 60 minutesHelps to increase the efficiency of AHA incorporation.[3][9][11]

Experimental Protocols

Protocol 1: Optimizing AHA Concentration for Metabolic Labeling

This protocol describes a general method to determine the optimal concentration of L-Azidohomoalanine (AHA) for labeling newly synthesized proteins in cultured cells.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 50-60% confluency on the day of the experiment.[13]

  • Methionine Depletion: On the day of the experiment, aspirate the normal growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add methionine-free medium to each well and incubate for 30-60 minutes at 37°C in a CO₂ incubator to deplete intracellular methionine.[3][11]

  • AHA Labeling: Prepare a series of AHA concentrations in methionine-free medium (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM). Remove the methionine-depletion medium and add the different concentrations of AHA-containing medium to the cells. Incubate for a predetermined time (a starting point of 2-4 hours is common) at 37°C.[9]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to stop the labeling. Lyse the cells in a suitable buffer containing protease inhibitors.

  • Click Chemistry: Perform a click reaction by adding the click chemistry cocktail (containing an alkyne-fluorophore, copper(I) catalyst, and a copper-chelating ligand) to the cell lysate. Incubate as per the manufacturer's instructions.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot using an antibody against the tag (if a biotin-alkyne was used). The optimal AHA concentration is the lowest concentration that gives a robust signal with minimal background.

Protocol 2: General Workflow for AHA Labeling and Detection

This protocol outlines the complete workflow from cell labeling to detection.

  • AHA Labeling:

    • Culture cells to the desired confluency.

    • Deplete methionine by incubating in methionine-free medium for 30-60 minutes.[3][11]

    • Replace with methionine-free medium containing the optimized concentration of AHA.

    • Incubate for the desired labeling period.

  • Cell Fixation and Permeabilization (for imaging):

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.[13]

    • Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.[13]

  • Click Reaction:

    • Prepare the click reaction cocktail containing an alkyne-tagged detection molecule (e.g., Alexa Fluor 488 alkyne).

    • Incubate the fixed and permeabilized cells (or cell lysate) with the reaction cocktail.

  • Detection and Analysis:

    • Wash cells to remove excess reaction components.

    • Analyze the signal using fluorescence microscopy, flow cytometry, or in-gel fluorescence.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture 1. Cell Culture met_depletion 2. Methionine Depletion cell_culture->met_depletion aha_incubation 3. AHA Incubation met_depletion->aha_incubation lysis 4a. Cell Lysis aha_incubation->lysis fix_perm 4b. Fixation & Permeabilization aha_incubation->fix_perm click_reaction 5. Click Chemistry lysis->click_reaction fix_perm->click_reaction analysis 6. Analysis click_reaction->analysis

Caption: A general workflow for metabolic labeling of nascent proteins using AHA.

signaling_pathway cluster_cell Inside the Cell AHA_in AHA in medium tRNA_synth Methionyl-tRNA Synthetase AHA_in->tRNA_synth Met_in Methionine Met_in->tRNA_synth Competes with AHA AHA_tRNA AHA-tRNA tRNA_synth->AHA_tRNA Met_tRNA Met-tRNA tRNA_synth->Met_tRNA Ribosome Ribosome AHA_tRNA->Ribosome Met_tRNA->Ribosome Nascent_Protein Newly Synthesized Protein (AHA-labeled) Ribosome->Nascent_Protein

Caption: The mechanism of AHA incorporation into newly synthesized proteins.

References

Z-Aha off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-Aha

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of this compound and minimize their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic anhydro sugar analog of L-gulose. Its primary application in research is as a metabolic chemical reporter for studying glycosylation. When introduced to cells, this compound is processed by the cellular machinery and incorporated into glycan structures on proteins and lipids. This allows for the visualization and tracking of glycoconjugates. It can also act as a competitive inhibitor of certain glycosyltransferases, thereby modulating cellular glycosylation patterns.

Q2: What are the potential off-target effects of this compound?

Potential off-target effects of this compound can be broadly categorized as:

  • Cytotoxicity: At high concentrations or with prolonged exposure, this compound can induce cellular stress and lead to cell death.

  • Alteration of Glycosylation Pathways: As a sugar analog, this compound can interfere with the natural synthesis and processing of glycans, leading to the formation of aberrant glycan structures. This can impact protein folding, stability, and cell signaling.

  • Non-specific Labeling: this compound may be incorporated into unintended macromolecules or pathways, leading to background signal and confounding experimental results.

  • Metabolic Stress: The introduction of an unnatural sugar can place a burden on cellular metabolic pathways, potentially altering cellular energetics and behavior.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is cell-type and experiment-dependent. It is crucial to perform a dose-response experiment to determine the concentration that provides a sufficient signal-to-noise ratio for your assay without causing significant cytotoxicity. A typical starting point for in vitro experiments is in the low micromolar range.

Troubleshooting Guides

Issue 1: High background or non-specific signal in labeling experiments.

Possible Causes:

  • Concentration of this compound is too high.

  • Incubation time is too long.

  • Incomplete removal of unincorporated this compound.

  • Non-specific binding of detection reagents.

Solutions:

Experimental Step Recommended Action Rationale
Titration of this compound Perform a dose-response experiment with a range of this compound concentrations.To find the lowest effective concentration that provides a specific signal.
Optimization of Incubation Time Test various incubation times (e.g., 4, 8, 12, 24 hours).To minimize the time window for non-specific incorporation.
Washing Steps Increase the number and stringency of wash steps after incubation.To ensure complete removal of any free this compound.
Blocking Use appropriate blocking agents before adding detection reagents.To prevent non-specific binding of antibodies or other detection molecules.

Experimental Protocol: Optimizing this compound Concentration

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) in your cell culture medium. Add the different concentrations to the wells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue) to assess cytotoxicity at each concentration.

  • Labeling Detection: In a parallel plate, perform your standard labeling detection protocol (e.g., click chemistry followed by fluorescence microscopy or flow cytometry).

  • Analysis: Determine the concentration range that provides a clear signal without a significant decrease in cell viability.

Issue 2: Observed cytotoxicity or changes in cell morphology.

Possible Causes:

  • This compound concentration is too high.

  • Prolonged exposure to this compound is inducing cellular stress.

  • The specific cell line is particularly sensitive to this compound.

Solutions:

Parameter Troubleshooting Step Expected Outcome
Concentration Reduce the concentration of this compound used in the experiment.Reduced cytotoxicity and restoration of normal cell morphology.
Exposure Time Decrease the incubation time with this compound.Minimized cellular stress and improved cell health.
Cell Line Test this compound on a different, more robust cell line if possible.To determine if the observed effects are cell-type specific.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Metabolic Labeling Workflow A 1. Cell Culture B 2. Add this compound A->B C 3. Incubation B->C D 4. Cell Lysis / Fixation C->D E 5. Click Chemistry Reaction D->E F 6. Detection (Fluorescence / MS) E->F

Caption: Workflow for metabolic labeling of glycoproteins using this compound.

cluster_1 Troubleshooting Logic for High Background Start High Background Signal C1 Is this compound concentration optimized? Start->C1 S1 Reduce Concentration C1->S1 No C2 Is incubation time too long? C1->C2 Yes S1->C2 S2 Shorten Incubation C2->S2 No C3 Are washing steps sufficient? C2->C3 Yes S2->C3 S3 Increase Washes C3->S3 No End Reduced Background C3->End Yes S3->End

Caption: Decision tree for troubleshooting high background signal in this compound labeling experiments.

cluster_2 Potential Impact of this compound on Glycosylation This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Conversion Metabolic Conversion Cellular Uptake->Metabolic Conversion Incorporation into Glycans Incorporation into Glycans Metabolic Conversion->Incorporation into Glycans On-Target Inhibition of Glycosyltransferases Inhibition of Glycosyltransferases Metabolic Conversion->Inhibition of Glycosyltransferases Off-Target Altered Glycoprotein Function Altered Glycoprotein Function Incorporation into Glycans->Altered Glycoprotein Function Aberrant Glycosylation Aberrant Glycosylation Inhibition of Glycosyltransferases->Aberrant Glycosylation Cellular Phenotype Change Cellular Phenotype Change Altered Glycoprotein Function->Cellular Phenotype Change Aberrant Glycosylation->Altered Glycoprotein Function

Technical Support Center: Z-Aha Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Aha (L-azidohomoalanine) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Two common and commercially available starting materials for the chemical synthesis of this compound are N-Boc-L-homoserine and N-Boc-O-Bn-L-aspartic acid. Both routes have been shown to be effective, with the choice often depending on the availability of reagents and the desired scale of the synthesis.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors. One critical step is the reduction of the carboxylic acid intermediate. If the temperature during this step is too low, or if the quenching with aqueous acid is performed prematurely, the yield of the resulting alcohol can be significantly reduced.[1] Furthermore, the alcohol intermediate itself can be unstable if left in solution for extended periods, so it is crucial to proceed to the next step promptly after its formation and purification.[1] Incomplete reactions or the formation of side products are also common culprits for low yields. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended to ensure the complete consumption of starting materials.

Q3: I am observing an unexpected side product in my final reaction mixture. What could it be?

A3: A potential side reaction, particularly when using boron tribromide in the final deprotection step for related azidoamino acids, is the elimination of the azide group to form dehydroalanine.[1] Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize this and other potential side reactions. If an unexpected product is observed, techniques such as NMR and mass spectrometry should be used for its characterization to identify the source of the issue.

Q4: What is the best way to purify the final this compound product?

A4: The final product, L-azidohomoalanine hydrochloride, is typically a solid that can be purified by crystallization.[1] Recrystallization from a suitable solvent system can effectively remove impurities and enhance the purity of the final product to greater than 99%.[1] For smaller scales or to remove specific impurities, ion-exchange chromatography can also be an effective purification method.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route starting from N-Boc-O-Bn-L-aspartic acid.

Issue Potential Cause Recommended Solution
Low yield in the reduction of the carboxylic acid to the alcohol (Step 1) The reaction temperature was not maintained within the optimal range (-8 to -15 °C).[1]Carefully monitor and control the temperature of the cooling bath throughout the addition of the reducing agent. Use a cryostat or a well-insulated bath with a suitable cooling agent (e.g., dry ice/acetone) to maintain a stable temperature.[1]
Premature quenching of the reaction.[1]Ensure the reaction has gone to completion by TLC analysis before slowly adding the quenching solution (e.g., 1 M HCl). The quenching reaction is highly exothermic and should be performed with caution.[1]
Instability of the alcohol intermediate.[1]After workup and purification, do not store the alcohol intermediate in solution for an extended period. Proceed to the next step as soon as possible.[1]
Incomplete mesylation of the alcohol (Step 2) Insufficient amount of mesyl chloride or base.Use a slight excess of mesyl chloride and the appropriate base (e.g., triethylamine) to ensure complete conversion of the alcohol. Monitor the reaction by TLC.
Presence of water in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of mesyl chloride.
Low yield in the azide substitution reaction (Step 3) Incomplete mesylation in the previous step.Ensure the mesylation reaction has gone to completion before proceeding with the azide substitution.
Insufficient amount of sodium azide or reaction time.Use a molar excess of sodium azide and allow the reaction to proceed for a sufficient time, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.
Formation of dehydroalanine during deprotection Harsh deprotection conditions (e.g., with boron tribromide).[1]Use milder deprotection conditions. For the sequential deprotection of Boc and benzyl groups, lithium hydroxide followed by hydrochloric acid can be used to obtain the final product with high purity.[1]
Final product is not pure after crystallization Inefficient removal of impurities during workup.Ensure thorough washing of the organic layers during the extraction steps to remove water-soluble impurities.
Incorrect solvent system for crystallization.Experiment with different solvent systems to find the optimal conditions for recrystallization that will effectively remove the specific impurities present.

Experimental Protocols

Synthesis of L-azidohomoalanine (this compound) from N-Boc-O-Bn-L-aspartic acid

This protocol is a multi-step synthesis that can be completed in approximately one week to produce gram quantities of L-Aha hydrochloride with high purity.[1]

Step 1: Reduction of the Carboxylic Acid

The synthesis begins with the reduction of the free carboxylic acid of N-Boc-O-Bn-L-aspartic acid to the corresponding alcohol. This is a critical step where temperature control is paramount for achieving a good yield.[1]

Step 2: Mesylation of the Hydroxyl Group

The primary alcohol is then converted to a good leaving group by mesylation. This prepares the molecule for the subsequent nucleophilic substitution with an azide.

Step 3: Azide Substitution

The mesylate is displaced by sodium azide to introduce the azide functionality, a key component of the final product.

Step 4 & 5: Deprotection

The protecting groups (Boc and Benzyl) are removed to yield the final product, L-azidohomoalanine, which is typically isolated as its hydrochloride salt.[1] For large-scale synthesis, a sequential deprotection of the benzyl ester followed by the Boc group is recommended.[1] On a smaller scale, a single deprotection step using boron tribromide can be employed, though caution is advised due to the potential for side reactions.[1]

Signaling Pathways and Workflows

The following diagrams illustrate the key experimental workflow for the chemical synthesis of this compound and a logical troubleshooting workflow for addressing common issues.

experimental_workflow start N-Boc-O-Bn-L-aspartic acid step1 Step 1: Reduction (e.g., i-Butyl chloroformate, N-methyl morpholine, NaBH4) start->step1 intermediate1 N-Boc-L-aspartic acid 4-benzyl ester 1-alcohol step1->intermediate1 step2 Step 2: Mesylation (e.g., Mesyl chloride, Triethylamine) intermediate1->step2 intermediate2 N-Boc-L-aspartic acid 4-benzyl ester 1-mesylate step2->intermediate2 step3 Step 3: Azide Substitution (e.g., Sodium azide in DMF) intermediate2->step3 intermediate3 N-Boc-L-azidohomoalanine benzyl ester step3->intermediate3 step4 Step 4 & 5: Deprotection (e.g., LiOH then HCl or BBr3) intermediate3->step4 end L-Azidohomoalanine (this compound) HCl step4->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow issue Problem Encountered (e.g., Low Yield, Impurity) check_step Identify Synthesis Step with Issue issue->check_step analyze Analyze Reaction Mixture (TLC, NMR, MS) check_step->analyze cause Determine Potential Cause analyze->cause temp Incorrect Temperature? cause->temp Temperature reagents Reagent Quality/Quantity? cause->reagents Reagents time Incorrect Reaction Time? cause->time Time side_reaction Side Reaction Occurred? cause->side_reaction Side Product adjust_temp Adjust Temperature Control temp->adjust_temp check_reagents Verify Reagent Purity & Stoichiometry reagents->check_reagents optimize_time Optimize Reaction Time time->optimize_time modify_conditions Modify Reaction Conditions to Minimize Side Products side_reaction->modify_conditions solution Implement Solution and Repeat Step adjust_temp->solution check_reagents->solution optimize_time->solution modify_conditions->solution

References

Technical Support Center: Z-Aha (L-Azido-L-alanine)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Aha (L-Azido-L-alanine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro assays, with a focus on improving solubility and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in in vitro assays?

This compound, chemically known as 3-Azido-L-alanine hydrochloride, is a modified amino acid. It is an analog of the natural amino acid L-alanine that contains an azide functional group. Its primary application is in the metabolic labeling of newly synthesized proteins in cell culture. The azide group allows for the subsequent detection and visualization of these proteins through a bioorthogonal chemical reaction known as "click chemistry".

Q2: What is the best solvent for preparing a stock solution of this compound?

This compound as a hydrochloride salt is a white to off-white crystalline powder that is hygroscopic. For preparing a high-concentration stock solution, sterile DMSO is recommended. This compound is highly soluble in DMSO. Aqueous buffers such as sterile phosphate-buffered saline (PBS) or cell culture medium can also be used, but the maximum achievable concentration will be lower than in DMSO.

Q3: How should I store my this compound powder and stock solutions?

  • Powder: Store the solid this compound at 2-8°C in a dry, dark place. Being hygroscopic, it is crucial to keep the container tightly sealed.

  • Stock Solutions: For long-term storage (up to 6 months), aliquot your stock solution and store it at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Avoid repeated freeze-thaw cycles.

Q4: Is the azide group in this compound stable in aqueous solutions and cell culture media?

The azide group is generally stable under typical physiological conditions encountered in cell culture (pH 7.2-7.4, 37°C). However, to ensure the integrity of the compound, it is best practice to prepare fresh dilutions of the stock solution in your cell culture medium for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Issue 1: this compound powder is difficult to dissolve.
  • Possible Cause: The compound may have absorbed moisture, making it clump and dissolve slowly.

  • Troubleshooting Steps:

    • Ensure you are using a high-quality, anhydrous solvent (e.g., newly opened DMSO).

    • Vortex the solution for several minutes.

    • Gentle warming of the solution to 37°C can aid dissolution.

    • For aqueous solutions, brief sonication in a water bath can also be effective.

Issue 2: Precipitation is observed after adding this compound stock solution to the cell culture medium.
  • Possible Cause 1: The concentration of this compound in the final culture medium is too high, exceeding its solubility limit in the complex aqueous environment of the medium.

  • Troubleshooting Steps:

    • Lower the final concentration: Titrate the this compound concentration to determine the optimal, non-precipitating concentration for your specific cell line and medium. Typical working concentrations range from 25 µM to 1 mM.

    • Pre-warm the medium: Add the this compound stock solution to the cell culture medium that has been pre-warmed to 37°C.

    • Add dropwise while stirring: Slowly add the this compound stock solution to the medium while gently swirling the flask or plate to ensure rapid and even distribution.

    • Use a lower concentration stock solution: If you are using a highly concentrated DMSO stock, consider preparing a more dilute stock solution in an aqueous buffer like PBS before adding it to your final culture medium. This reduces the local concentration of DMSO upon addition.

  • Possible Cause 2: The solvent used for the stock solution (e.g., DMSO) is at a toxic or precipitating concentration in the final culture volume.

  • Troubleshooting Steps:

    • Maintain a low final solvent concentration: Ensure the final concentration of DMSO or other organic solvents in your cell culture medium is below 0.5% (v/v), and ideally below 0.1%, to avoid cytotoxicity and precipitation.

    • Perform a solvent tolerance test: If you are unsure about your cell line's tolerance to the solvent, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration.

Data Presentation

Table 1: Solubility of this compound (3-Azido-L-alanine hydrochloride)

SolventReported SolubilityRecommended Stock Concentration
DMSO~100 mg/mL50 - 100 mM
PBS (pH 7.4)Lower than DMSO10 - 20 mM
Cell Culture MediaVariablePrepare fresh dilutions from stock

Note: The solubility in aqueous solutions can be influenced by temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (3-Azido-L-alanine hydrochloride) powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to minimize moisture absorption.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 16.66 mg of this compound (Molecular Weight: 166.57 g/mol ).

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Metabolic Labeling of Proteins with this compound in Cell Culture

Materials:

  • Cells of interest plated in appropriate culture vessels

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Pre-warmed complete cell culture medium

Procedure:

  • Culture your cells to the desired confluency.

  • Prepare the this compound labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM to 1 mM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).

  • Remove the existing medium from your cells and gently wash them once with pre-warmed PBS.

  • Add the this compound labeling medium to your cells.

  • Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • After the incubation period, wash the cells with PBS to remove unincorporated this compound.

  • The cells are now ready for downstream processing, such as cell lysis and subsequent click chemistry reaction for protein detection.

Visualizations

G Workflow for Preparing this compound Working Solution start Start: this compound Powder dissolve Dissolve in sterile DMSO to create a concentrated stock solution (e.g., 100 mM) start->dissolve store Aliquot and store at -20°C or -80°C dissolve->store dilute Dilute stock solution into pre-warmed cell culture medium to final working concentration (e.g., 50 µM) dissolve->dilute store->dilute add Add working solution to cells for metabolic labeling dilute->add end Experiment Start add->end

Caption: Workflow for this compound solution preparation.

G Troubleshooting this compound Precipitation start Precipitation observed in cell culture medium? check_conc Is the final this compound concentration too high? start->check_conc Yes check_dmso Is the final DMSO concentration > 0.1%? check_conc->check_dmso No solution1 Lower the final working concentration of this compound check_conc->solution1 Yes solution2 Use a more dilute stock solution or add dropwise to pre-warmed medium check_dmso->solution2 No solution3 Reduce the volume of DMSO stock added to the medium check_dmso->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting precipitation.

G This compound Metabolic Labeling and Detection zAha This compound (Azido-L-alanine) cell Cell Culture zAha->cell protein_synthesis Protein Synthesis cell->protein_synthesis labeled_protein Newly Synthesized Protein with incorporated this compound protein_synthesis->labeled_protein click_reaction Click Chemistry (CuAAC or SPAAC) labeled_protein->click_reaction click_reagent Alkyne-probe (e.g., fluorescent dye or biotin) click_reagent->click_reaction detected_protein Detected Protein click_reaction->detected_protein

Caption: this compound protein labeling and detection pathway.

Z-Aha Experiment Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Z-Aha (L-azidohomoalanine) experiments for labeling and detection of newly synthesized proteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound experiment?

A1: The this compound experiment is a bioorthogonal noncanonical amino acid tagging (BONCAT) method used to label and identify newly synthesized proteins.[1][2][3][4] this compound, an analog of the amino acid methionine, contains an azide group.[1] When introduced to cells in a methionine-free medium, this compound is incorporated into proteins during active protein synthesis.[1][5] This azide "handle" then allows for the covalent attachment of a detection probe (e.g., a fluorophore or biotin) that has an alkyne group, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][3][6]

Q2: Why is it necessary to use methionine-free medium?

A2: It is crucial to use a methionine-free medium because this compound competes with methionine for incorporation into proteins by methionyl-tRNA synthetase.[1] To maximize the labeling of newly synthesized proteins with this compound, the endogenous methionine levels must be depleted.[5] This is typically achieved by incubating the cells in a methionine-free medium for a period before and during the addition of this compound.[5]

Q3: Can this compound be toxic to cells?

A3: Generally, this compound is not considered toxic to mammalian cells at optimal concentrations and incubation times.[2] Studies have shown that labeling with this compound does not significantly alter global protein synthesis rates, protein degradation, or cell viability.[1][2] However, it is always recommended to perform a toxicity test for your specific cell type and experimental conditions.

Troubleshooting Guides

Here are some common problems encountered during this compound experiments and their potential causes and solutions.

Problem 1: No or Very Low Signal

If you are observing no fluorescence or a very weak signal, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Inefficient this compound Incorporation Optimize this compound concentration (a common starting point is 50 µM) and incubation time for your specific cell type.[1][5] Ensure complete methionine depletion by pre-incubating cells in methionine-free medium for 30-60 minutes.[5] Confirm that cells are actively synthesizing proteins.
Ineffective Click Reaction Use the click reaction cocktail immediately after preparation, as the copper(I) catalyst can oxidize.[7] Ensure the copper (II) additive buffer is colorless; a yellow color indicates it is inactive.[7] Avoid any metal chelators like EDTA or EGTA in your buffers, as they can bind to copper and inhibit the reaction.[7] Consider repeating the click reaction with fresh reagents.[7]
Inadequate Fixation and Permeabilization Ensure that cells are properly fixed and permeabilized to allow the click reagents to access the incorporated this compound.[7] Avoid alcohol or acetone-based fixatives if you are labeling membrane or lipid-associated proteins, as these can extract lipids.[7]
Low Abundance of Target Proteins The proteins being synthesized during the labeling window may be of low abundance. You may need to enrich your sample for the proteins of interest.
Problem 2: High Background Signal

A high background can obscure your specific signal. Here are some ways to reduce it.

Potential CauseRecommended Solution
Non-specific Binding of Detection Reagent Increase the number of wash steps after the click reaction.[5] Include a blocking agent like 3% BSA in your wash buffers.[5]
Side Reactions In some cellular contexts, the alkyne probe can react with free thiols on cysteine residues. Pre-treatment with a low concentration of hydrogen peroxide may help to mitigate this.[8]
Precipitation of Click Reagents Ensure all components of the click reaction cocktail are fully dissolved before adding to the cells.
Autofluorescence If working with cells or tissues that have high intrinsic fluorescence, consider using a fluorophore in a different spectral range.

Experimental Protocols & Data

Recommended this compound Labeling Conditions

The optimal conditions for this compound labeling can vary between cell types. It is recommended to perform an initial optimization experiment.

ParameterRecommended RangeStarting Point
This compound Concentration 25 - 100 µM[1]50 µM[5]
Incubation Time 1 - 24 hours[1]1 - 4 hours[5]
Cell Density 70 - 80% confluency[1]70% confluency[1]
Methionine Depletion 30 - 60 minutes[5]45 minutes[5]

Visual Guides

This compound Experimental Workflow

Z_Aha_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_detection Detection start Plate Cells meth_deplete Methionine Depletion (Methionine-free medium) start->meth_deplete aha_label Incubate with this compound meth_deplete->aha_label fix_perm Fix & Permeabilize aha_label->fix_perm click_reaction Click Reaction (Alkyne Probe + Cu(I)) fix_perm->click_reaction wash Wash click_reaction->wash image Imaging/Analysis wash->image

Caption: A general workflow for this compound labeling and detection of newly synthesized proteins.

Troubleshooting Logic for No/Low Signal

Troubleshooting_Low_Signal cluster_incorporation This compound Incorporation Issues cluster_click_chem Click Chemistry Failure cluster_access Reagent Accessibility Problems start No or Low Signal check_meth_deplete Verify Methionine Depletion start->check_meth_deplete fresh_reagents Use Fresh Click Reagents start->fresh_reagents optimize_fix_perm Optimize Fixation & Permeabilization start->optimize_fix_perm optimize_aha Optimize this compound Concentration & Time check_meth_deplete->optimize_aha check_protein_synthesis Confirm Active Protein Synthesis optimize_aha->check_protein_synthesis check_copper Ensure Copper Catalyst is Active fresh_reagents->check_copper no_chelators Remove Chelators (e.g., EDTA) check_copper->no_chelators

Caption: A troubleshooting flowchart for diagnosing the cause of no or low signal in a this compound experiment.

Click Chemistry Reaction Pathway

Click_Chemistry protein_aha Protein-Z-Aha (Azide) labeled_protein Labeled Protein (Stable Triazole Linkage) protein_aha->labeled_protein alkyne_probe Alkyne Probe (e.g., Fluorophore) alkyne_probe->labeled_protein copper Cu(I) Catalyst copper->labeled_protein Catalyzes Cycloaddition

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired drug resistance in cancer cell lines?

A1: Acquired drug resistance in cancer cells is a multifaceted process. Some of the primary mechanisms include:

  • Target Alterations: Mutations, amplifications, or alternative splicing events in the gene encoding the drug's target can prevent the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.[1][2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, activation of the Notch-1 pathway has been implicated in resistance to a variety of targeted therapies in breast cancer and melanoma.[3][4] The EGFR/PI3K/PTEN/Akt/mTORC pathway is another crucial signaling cascade frequently involved in drug resistance.[5]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[2][6]

  • Altered Drug Metabolism: The cancer cells may alter their metabolic pathways to inactivate the drug more rapidly.

  • Phenotypic Changes: In some cases, cells can undergo changes in their differentiation state to a more resistant phenotype, such as the transition to a cancer stem cell-like state.[7]

Q2: How can I establish a drug-resistant cell line in the lab?

A2: Developing a drug-resistant cell line is a common method to study resistance mechanisms. A general approach involves continuous exposure of a sensitive parental cell line to a drug.[8][9][10]

  • Initial Dosing: Start by treating the cells with the drug at its IC50 (half-maximal inhibitory concentration) value.

  • Dose Escalation: As the cells adapt and resume a normal growth rate, gradually increase the drug concentration. A common practice is to increase the dose by small increments after every one to two passages.[8]

  • Maintenance Culture: Once the desired level of resistance is achieved, the resistant cell line should be continuously cultured in the presence of the drug to maintain the resistant phenotype.

  • Timeframe: The development of substantial resistance can take anywhere from 3 to 6 months.[8]

Q3: My cells are showing resistance to my compound. What are the first troubleshooting steps?

A3: If you observe that your compound is no longer effective on your cell line, consider the following initial troubleshooting steps:

  • Verify Compound Integrity: Ensure that your drug stock is not degraded. Prepare a fresh stock and repeat the experiment.

  • Check Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

  • Assess Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.

  • Review Experimental Protocol: Double-check all experimental parameters, including seeding density, drug concentration, and incubation time.

  • Include Controls: Always include positive and negative controls in your experiments to ensure that your assay is performing as expected.[11]

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability After Drug Treatment

Problem: The cell viability assay (e.g., MTT, CellTiter-Glo) shows higher than expected cell survival after treatment with a compound that was previously effective.

Possible Cause Suggested Solution
Compound Degradation Prepare a fresh stock of the compound and perform a dose-response curve to determine the new IC50 value.
Incorrect Drug Concentration Verify the calculations for your drug dilutions. Perform a serial dilution to ensure accuracy.
Cell Seeding Density Optimize the cell seeding density. Too many cells can lead to an underestimation of drug efficacy.
Development of Resistance The cell line may have developed resistance. Consider performing molecular analyses to investigate potential resistance mechanisms (see Guide 2).
Assay Interference The compound may interfere with the viability assay itself. Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.
Guide 2: Investigating the Mechanism of Resistance

Problem: You have confirmed that your cell line has developed resistance and want to understand the underlying molecular mechanism.

Experimental Approach Methodology Expected Outcome
Target Gene Sequencing Isolate genomic DNA from both the sensitive parental and the resistant cell lines. Amplify and sequence the coding region of the drug's target gene.Identification of mutations in the target gene that may prevent drug binding.
Western Blotting Prepare total cell lysates and perform western blotting to analyze the expression and phosphorylation status of key proteins in the target pathway and potential bypass pathways.Detection of changes in protein expression or activation that could contribute to resistance.
qRT-PCR Isolate RNA and perform quantitative real-time PCR to measure the expression levels of genes encoding drug transporters (e.g., ABC transporters) or other resistance-associated genes.Identification of upregulation of drug efflux pumps or other genes linked to resistance.
Pathway Analysis Utilize techniques like RNA sequencing or proteomic analysis to get a global view of the changes in gene and protein expression between the sensitive and resistant cells.Discovery of novel bypass pathways or resistance mechanisms.

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cell Line
  • Determine IC50: First, determine the IC50 of the drug on the parental cell line using a standard cell viability assay.

  • Initial Culture: Culture the parental cells in media containing the drug at its IC50 concentration.

  • Passaging: When the cells reach confluence, split them at a 1:5 ratio into fresh media containing the same concentration of the drug.[8]

  • Dose Escalation: Once the cells have adapted and are growing at a normal rate, increase the drug concentration by a small increment (e.g., 10 nM).[8]

  • Repeat: Continue this process of adaptation and dose escalation until the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).

  • Characterization: Characterize the resistant cell line by comparing its IC50 to the parental line and investigating the underlying resistance mechanisms.

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: Collect cell pellets by trypsinization and wash with PBS. Lyse the cells in NP40 lysis buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 25 µg) onto a NuPAGE gel and separate the proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Example IC50 Values for a Hypothetical Compound (Z-Aha) in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental Line501
Resistant Subline 150010
Resistant Subline 2120024

Visualizations

experimental_workflow Workflow for Developing and Characterizing Resistant Cell Lines cluster_development Development of Resistant Line cluster_characterization Characterization of Resistance start Parental Cell Line ic50 Determine IC50 start->ic50 treat Treat with this compound at IC50 ic50->treat passage Passage and Monitor Growth treat->passage increase_dose Increase this compound Concentration passage->increase_dose Normal Growth Rate Resumed resistant_line Established Resistant Cell Line passage->resistant_line Desired Resistance Achieved increase_dose->passage ic50_comp Compare IC50 with Parental Line resistant_line->ic50_comp molecular_analysis Molecular Analysis resistant_line->molecular_analysis sequencing Target Gene Sequencing molecular_analysis->sequencing western Western Blot molecular_analysis->western q_pcr qRT-PCR molecular_analysis->q_pcr

Caption: Workflow for developing and characterizing drug-resistant cell lines.

signaling_pathway Common Signaling Pathways in Drug Resistance cluster_pathways Resistance Mechanisms cluster_on_target On-Target Resistance cluster_bypass Bypass Pathway Activation drug Targeted Drug (e.g., this compound) target Drug Target drug->target mutation Target Mutation target->mutation Alters Drug Binding survival Cell Survival and Proliferation target->survival Inhibition bypass_pathway Alternative Signaling Pathway (e.g., PI3K/Akt, MAPK) bypass_pathway->survival

Caption: Signaling pathways involved in drug resistance.

troubleshooting_flow Troubleshooting High Cell Viability start High Cell Viability Observed check_compound Is the compound fresh? start->check_compound check_protocol Is the protocol correct? check_compound->check_protocol No re_run_fresh Prepare fresh compound and re-run check_compound->re_run_fresh Yes check_cells Are the cells healthy and authenticated? check_protocol->check_cells No re_run_protocol Correct protocol and re-run check_protocol->re_run_protocol Yes check_assay Is there assay interference? check_cells->check_assay No re_run_cells Use new cell stock and re-run check_cells->re_run_cells Yes resistance Potential Resistance check_assay->resistance No re_run_assay Run assay controls and re-run check_assay->re_run_assay Yes

Caption: Logical flow for troubleshooting unexpected high cell viability.

References

Technical Support Center: Optimizing Z-Aha Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using L-Azidohomoalanine (Z-Aha) for in vivo metabolic labeling of newly synthesized proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in vivo?

A1: L-Azidohomoalanine (this compound or AHA) is an analog of the essential amino acid L-methionine.[1][2] When administered to a living organism, this compound is recognized by the endogenous methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine during translation.[1][3] The key feature of this compound is its azide moiety, which serves as a bioorthogonal chemical handle.[4] This azide group does not interfere with biological processes but can be specifically targeted in a secondary reaction, known as "click chemistry," with a complementary alkyne-bearing probe for visualization or enrichment of the labeled proteins.[5][6]

Q2: Is this compound toxic to the animal?

A2: At optimized doses, this compound administration is generally considered non-toxic and has minimal impact on normal physiology.[7] Studies in mice have shown that subcutaneous or intraperitoneal injection of this compound does not significantly perturb metabolic functions or cause adverse physiological effects.[1][8][9] However, as with any experimental reagent, it is crucial to perform pilot studies to determine the optimal, non-toxic dose for your specific animal model and experimental conditions.

Q3: Do I need to use a methionine-free diet with this compound injection?

A3: No, a major advantage of in vivo labeling via injection is that it can be effective without methionine depletion.[1][8][10] This avoids the physiological stress and potential confounding effects associated with dietary restriction of an essential amino acid.[1] While this compound does compete with endogenous methionine for incorporation, systemic injection provides a pulse of the analog that is sufficient for labeling newly synthesized proteins.[1]

Q4: What is the difference between CuAAC and SPAAC for detecting incorporated this compound?

A4: Both are "click chemistry" reactions used to attach a probe to the this compound azide.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to living systems, making it primarily suitable for fixed tissues or cell lysates (ex vivo analysis).[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a toxic copper catalyst and is therefore considered bioorthogonal, meaning it can be performed in living organisms without significant toxicity.[11] It is the preferred method for in vivo imaging applications where the click reaction must occur in the live animal. The trade-off is that SPAAC reactions are generally slower than CuAAC.[5]

Q5: How does the rate of this compound incorporation vary between different tissues?

A5: The rate of this compound incorporation directly reflects the rate of protein synthesis and turnover in a given tissue. Tissues with high metabolic activity and protein synthesis rates, such as the liver and kidney, exhibit faster and higher levels of this compound labeling compared to tissues with slower protein turnover, like the brain and skeletal muscle.[1][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal (No this compound Incorporation) 1. Insufficient this compound Dose: The administered dose may be too low to compete effectively with endogenous methionine. 2. Suboptimal Administration Route: The chosen route may not provide adequate bioavailability to the target tissue. 3. Incorrect Timing: Tissue harvest may have occurred too early (before significant incorporation) or too late (after the pulse of labeled proteins has turned over). 4. Inefficient Click Reaction: Problems with the click chemistry reagents or protocol can prevent detection of incorporated this compound.1. Optimize Dose: Perform a dose-response pilot study. A dose of 0.1 mg/g via intraperitoneal injection has been shown to be effective in mice.[1] 2. Change Administration Route: Parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injection are generally effective and bypass first-pass metabolism.[1] Ensure proper injection technique to deliver the full dose. 3. Optimize Harvest Time: In mice, maximum protein labeling is typically observed around 6 hours post-injection, while free this compound is cleared by 12 hours.[12] Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to find the optimal window for your protein(s) of interest. 4. Validate Click Chemistry: Run a positive control (e.g., a known azide-containing protein) to confirm your reagents and protocol are working. Ensure fresh preparation of catalyst solutions for CuAAC.
High Background Signal 1. Non-specific Antibody/Probe Binding: The detection antibody or fluorescent probe may be binding non-specifically to other proteins in the lysate. 2. Incomplete Removal of Reagents: Residual click chemistry reagents, especially fluorescent probes, can lead to high background.1. Optimize Blocking and Washing: Increase the concentration and/or duration of the blocking step. Add a mild detergent (e.g., Tween-20) to your wash buffers and increase the number/duration of washes. 2. Purify Labeled Proteins: Use affinity purification (e.g., biotin-alkyne probe followed by streptavidin beads) to enrich for this compound-labeled proteins and wash away unbound reagents before detection.[3]
Observed Toxicity or Animal Distress 1. This compound Overdose: The administered dose is too high for the specific animal model or strain. 2. Vehicle/Solvent Toxicity: The vehicle used to dissolve this compound may be causing an adverse reaction. 3. Contamination: The this compound solution may be contaminated.1. Reduce Dose: Lower the dose and perform a toxicity study to establish the maximum tolerated dose (MTD). 2. Use a Biocompatible Vehicle: this compound can be dissolved in sterile phosphate-buffered saline (PBS) and the pH adjusted to 7.4.[8] 3. Ensure Sterility: Always sterile-filter the this compound solution before injection.[8]
Variability Between Animals 1. Inconsistent Administration: Variations in injection volume or technique can lead to different effective doses. 2. Biological Variation: Natural physiological differences between individual animals.1. Standardize Procedures: Ensure all personnel are thoroughly trained in the administration technique. Use precise, calibrated equipment for dosing. Parenteral administration is known to reduce inherent variability compared to oral feeding.[1] 2. Increase Sample Size: Use a sufficient number of animals per group (n ≥ 3) to account for biological variability and ensure statistical power.[8]

Quantitative Data Summary

Table 1: Recommended this compound Dosing and Administration Routes for Mice
ParameterRecommendationNotes
Optimal Dose 0.1 mg/g mouse weight[1]This dose was determined via intraperitoneal injection and found to be effective without methionine depletion.[1]
Preparation Resuspend in 1x PBS to 10 mg/mL, adjust pH to 7.4[8]Always sterile filter the solution before administration.[8]
Administration Routes Subcutaneous (SC) or Intraperitoneal (IP)These routes provide systemic distribution.[1][8] Refer to Table 2 for recommended injection volumes.
Table 2: Maximum Recommended Injection Volumes for Mice
RouteVolume (per site)Recommended Needle Gauge
Intraperitoneal (IP) 2-3 mL25-27G[13]
Subcutaneous (SC) 2-3 mL (in scruff)25-27G[13]
Intravenous (IV) < 0.2 mL (bolus)27-30G[13]

Source: Adapted from IACUC guidelines.[13][14] Always consult your institution's specific animal care and use guidelines.

Experimental Protocols

Protocol 1: In Vivo this compound Labeling in Mice via Subcutaneous Injection

This protocol is adapted from methodologies demonstrated to be effective for labeling the murine proteome.[1][8]

1. Preparation of this compound Solution: a. Resuspend L-Azidohomoalanine (Aha) in sterile 1x Phosphate-Buffered Saline (PBS) to a final concentration of 10 mg/mL.[8] b. Adjust the pH of the solution to ~7.4 using NaOH. c. Sterile-filter the solution using a 0.22 µm syringe filter.[8] d. Store the solution in aliquots at -20°C.

2. Animal Dosing: a. Weigh each mouse immediately before injection to calculate the precise dose. b. The recommended dose is 0.1 mg of this compound per gram of total mouse weight.[1] c. Administer the calculated volume via subcutaneous (SC) injection in the scruff of the neck.

3. Time Course and Tissue Harvest: a. The kinetics of this compound distribution and incorporation can vary. A time-course experiment is recommended to determine the optimal endpoint for your study. b. In mice, maximum protein labeling is generally observed around 6 hours post-injection (hpi).[12] c. Euthanize mice at desired time points (e.g., 2, 4, 6, 12, 24 hpi).[8] d. Immediately harvest tissues of interest. Snap-freeze tissues in liquid nitrogen and store at -80°C until processing.

4. Protein Extraction and Quantification: a. Homogenize the frozen tissue in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

5. Click Chemistry Reaction (for Western Blot Detection): a. In a microcentrifuge tube, combine 25-50 µg of protein lysate with the click chemistry reaction cocktail. The final reaction should contain:

  • Protein lysate
  • Alkyne-probe (e.g., Biotin-Alkyne or a fluorescent Alkyne-probe)
  • Copper(I) catalyst (e.g., pre-mixed CuSO₄ and a reducing agent like sodium ascorbate, or a catalyst ligand complex like TBTA). b. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe. c. Precipitate the protein to remove unreacted reagents. d. Resuspend the protein pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE and Western blotting).

Visualizations

Signaling and Experimental Pathways

Z_Aha_Incorporation_Pathway cluster_vivo In Vivo Process cluster_vitro Ex Vivo Detection Met Endogenous Methionine MetRS Methionyl-tRNA Synthetase Met->MetRS Aha Administered This compound Aha->MetRS competes Ribosome Ribosome MetRS->Ribosome Aha-tRNA NSP Newly Synthesized Protein (NSP) with this compound Ribosome->NSP Click Click Chemistry (CuAAC or SPAAC) NSP->Click Probe Alkyne Probe (Biotin or Fluorophore) Probe->Click Detected Detected/Enriched Labeled Protein Click->Detected

Caption: this compound metabolic incorporation and bioorthogonal detection pathway.

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Experiment Setup cluster_animal Phase 2: In Vivo Labeling cluster_analysis Phase 3: Analysis A Define Experimental Question (e.g., protein synthesis in response to stimulus) B Prepare Sterile this compound Solution (10 mg/mL in PBS, pH 7.4) A->B C Administer this compound to Animal (e.g., 0.1 mg/g SC or IP) B->C D Wait for Incorporation (Time-course, e.g., 6 hours) C->D E Harvest & Snap-Freeze Tissues D->E F Protein Extraction from Tissue Homogenate E->F G Perform Click Chemistry with Alkyne Probe F->G H Analyze Labeled Proteins G->H I Western Blot (Visualization) H->I J Mass Spectrometry (Identification/Quantification) H->J

Caption: Standard experimental workflow for in vivo this compound labeling.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low or No Signal from Labeled Protein? CheckDose Was this compound dose sufficient? (e.g., 0.1 mg/g) Start->CheckDose CheckTime Was harvest time optimal? (e.g., ~6 hpi) CheckDose->CheckTime Yes IncreaseDose Action: Perform dose- response pilot study. CheckDose->IncreaseDose No CheckClick Did the click reaction work? (Run positive control) CheckTime->CheckClick Yes OptimizeTime Action: Perform time-course experiment. CheckTime->OptimizeTime No Failure Consult Further Literature or Technical Support CheckClick->Failure Yes (Signal still low) ValidateClick Action: Check/replace reagents, validate protocol. CheckClick->ValidateClick No Success Problem Solved IncreaseDose->Success OptimizeTime->Success ValidateClick->Success

Caption: Decision tree for troubleshooting low signal in this compound experiments.

References

Technical Support Center: Z-Aha in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to Z-Aha in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in cell culture?

A1: this compound is the chemical compound L-Azidohomoalanine (AHA). It is an amino acid analog of methionine.[1] In cell culture, it is used as a tool for metabolic labeling of newly synthesized proteins. The azide group allows for the "clickable" attachment of fluorescent probes or biotin tags, enabling the detection and quantification of nascent proteins.

Q2: I'm observing a precipitate in my media after adding this compound. What could be the cause?

A2: Precipitation of this compound in cell culture media can be caused by several factors:

  • Low Solubility: Like some amino acids, this compound may have limited solubility in neutral pH media, especially at high concentrations.[2][3]

  • Improper Dissolution: If not dissolved properly before adding to the media, it can lead to precipitation.

  • Media Composition: The presence of other components in the media could potentially interact with this compound and reduce its solubility.

  • Storage Conditions: Incorrect storage of this compound stock solutions can lead to degradation or precipitation.

Q3: Can the "Z" in "this compound" refer to a protecting group?

A3: In chemical nomenclature, "Z" often refers to a benzyloxycarbonyl protecting group, which is known to be hydrophobic. If your compound is a Z-protected version of Aha, its hydrophobicity would be significantly increased, making precipitation in aqueous media highly likely. It is crucial to confirm the exact chemical entity you are working with.

Troubleshooting Guides

Issue: this compound Precipitates Immediately Upon Addition to Media

This is a common issue and usually points to a problem with the initial dissolution of the compound.

Experimental Protocol: this compound Stock Solution Preparation and Use
  • Solvent Selection: Dissolve this compound in a small amount of a compatible organic solvent like DMSO before preparing the final aqueous stock solution.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 100 mM in sterile water or PBS). A common stock solution concentration for L-Azidohomoalanine is 500 mM in deionized water.[1]

  • Dissolution: Ensure the this compound is completely dissolved in the initial solvent before further dilution. Gentle warming and vortexing can aid dissolution.

  • Addition to Media: Add the this compound stock solution to your pre-warmed cell culture media dropwise while gently swirling the media. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • Final Concentration: Use the lowest effective concentration of this compound for your experiment to minimize the risk of precipitation.

Issue: Precipitate Forms Over Time in the Incubator

If precipitation occurs after the media has been in the incubator, it could be due to temperature changes affecting solubility or interactions with other media components.

Troubleshooting Steps
  • Check Final Concentration: High concentrations of this compound may be soluble at room temperature but can precipitate at 37°C over time. Consider reducing the final concentration.

  • Media Stability: Ensure your base media is not expired and has been stored correctly.

  • pH of Media: Verify the pH of your complete media after adding all supplements, including this compound. A significant shift in pH can affect the solubility of various components.

  • Component Interaction: Some media supplements could potentially interact with this compound. If you are using a custom media formulation, try preparing media without certain components to identify any potential interactions.

Data Presentation: Solubility of Amino Acids and Analogs

The following table provides a general overview of the solubility of relevant amino acids to illustrate the challenges with certain types in cell culture media.

Amino Acid/AnalogSolubility in Water at Neutral pHKey Considerations
L-Methionine HighThis compound is an analog of methionine.
L-Tyrosine Very Low (<0.5 g/L)Often requires addition at extreme pH to dissolve in concentrated media.[3]
L-Cystine Very LowProne to precipitation in neutral pH media.[3]
L-Azidohomoalanine (AHA) Generally SolubleAs an analog of methionine, it is expected to have good solubility, but high concentrations can still be problematic.
Z-protected Amino Acids Generally Low to InsolubleThe "Z" (benzyloxycarbonyl) group is hydrophobic and significantly reduces aqueous solubility.
Mandatory Visualization

Below are diagrams illustrating the logical workflow for troubleshooting this compound precipitation and a conceptual representation of how solubility is affected by molecular properties.

start Precipitation Observed in this compound Media check_dissolution Review this compound Dissolution Protocol start->check_dissolution check_concentration Verify Final Concentration start->check_concentration check_media Examine Media Composition & pH start->check_media improper_dissolution Improper Dissolution check_dissolution->improper_dissolution high_concentration Concentration Too High check_concentration->high_concentration media_issue Media Incompatibility check_media->media_issue solution1 Optimize Stock Preparation: - Use recommended solvent - Ensure complete dissolution - Add to media slowly improper_dissolution->solution1 solution2 Reduce Final Concentration of this compound high_concentration->solution2 solution3 Test this compound in Base Media - Check pH - Identify interacting components media_issue->solution3

A troubleshooting workflow for this compound precipitation.

hydrophilic Hydrophilic Molecule (e.g., Methionine) high_solubility High Aqueous Solubility hydrophilic->high_solubility hydrophobic Hydrophobic Molecule (e.g., Z-Protected Amino Acid) low_solubility Low Aqueous Solubility (Precipitation Risk) hydrophobic->low_solubility aha This compound (AHA) (Methionine Analog) moderate_solubility Generally Good Solubility, but risk at high concentration aha->moderate_solubility

Relationship between molecular properties and solubility.

References

Technical Support Center: Z-Aha Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Z-Aha.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the this compound synthesis when moving from a 1g to a 100g scale. What are the common causes?

A1: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this:

  • Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of addition of critical reagents, which may be trivial at a small scale, can significantly impact impurity profiles and yield at a larger scale.

  • Purity of Starting Materials: The impact of impurities in starting materials is often magnified during scale-up, potentially poisoning catalysts or participating in side reactions.

  • Work-up and Isolation Procedures: Extraction and crystallization methods that are efficient in the lab may not be as effective at a larger scale, leading to product loss.

Q2: The purity of our scaled-up this compound batch is lower than expected, with several new, unidentified impurities. How should we approach this?

A2: Addressing new impurities in a scaled-up synthesis requires a systematic approach:

  • Characterize the Impurities: Use techniques like LC-MS and NMR to identify the structure of the major impurities. Understanding the impurity structure can provide clues about their formation pathway.[][2]

  • Investigate the Reaction Conditions: Re-evaluate the reaction parameters. Minor temperature fluctuations or extended reaction times on a larger scale can lead to the formation of byproducts.[2]

  • Analyze Raw Materials: Test the starting materials and reagents for any new impurities that might have been introduced from a new supplier or a different batch.

  • Optimize the Purification Strategy: The purification method may need to be re-developed for the larger scale. Techniques like preparative chromatography, crystallization, or distillation are commonly used to isolate the target compound with high purity.[]

Q3: We are having difficulty with the crystallization of this compound at a larger scale. It worked well in the lab, but now we are getting an oil or very fine particles.

A3: Crystallization is highly sensitive to scale. Here are some troubleshooting steps:

  • Solvent System: The optimal solvent or solvent mixture may differ at a larger scale due to changes in saturation and nucleation rates. Consider conducting a new solvent screen.

  • Cooling Rate: Slower, more controlled cooling is often necessary at a larger scale to promote the growth of larger crystals. Crash cooling can lead to the formation of oils or fine powders.

  • Seeding: A seeding strategy, where a small amount of pure this compound crystals is added to the supersaturated solution, can be crucial for inducing crystallization and controlling crystal size at scale.

  • Agitation: The stirring rate and impeller design can significantly affect crystal growth and morphology.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Progress and Stalling
  • Symptom: The reaction does not go to completion, or the reaction rate is significantly slower at a larger scale.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Mixing - Increase agitation speed.- Evaluate the impeller design for better vortexing and turnover.- Consider a different reactor geometry.
Catalyst Deactivation - Ensure the catalyst is fully dispersed; consider adding it as a slurry.- Test the starting materials for catalyst poisons.- Consider a higher catalyst loading, but be mindful of cost and removal.
Temperature Gradients - Improve heat transfer with a more efficient heating/cooling jacket.- Monitor the internal reaction temperature at multiple points if possible.
Issue 2: Product Degradation During Work-up
  • Symptom: The purity of the isolated this compound is lower than the in-process control samples, indicating degradation during downstream processing.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Prolonged Exposure to Acid/Base - Minimize the time the product is in contact with acidic or basic solutions during extraction.- Use a weaker acid or base if the chemistry allows.- Consider an in-line purification method to quickly remove incompatible reagents.[3]
Thermal Instability - If distillation is used, lower the temperature by applying a higher vacuum.- For solvent evaporation, use a rotary evaporator with a controlled bath temperature.
Oxidation - Handle the product under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the work-up solvents if compatible with the final product specifications.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis (100g Scale)

This is an illustrative protocol and should be adapted based on your specific synthetic route.

  • Setup: A 5L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is assembled.

  • Reagent A Addition: Charge the reactor with Starting Material X (1.0 mol, 100g) and Solvent Y (2L). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Reagent B Addition: Slowly add Reagent B (1.1 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 5-10 °C for 16 hours. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, slowly add a pre-chilled aqueous solution of Quenching Agent Z (500mL) over 30 minutes, keeping the temperature below 15 °C.

  • Work-up: Separate the organic layer. Wash the organic layer with brine (2 x 500mL).

  • Solvent Swap: Concentrate the organic layer under reduced pressure. Add Crystallization Solvent A (1L) and continue to distill until the original solvent is removed.

  • Crystallization: Cool the solution to room temperature and then to 0-5 °C for 4 hours.

  • Isolation: Filter the resulting solid and wash with cold Crystallization Solvent A (2 x 100mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight.

Data Presentation

Table 1: Comparison of Lab vs. Scale-Up this compound Synthesis
ParameterLab Scale (1g)Pilot Scale (100g)
Yield 85%65%
Purity (HPLC) 99.5%97.0%
Major Impurity 1 0.2%1.5%
Major Impurity 2 Not Detected0.8%
Reaction Time 8 hours16 hours
Crystallization Time 1 hour4 hours

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_qc Quality Control start Charge Reactor with Starting Material X & Solvent Y cool Cool to 0-5 °C start->cool add_reagent Add Reagent B cool->add_reagent react Stir for 16h at 5-10 °C add_reagent->react ipc In-Process Control (HPLC) react->ipc Monitor quench Quench Reaction extract Aqueous Extraction quench->extract solvent_swap Solvent Swap extract->solvent_swap crystallize Crystallize Product solvent_swap->crystallize isolate Filter and Dry crystallize->isolate final_qc Final Product Analysis (HPLC, NMR, MS) isolate->final_qc ipc->quench

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_reaction Reaction Issues cluster_purification Purification Issues start Low Yield or Purity in Scale-Up? check_reaction Analyze Reaction Parameters start->check_reaction check_materials Check Starting Material Purity start->check_materials check_workup Evaluate Work-up & Purification start->check_workup mixing Improve Mixing check_reaction->mixing temp Optimize Temperature Control check_reaction->temp addition Adjust Reagent Addition Rate check_reaction->addition crystallization Re-develop Crystallization check_workup->crystallization chromatography Consider Chromatography check_workup->chromatography

Caption: Logical troubleshooting flow for this compound scale-up issues.

References

Validation & Comparative

In-Depth Analysis of Z-Aha's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Z-Aha" has yielded no information on a specific therapeutic compound or agent. The term "AHA" is broadly associated with the American Heart Association, alpha-hydroxy acids used in dermatology, and as an expression of discovery. Without a specific context or alternative name for "this compound," a detailed comparison guide on its mechanism of action, complete with experimental data and protocols, cannot be compiled.

To provide the requested in-depth analysis and comparison, further clarification on the identity of "this compound" is required. Information such as its therapeutic area, chemical class, or any associated research institutions would be invaluable in pinpointing the correct subject for this guide.

Assuming a valid compound is identified, a comprehensive comparison guide would be structured as follows, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Hypothetical Structure of the this compound Comparison Guide:

Introduction to this compound and its Therapeutic Target

This section would provide a concise overview of this compound, its intended therapeutic application, and the specific biological target or pathway it is designed to modulate.

Comparative Analysis of Mechanism of Action

This core section would compare the mechanism of action of this compound with relevant alternative therapies.

Table 1: Comparative Efficacy of this compound and Alternatives

CompoundTargetIC50/EC50 (nM)In Vitro AssayIn Vivo ModelEfficacy OutcomeReference
This compound Target XDataAssay TypeAnimal Model% Inhibition/Effect[Citation]
Alternative A Target XDataAssay TypeAnimal Model% Inhibition/Effect[Citation]
Alternative B Target YDataAssay TypeAnimal Model% Inhibition/Effect[Citation]

Table 2: Off-Target Effects and Selectivity Profile

CompoundOff-Target 1Ki (nM)Off-Target 2Ki (nM)Selectivity IndexReference
This compound Receptor ZDataEnzyme WDataValue[Citation]
Alternative A Receptor ZDataEnzyme WDataValue[Citation]
Alternative B Receptor ZDataEnzyme WDataValue[Citation]
Signaling Pathway of this compound

A detailed description of the signaling cascade initiated by this compound's interaction with its target would be presented here.

Z_Aha_Signaling_Pathway This compound This compound Target_X Target_X This compound->Target_X Binds to and Activates Downstream_Effector_1 Downstream_Effector_1 Target_X->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Activates Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response Leads to Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_heating Heating and Lysis cluster_detection Protein Detection Treat_Cells Treat cells with this compound or Vehicle Heat_Cells Heat cells at varying temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells to release proteins Heat_Cells->Lyse_Cells Western_Blot Western Blot for Target X Lyse_Cells->Western_Blot Quantification Quantify protein levels Western_Blot->Quantification Validation_Logic Hypothesized_MoA Hypothesized Mechanism of Action In_Vitro_Binding In Vitro Binding Assay Hypothesized_MoA->In_Vitro_Binding Test Cellular_Engagement Cellular Target Engagement In_Vitro_Binding->Cellular_Engagement Confirms Phenotypic_Assay Cell-Based Phenotypic Assay Cellular_Engagement->Phenotypic_Assay Explains In_Vivo_Efficacy In Vivo Efficacy Study Phenotypic_Assay->In_Vivo_Efficacy Predicts Validated_MoA Validated Mechanism of Action In_Vivo_Efficacy->Validated_MoA Supports

A Comparative Guide: Acetohydroxamic Acid (AHA) vs. Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Acetohydroxamic acid (AHA), the parent compound of Z-Aha (Z-Acetohydroxamic acid), and Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). While this compound is a subject of research primarily in astrochemistry, its parent compound, Acetohydroxamic acid, is an approved drug. This comparison with the well-established anti-cancer agent Vorinostat is designed to offer valuable insights for drug development professionals by contrasting a simple hydroxamic acid with a more complex, clinically successful derivative.

Overview and Physicochemical Properties

Both Acetohydroxamic acid and Vorinostat belong to the class of hydroxamic acids, characterized by the -C(=O)N(OH)- functional group. This moiety is crucial for their biological activity, primarily through its ability to chelate metal ions within the active sites of their target enzymes.

Acetohydroxamic acid (AHA) is a simple, synthetic hydroxamic acid. It is known to exist as Z and E conformers, with the Z-conformer being the more stable form. It is a potent inhibitor of urease, an enzyme produced by various bacteria.[1]

Vorinostat (SAHA) is a more complex hydroxamic acid derivative. It is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2]

A summary of their physicochemical properties is presented in Table 1.

PropertyAcetohydroxamic Acid (AHA)Vorinostat (SAHA)
IUPAC Name N-HydroxyacetamideN-Hydroxy-N'-phenyloctanediamide
Synonyms AHA, LithostatSAHA, Zolinza
CAS Number 546-88-3149647-78-9
Molecular Formula C₂H₅NO₂C₁₄H₂₀N₂O₃
Molecular Weight 75.07 g/mol [3]264.32 g/mol [4]
Melting Point 89-92 °C[3]161-162 °C[4]
Water Solubility HighSparingly soluble
logP -1.59[3]1.9
pKa 9.39[3]9.48[4]

Mechanism of Action and Biological Targets

The distinct biological activities of Acetohydroxamic acid and Vorinostat stem from their different molecular targets.

Acetohydroxamic Acid: Urease Inhibition

Acetohydroxamic acid is a potent and irreversible inhibitor of urease.[1][5] Urease, a nickel-containing metalloenzyme, is produced by several pathogenic bacteria, including Proteus mirabilis and Helicobacter pylori. It catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting increase in ammonia raises the pH of the surrounding environment, which contributes to the pathogenesis of conditions like urinary tract infections (UTIs) and peptic ulcers.

AHA's hydroxamic acid moiety chelates the nickel ions in the active site of urease, thereby inactivating the enzyme. This leads to a reduction in ammonia production and a decrease in pH.[5]

Vorinostat: Histone Deacetylase (HDAC) Inhibition

Vorinostat is a non-selective inhibitor of class I and II histone deacetylases.[2] HDACs are zinc-dependent metalloenzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By chelating the zinc ion in the active site of HDACs, Vorinostat inhibits their enzymatic activity. This results in the hyperacetylation of histones, leading to a more relaxed chromatin structure and the altered expression of a multitude of genes. This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]

Comparative Efficacy: In Vitro Potency

The inhibitory potency of both compounds against their respective targets has been quantified using in vitro assays.

CompoundTarget EnzymeIC₅₀Reference
Acetohydroxamic Acid (AHA)Proteus mirabilis urease8.8 µM[7]
Vorinostat (SAHA)HDAC110 nM[2][8]
HDAC320 nM[2][8]

Signaling Pathways

The inhibition of their respective targets by Acetohydroxamic acid and Vorinostat triggers distinct downstream signaling events.

Acetohydroxamic Acid and Urease Inhibition Pathway

The primary consequence of urease inhibition by Acetohydroxamic acid is the reduction of ammonia production in bacterial environments. This has significant implications for the pathophysiology of infections caused by urease-producing bacteria.

Urease_Inhibition Urea Urea Urease Urease (Nickel Metalloenzyme) Urea->Urease Substrate Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia pH_Increase Increased pH (Alkaline Environment) Ammonia->pH_Increase Pathogenesis Pathogenesis (e.g., Struvite stone formation in UTIs) pH_Increase->Pathogenesis AHA Acetohydroxamic Acid (AHA) AHA->Urease Inhibition (Chelates Ni²⁺)

Caption: Urease inhibition by AHA.

Vorinostat and HDAC Inhibition Signaling

Vorinostat's inhibition of HDACs leads to widespread changes in gene expression, affecting multiple signaling pathways crucial for cancer cell survival and proliferation.

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes HDAC Histone Deacetylases (HDACs - Class I & II) Acetylated_Histones Acetylated Histones Histones Histones Histones->HDAC Deacetylation HATs Histone Acetyltransferases (HATs) HATs->Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Upregulation Gene_Expression->Tumor_Suppressor Pro_Apoptotic Pro-Apoptotic Genes Upregulation Gene_Expression->Pro_Apoptotic Immune_Response Immune Response Genes Modulation Gene_Expression->Immune_Response Vorinostat Vorinostat (SAHA) Vorinostat->HDAC Inhibition (Chelates Zn²⁺) Cell_Cycle Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: HDAC inhibition by Vorinostat.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of these compounds are crucial for reproducible research.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced by urease activity.

Workflow:

Urease_Assay_Workflow A Prepare Urease Solution and Inhibitor (Acetohydroxamic Acid) dilutions B Pre-incubate Urease with Inhibitor A->B C Add Urea (substrate) and incubate B->C D Stop reaction and develop color using Phenol-Hypochlorite (Berthelot's Reagent) C->D E Measure absorbance at ~570-600 nm D->E F Calculate % Inhibition and IC₅₀ E->F HDAC_Assay_Workflow A Prepare HDAC enzyme and Inhibitor (Vorinostat) dilutions B Incubate HDAC enzyme with Inhibitor A->B C Add Fluorogenic Acetylated Substrate and incubate B->C D Add Developer to stop the reaction and generate a fluorescent signal C->D E Measure fluorescence (e.g., Ex/Em = 360/460 nm) D->E F Calculate % Inhibition and IC₅₀ E->F

References

The Efficacy of Alpha-Hydroxy Acids Versus Standard of Care in Treating Photoaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Alpha-Hydroxy Acids (AHAs) against the standard of care for photoaging, topical retinoids. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these treatment modalities.

Mechanism of Action: A Cellular Perspective

Alpha-Hydroxy Acids, commonly used in dermatology, primarily exert their effects through exfoliation. By reducing the concentration of calcium ions in the epidermis, AHAs disrupt cell adhesions, leading to the shedding of dead skin cells. This process promotes a smoother skin texture and can stimulate collagen synthesis by activating fibroblasts in the dermis.

Topical retinoids, the gold-standard for photoaging treatment, function by binding to retinoic acid receptors within skin cells. This interaction modulates gene expression, leading to increased cell turnover, a reduction in collagen degradation, and the stimulation of new collagen production.

Quantitative Efficacy Data

The following table summarizes quantitative data from various studies on the efficacy of AHAs (specifically glycolic acid) and the standard of care (tretinoin) in treating photoaged skin. It is important to note that the data may not be from direct head-to-head comparisons in all instances.

ParameterAlpha-Hydroxy Acid (Glycolic Acid)Standard of Care (Tretinoin)Source
Improvement in Skin Elasticity Less significant improvementSignificantly higher improvement (with 0.05% tretinoin vs. 6% glycolic acid)[1]
Reduction in Fine Lines/Wrinkles Statistically significant improvementStatistically significant improvement in multiple studies[2]
Improvement in Skin Texture Statistically significant improvementStatistically significant improvement in multiple studies[2]
Reduction in Hyperpigmentation Statistically significant improvementStatistically significant improvement in multiple studies[3]
Overall Photodamage Severity Noticeable improvement reportedSignificant improvement in overall severity[2][3]
Cell Renewal and Exfoliation EffectiveMore effective in a preclinical study[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of efficacy data. Below are typical experimental protocols for clinical trials evaluating topical treatments for photoaging.

Study Design:

A common study design is a randomized, double-blind, controlled trial. Participants are randomly assigned to receive either the investigational product (e.g., AHA cream) or the standard of care (e.g., tretinoin cream). A placebo or vehicle control group may also be included. The "double-blind" aspect ensures that neither the participants nor the investigators know which treatment is being administered, reducing bias.

Participant Selection:

Inclusion criteria typically involve individuals with mild to moderate photoaging, often assessed using a standardized scale such as the Griffiths' photonumeric scale. Exclusion criteria commonly include a history of skin cancer, active dermatological conditions in the treatment area, and the use of other photosensitizing or irritating topical agents.

Treatment Regimen:

Participants are instructed to apply a specified amount of the assigned topical treatment to the face, usually once daily in the evening, for a predetermined duration (e.g., 12 to 24 weeks). Concomitant use of a broad-spectrum sunscreen is mandated to prevent further photodamage.

Efficacy Assessments:

Clinical assessments are performed at baseline and at regular intervals throughout the study. These assessments typically include:

  • Investigator's Global Assessment (IGA): A qualified investigator grades the overall improvement in photoaging on a standardized scale.

  • Photonumeric Scales: Standardized photographic scales are used to grade specific signs of photoaging, such as fine lines, coarse wrinkles, and mottled hyperpigmentation.

  • Instrumental Measurements: Non-invasive instruments may be used to quantify changes in skin properties, such as skin elasticity (using a cutometer) and skin topography (using silicone replicas).

  • Patient-Reported Outcomes: Participants may complete questionnaires to assess their perception of treatment efficacy and tolerability.

Safety and Tolerability:

Adverse events, such as erythema, peeling, and dryness, are monitored and graded at each study visit to assess the safety and tolerability of the treatments.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

AHA_Signaling_Pathway cluster_epidermis Epidermis AHA Alpha-Hydroxy Acid Calcium Calcium Ion Concentration AHA->Calcium Reduces CellAdhesion Cell Adhesion (Cadherins) Calcium->CellAdhesion Maintains Desquamation Increased Desquamation CellAdhesion->Desquamation Disruption leads to

AHA Signaling Pathway for Exfoliation.

Tretinoin_Signaling_Pathway cluster_cell Skin Cell Tretinoin Tretinoin RAR Retinoic Acid Receptors (RAR) Tretinoin->RAR Binds to GeneExpression Modulated Gene Expression RAR->GeneExpression Activates Collagen Increased Collagen Synthesis GeneExpression->Collagen CellTurnover Increased Cell Turnover GeneExpression->CellTurnover

Tretinoin Signaling Pathway in a Skin Cell.

Clinical_Trial_Workflow Recruitment Participant Recruitment (Mild-to-Moderate Photoaging) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: AHA Treatment Randomization->GroupA GroupB Group B: Standard Treatment (Tretinoin) Randomization->GroupB TreatmentPhase Treatment Phase (e.g., 12 Weeks) GroupA->TreatmentPhase GroupB->TreatmentPhase Assessments Efficacy & Safety Assessments TreatmentPhase->Assessments Baseline, 4, 8, 12 weeks DataAnalysis Data Analysis Assessments->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Generalized Experimental Workflow for a Photoaging Clinical Trial.

References

A Researcher's Guide to Positive and Negative Controls for Z-Aha Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous experimental design is paramount. In the context of nascent protein analysis using L-Azido-homoalanine (Z-Aha), the appropriate use of positive and negative controls is critical for the accurate interpretation of results. This guide provides a comprehensive comparison of standard controls, complete with supporting experimental data and detailed protocols.

This compound is a powerful tool for metabolic labeling of newly synthesized proteins, enabling their visualization and enrichment. As an analog of methionine, it is incorporated into proteins during translation. The azide group of this compound can then be selectively tagged with a fluorescent probe or a biotin handle via click chemistry, allowing for the specific detection of proteins synthesized within a defined time window. To ensure the specificity of this labeling, it is essential to include proper controls.

Understanding the Controls: Positive and Negative Validation

The primary goal of controls in a this compound experiment is to validate that the observed signal is a direct result of new protein synthesis and not due to non-specific background or other cellular processes.

  • Positive Control: The positive control demonstrates that the this compound labeling and subsequent detection are working as expected. In a typical this compound experiment, the positive control is the experimental condition where cells are treated with this compound without any inhibitors. This provides the baseline signal for new protein synthesis under the specific experimental conditions.

  • Negative Controls: Negative controls are crucial for confirming that the signal is dependent on active protein synthesis. This is typically achieved by using inhibitors of translation.

    • Cycloheximide (CHX): A widely used protein synthesis inhibitor that blocks the translocation step in elongation.[1] Co-treatment of cells with this compound and cycloheximide is expected to significantly reduce or completely abolish the fluorescent signal, confirming that the signal is from newly synthesized proteins.[1]

    • Anisomycin: Another potent inhibitor of protein synthesis that inhibits the peptidyl transferase reaction on the 80S ribosome.

    • Puromycin: An aminonucleoside antibiotic that causes premature chain termination during translation. While it is a protein synthesis inhibitor, it can also be used in its own right as a labeling agent (e.g., O-propargyl-puromycin), so care must be taken in its use as a control for this compound experiments.

    • Methionine: As this compound is a methionine analog, co-incubation with an excess of natural methionine can serve as a competitive inhibitor of this compound incorporation, thus acting as another form of negative control.[2]

Quantitative Comparison of Controls

The following table summarizes the expected outcomes of a this compound experiment with appropriate controls, based on flow cytometry analysis of fluorescence intensity. The data is representative of typical results obtained in such experiments.

Experimental Condition Treatment Expected Outcome Relative Fluorescence Intensity (Median) Interpretation
Positive Control This compoundHigh fluorescence~100%Baseline level of new protein synthesis.
Negative Control 1 This compound + Cycloheximide (100 µg/ml)Minimal to no fluorescence< 5%Confirms that the signal is dependent on active protein synthesis.[1][2]
Negative Control 2 Methionine (instead of this compound)Minimal to no fluorescence< 5%Demonstrates the specificity of the click reaction for the azide group of this compound.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a this compound experiment, highlighting the points at which positive and negative controls are integrated.

G cluster_0 Cell Culture & Treatment cluster_2 Labeling & Detection cluster_3 Analysis start Start with cultured cells met_dep Methionine Depletion (Optional) start->met_dep pos_ctrl Positive Control: Add this compound neg_ctrl_chx Negative Control: Add this compound + Cycloheximide neg_ctrl_met Negative Control: Add Methionine incubation Incubate for desired time pos_ctrl->incubation neg_ctrl_chx->incubation neg_ctrl_met->incubation lysis Cell Lysis or Fixation/Permeabilization incubation->lysis click Click Chemistry: Add alkyne-probe (e.g., fluorophore) lysis->click wash Wash to remove excess probe click->wash analysis Analysis: (e.g., Flow Cytometry, Microscopy, Western Blot) wash->analysis data_interp Data Interpretation analysis->data_interp

This compound experimental workflow with controls.

Detailed Experimental Protocol

This protocol provides a general framework for a this compound labeling experiment in cultured mammalian cells with subsequent analysis by flow cytometry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without methionine)

  • This compound (L-Azido-homoalanine)

  • Cycloheximide (CHX)

  • L-Methionine

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry reaction buffer kit (containing copper (II) sulfate, reducing agent, and a fluorescent alkyne probe)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Methionine Depletion (Optional but Recommended): To enhance this compound incorporation, gently wash the cells with pre-warmed PBS and then incubate them in pre-warmed methionine-free medium for 30-60 minutes in a 37°C CO2 incubator.

  • Treatment and Labeling:

    • Positive Control: To the methionine-depleted cells, add pre-warmed methionine-free medium containing the desired final concentration of this compound (e.g., 50 µM).

    • Negative Control (CHX): Pre-treat cells with cycloheximide (e.g., 100 µg/ml) in methionine-free medium for 30 minutes before adding this compound. Then, add this compound to the medium already containing CHX.

    • Negative Control (Methionine): To the methionine-depleted cells, add pre-warmed methionine-free medium containing L-methionine at the same concentration as this compound.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvest and Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells (e.g., by trypsinization for adherent cells).

    • Fix the cells by incubating them in fixation buffer for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating them in permeabilization buffer for 15 minutes at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, reducing agent, and the fluorescent alkyne probe.

    • Resuspend the permeabilized cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with a wash buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer).

    • Analyze the fluorescence intensity of the cell populations on a flow cytometer. The positive control should exhibit a significant shift in fluorescence compared to the negative controls.

By diligently applying these positive and negative controls, researchers can confidently validate their this compound metabolic labeling experiments, ensuring the reliability and accuracy of their findings in the dynamic field of protein synthesis research.

References

A Researcher's Guide to Confirming Z-Aha Target Engagement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. Z-azido-L-alanine (Z-Aha), a non-canonical amino acid, has emerged as a powerful chemical biology tool for this purpose. This guide provides a comprehensive comparison of this compound-based methods with other established techniques for confirming target engagement, supported by experimental data and detailed protocols.

This compound is an analog of the amino acid methionine. When introduced to cells, it is incorporated into newly synthesized proteins by the cellular translational machinery. The key feature of this compound is its azide group, a bio-orthogonal chemical handle. This "handle" does not interfere with biological processes but allows for a specific chemical reaction known as "click chemistry." Through this reaction, a fluorescent probe or an affinity tag can be attached to the azide group, enabling the visualization and identification of newly synthesized proteins. This technique, broadly known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows researchers to monitor changes in protein synthesis in response to a drug, providing strong evidence of target engagement.

This guide will compare the this compound-based BONCAT/FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) methods with other widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP).

Comparative Analysis of Target Engagement Methods

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the experimental question, and available resources. The following table summarizes the key characteristics of each method to aid in selecting the most appropriate technique.

FeatureThis compound (BONCAT/FUNCAT)Cellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Thermal Proteome Profiling (TPP)
Principle Metabolic labeling of newly synthesized proteins with this compound followed by click chemistry-mediated detection.Ligand binding-induced thermal stabilization of the target protein.Ligand binding-induced protection of the target protein from proteolysis.Proteome-wide assessment of ligand-induced thermal stability changes.
Primary Readout Fluorescence intensity, protein enrichment followed by mass spectrometry or Western blot.Western blot or other immunoassays to detect soluble protein after heat treatment.Western blot or mass spectrometry to detect protein protected from protease digestion.Mass spectrometry-based quantification of protein thermal stability shifts across the proteome.
Sensitivity High; can detect changes in the synthesis of low-abundance proteins.Moderate to high, dependent on antibody quality and target expression levels.[1][2]Moderate, dependent on protease sensitivity of the target and stoichiometry of binding.High; can identify thousands of proteins in a single experiment.[3]
Throughput Moderate to high, adaptable to plate-based formats for microscopy or flow cytometry.Low for traditional Western blot-based CETSA; higher throughput versions are available.Low to moderate, can be adapted for screening.High-throughput due to multiplexing capabilities with isobaric tags.
Starting Material Can be performed with relatively low cell numbers, depending on the detection method.Requires sufficient cell numbers for detectable protein levels by Western blot (typically 1x10^6 cells per condition).[4]Requires sufficient protein for detection after proteolysis.Requires a larger amount of starting material for proteome-wide analysis.
Advantages - Directly measures changes in protein synthesis. - Can be used in living cells and whole organisms. - Provides temporal resolution of protein synthesis.- Label-free method. - Can be performed in intact cells and tissues.[5] - Directly measures physical interaction between drug and target.- Label-free method. - Does not require heating. - Can be used with unmodified compounds.- Unbiased, proteome-wide target and off-target identification. - Provides a global view of drug-protein interactions.
Disadvantages - Indirect measure of target engagement (infers engagement from changes in protein synthesis). - Requires methionine-free media for efficient labeling.- Not all proteins exhibit a significant thermal shift upon ligand binding. - Optimization of heating conditions is required.- Not all proteins are susceptible to proteolysis in a ligand-dependent manner. - Requires careful optimization of protease concentration and digestion time.- Technically demanding and requires specialized equipment (mass spectrometer). - Data analysis can be complex.

Experimental Protocols and Workflows

To provide a practical understanding of these techniques, this section outlines the general experimental workflows and provides a specific protocol for a relevant signaling pathway.

This compound (BONCAT) Experimental Workflow

The BONCAT workflow allows for the specific capture and identification of newly synthesized proteins.

BONCAT_Workflow cluster_cell_culture Cell Culture cluster_lysis_click Lysis & Click Chemistry cluster_detection Detection/Analysis A Cells in Culture B Incubate with this compound (in methionine-free medium) A->B Metabolic Labeling C Cell Lysis B->C D Click Chemistry Reaction (add alkyne-probe) C->D Add Lysate E Fluorescence Microscopy (FUNCAT) D->E Imaging F Affinity Purification D->F Enrichment G Mass Spectrometry or Western Blot F->G Identification

BONCAT experimental workflow.

CETSA Experimental Workflow

CETSA is a powerful method to directly assess the physical interaction between a drug and its target protein in a cellular context.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis A Treat cells with drug or vehicle B Heat cells to a specific temperature A->B C Cell Lysis B->C D Centrifugation to separate soluble and aggregated proteins C->D E Western Blot or other immunoassay of soluble fraction D->E

CETSA experimental workflow.

Example Protocol: Investigating ERK Signaling Pathway Target Engagement using CETSA

The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is implicated in many cancers, making it a key drug target. The following protocol describes how CETSA can be used to confirm the engagement of an ERK1/2 inhibitor.[6][7]

1. Cell Culture and Treatment:

  • Culture HCT116 cells to 80-90% confluency.

  • Treat cells with the ERK1/2 inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for 1 hour at 37°C.

2. Heating Step:

  • After treatment, heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C for ERK1 and 58°C for ERK2) for 3 minutes in a PCR machine, followed by a cooling step.[6]

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the levels of soluble ERK1 and ERK2 by Western blotting using specific antibodies.

5. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • Plot the percentage of soluble ERK1/2 as a function of the inhibitor concentration to determine the EC50 value, which represents the concentration of the inhibitor required to stabilize 50% of the target protein.

Expected Results: Treatment with an effective ERK1/2 inhibitor will lead to a dose-dependent increase in the amount of soluble ERK1 and ERK2 at the denaturing temperature, indicating target engagement. The calculated EC50 values can be used to rank the potency of different inhibitors.[6][7]

Signaling Pathway Diagram: The ERK/MAPK Cascade

The following diagram illustrates the core components of the ERK/MAPK signaling pathway, a frequent target of investigation in drug discovery.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation Regulates Gene Expression

References

A Comparative Guide to Alpha-Hydroxy Acids (AHAs) for Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used Alpha-Hydroxy Acids (AHAs) in dermatology and cosmetic science. The information presented is based on independent studies and is intended to assist in research and development. The term "Z-Aha" as specified in the topic does not correspond to a recognized scientific entity; therefore, this guide focuses on well-documented AHAs.

Comparative Performance of Common Alpha-Hydroxy Acids

Alpha-Hydroxy Acids are a class of organic carboxylic acids that are widely used for their exfoliating and skin-rejuvenating properties. The most common AHAs in dermatological formulations include glycolic acid, lactic acid, and citric acid. Their efficacy is influenced by their molecular size, concentration, and the pH of the formulation.

Table 1: Comparison of Key Characteristics of Common AHAs

CharacteristicGlycolic AcidLactic AcidCitric Acid
Natural Source SugarcaneSour milkCitrus fruits
Molecular Weight Smallest of the AHAsLarger than glycolic acidLarger than glycolic and lactic acid
Skin Penetration Deepest penetration due to small molecular sizeLess deep penetration, acts more on the surfaceSurface-level action
Primary Benefits Effective for exfoliation, reducing fine lines, and stimulating collagen.[1]Exfoliating and hydrating; gentler than glycolic acid.Antioxidant properties, improves skin brightness.
Suitability Oily and acne-prone skin; effective for addressing stubborn skin issues.Sensitive and dry skin types due to its moisturizing properties.Often used in combination with other AHAs.

Table 2: Summary of Quantitative Data from Clinical Studies

Study ParameterGlycolic AcidLactic AcidCitric AcidStudy Details
Increase in Skin Thickness ~25%~25%~25%25% concentration of each acid applied for an average of 6 months.[2][3][4]
Reduction in Melasma Area and Severity Index (MASI) Score Significant reduction (50% concentration)Significant reduction (80% concentration)Not reported in the comparative studyA study comparing 50% glycolic acid peels with 80% lactic acid peels for melasma found a significantly greater reduction in MASI scores with glycolic acid.[5]
Improvement in Photoaging Markers (Collagen Density, Elastic Fiber Quality) Significant improvementSignificant improvementSignificant improvementHistological analysis from the same 6-month study with 25% concentration.[2][3]

Experimental Protocols

The following is a representative experimental protocol for a clinical trial evaluating the efficacy of AHAs on photoaged skin, based on the methodology of Ditre et al., 1996.[2][3]

Objective: To determine the effects of different AHAs on the clinical and histological characteristics of photoaged skin.

Study Design: A randomized, placebo-controlled, single-blind study.

Participants: A cohort of patients with moderately to severely photoaged skin.

Methodology:

  • Treatment Allocation: Patients are randomly assigned to apply a lotion containing a high concentration (e.g., 25%) of a specific AHA (glycolic, lactic, or citric acid) to one forearm.

  • Control: A placebo lotion is applied to the contralateral forearm to serve as a control.

  • Application Regimen: Patients apply the designated lotion twice daily for a predefined period (e.g., 6 months).

  • Efficacy Assessment:

    • Clinical Assessment: Skin thickness is measured at baseline and at regular intervals throughout the study. Clinical evaluation of wrinkles, skin smoothness, and pigmentation is also performed.

    • Histological Analysis: At the end of the study period, punch biopsies are taken from both the treated and control forearms.

    • Microscopic Examination: The biopsy specimens are processed for histological analysis to assess changes in epidermal and dermal thickness, collagen density, quality of elastic fibers, and levels of glycosaminoglycans.

Outcome Measures:

  • Primary outcome: Change in skin thickness.

  • Secondary outcomes: Histological changes in the epidermis and dermis, and clinical improvement in the signs of photoaging.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows related to AHA studies.

AHA_Mechanism_of_Action cluster_epidermis Epidermis AHA Alpha-Hydroxy Acid (AHA) Desmosomes Desmosomes (Cellular Glue) AHA->Desmosomes Weakens Corneocytes Corneocytes (Dead Skin Cells) Exfoliation Exfoliation (Shedding of Dead Cells) Corneocytes->Exfoliation Leads to Desmosomes->Corneocytes Binds

Mechanism of AHA-induced exfoliation.

Experimental_Workflow cluster_protocol Experimental Protocol Recruitment Patient Recruitment (Photoaged Skin) Randomization Randomization Recruitment->Randomization Treatment Treatment Application (AHA vs. Placebo) Randomization->Treatment Data_Collection Data Collection (Skin Thickness, Biopsies) Treatment->Data_Collection Analysis Data Analysis (Clinical & Histological) Data_Collection->Analysis Results Results & Conclusion Analysis->Results

A typical experimental workflow for an AHA clinical trial.

AHA_Signaling_Pathway cluster_skin_layers Skin Layers cluster_epidermis Epidermis cluster_dermis Dermis AHA Alpha-Hydroxy Acid Keratinocyte Keratinocyte AHA->Keratinocyte Stimulates Fibroblast Fibroblast Keratinocyte->Fibroblast Releases Cytokines (e.g., IL-1α) Collagen Increased Collagen Synthesis Fibroblast->Collagen Activates

Simplified signaling pathway of AHA-induced collagen synthesis.

References

A Comparative Analysis of Bioorthogonal Amino Acids: Z-Aha and Its Analogs in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise tracking and identification of newly synthesized proteins is a cornerstone of understanding cellular dynamics. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose. This guide provides a comparative analysis of L-azido-L-alanine (Z-Aha) and its more extensively studied analogs, L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), offering insights into their performance based on available experimental data.

While direct comparative data for this compound remains limited in the scientific literature, we can extrapolate its potential characteristics based on its structure and the established properties of its analogs. This guide will primarily focus on the comparative performance of AHA and HPG, the workhorses of BONCAT technology, and provide a framework for evaluating this compound.

Performance Comparison of Methionine Analogs

The selection of a non-canonical amino acid for metabolic labeling is critical and depends on factors such as incorporation efficiency, cellular toxicity, and the specific experimental context. Both AHA and HPG are analogs of methionine and are incorporated into nascent proteins by the endogenous translational machinery.[1]

FeatureL-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)L-Azido-L-alanine (this compound) (projected)
Structure Methionine analog with an azido group on the side chain.Methionine analog with an alkyne group on the side chain.Alanine analog with an azido group on the side chain.
Incorporation Efficiency Higher than HPG. Its incorporation rate is reported to be about 400 times lower than methionine.[2]Lower than AHA. Its incorporation rate is approximately 500 times lower than methionine.[2]Potentially lower than AHA due to its structural difference from methionine. It would be a surrogate for alanine, which may have different incorporation kinetics.
Toxicity Generally considered non-toxic at typical working concentrations.[3] However, long-term feeding can alter the abundance of numerous proteins.Generally considered non-toxic at typical working concentrations.Expected to have low toxicity, similar to other small, modified amino acids. However, empirical testing is required.
Click Chemistry Handle AzideAlkyneAzide
Primary Application BONCAT for labeling newly synthesized proteins.BONCAT for labeling newly synthesized proteins.Potentially for BONCAT, especially in contexts where alanine incorporation is of interest.

Experimental Data Summary

A study comparing the incorporation of various non-canonical amino acids in E. coli provides some of the most direct quantitative data available for comparing AHA and HPG.

Non-Canonical Amino AcidBacterial StrainProtein Expression LevelIncorporation Rate (%) after 26h
AHA Auxotrophic E. coliMedium to Low~50%
HPG Auxotrophic E. coliHigh70-80%
HPG Prototrophic E. coliHigh70-80%

Data adapted from a study on ncAA incorporation in E. coli.[4]

It is important to note that incorporation efficiencies can vary significantly depending on the cell type, experimental conditions, and the specific protein being analyzed.

Experimental Protocols

A generalized protocol for comparing the labeling efficiency of this compound and its analogs is provided below. This protocol can be adapted for specific cell lines and experimental goals.

Protocol: Comparative Analysis of Non-Canonical Amino Acid Incorporation

1. Cell Culture and Labeling: a. Culture cells to 70-80% confluency in standard growth medium. b. Prepare methionine-free (or alanine-free for this compound) medium supplemented with the desired concentration of the non-canonical amino acid (e.g., 50 µM of AHA, HPG, or this compound). A control group with regular methionine (or alanine) should be included. c. Wash cells with PBS and replace the standard medium with the labeling medium. d. Incubate for a defined period (e.g., 4, 8, 12, 24 hours) to allow for incorporation into newly synthesized proteins.

2. Cell Lysis and Protein Quantification: a. After incubation, wash cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Centrifuge the lysate to pellet cell debris and collect the supernatant. c. Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. Click Chemistry Reaction: a. To a defined amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail. For azide-containing amino acids (AHA, this compound), this will include an alkyne-bearing reporter tag (e.g., alkyne-biotin or a fluorescent alkyne). For alkyne-containing amino acids (HPG), an azide-bearing tag will be used. b. The reaction typically includes a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA). c. Incubate the reaction for 1-2 hours at room temperature.

4. Protein Precipitation and Sample Preparation for Mass Spectrometry: a. Precipitate the labeled proteins using a method like chloroform/methanol precipitation to remove excess reagents. b. Resuspend the protein pellet in a buffer suitable for downstream analysis. c. For mass spectrometry, the proteins are typically digested into peptides using trypsin.

5. Analysis: a. SDS-PAGE and Western Blot: Labeled proteins can be visualized by running the samples on an SDS-PAGE gel, followed by transfer to a membrane and detection of the biotin tag with streptavidin-HRP or by in-gel fluorescence scanning for fluorescent tags. b. Mass Spectrometry: For quantitative analysis, the digested peptides are analyzed by LC-MS/MS. The relative abundance of peptides containing the non-canonical amino acid can be determined to compare the incorporation efficiency of the different analogs.

Visualizing the Workflow and Underlying Principles

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logic of BONCAT.

BONCAT_Workflow cluster_CellCulture Cellular Incorporation cluster_Bioconjugation Bioconjugation cluster_Analysis Downstream Analysis A ncAA (e.g., this compound, AHA) B Cell Culture A->B Metabolic Labeling C Incorporation into Nascent Proteins B->C D Cell Lysis C->D E Click Chemistry D->E G Enrichment (Streptavidin) E->G I Visualization (Fluorescence) E->I F Reporter Tag (Biotin/Fluorophore) F->E H Identification (Mass Spectrometry) G->H

Figure 1. Experimental workflow for BONCAT.

Logical_Relationship cluster_Input Inputs cluster_Process Core Process cluster_Output Outputs ncAA Non-Canonical Amino Acid (this compound, AHA, HPG) Metabolism Metabolic Incorporation ncAA->Metabolism Reporter Reporter Molecule (Alkyne/Azide Tag) Click Bioorthogonal Ligation Reporter->Click LabeledProteins Labeled Proteome Metabolism->LabeledProteins Quantification Quantitative Data on Protein Synthesis Click->Quantification LabeledProteins->Click

Figure 2. Logical relationship in BONCAT.

Signaling Pathways

Currently, there is a lack of specific data on how this compound or its analogs directly and intentionally modulate specific signaling pathways. Their primary function is as passive metabolic labels. However, any perturbation of the cellular machinery, including the introduction of a non-canonical amino acid, has the potential for off-target effects. For instance, methionine starvation, often a prerequisite for efficient AHA labeling, can itself induce stress-related signaling pathways. Future research should investigate the potential impact of these amino acids on major signaling cascades to ensure the fidelity of experimental observations.

Signaling_Considerations cluster_Experiment Experimental Condition cluster_CellularResponse Potential Cellular Response cluster_Signaling Affected Signaling Pathways ncAA ncAA Incorporation (this compound, AHA) Protein Altered Protein Homeostasis ncAA->Protein Starvation Amino Acid Depletion Stress Cellular Stress Response Starvation->Stress UPR Unfolded Protein Response Stress->UPR Autophagy Autophagy Stress->Autophagy Protein->UPR mTOR mTOR Pathway Protein->mTOR

Figure 3. Potential off-target effects on signaling.

References

Comparative Efficacy of Alpha-Hydroxy Acids in Cancer Cell Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of the efficacy of various Alpha-Hydroxy Acids (AHAs) in different cancer cell models. The term "Z-Aha" as specified in the query does not correspond to a known scientific entity and is likely a typographical error for AHA. This document focuses on the four most common AHAs: Glycolic Acid, Lactic Acid, Citric Acid, and Malic Acid. The guide is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Efficacy of Alpha-Hydroxy Acids

The following tables summarize the cytotoxic and anti-proliferative effects of different AHAs on various cancer cell lines. The data has been compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Malic Acid in Different Cell Models

Cell LineCell TypeAssayConcentrationIncubation TimeObserved Effect
U87-MGGlioblastomaMTT12.5 - 400 µg/mL24 hoursSignificant inhibition of cell growth[1]
U87-MGGlioblastomaFlow CytometryIncreased concentrations24 hoursInduction of late apoptotic death[1]
HDFaHuman FibroblastMTT100 - 400 µg/mL24 hoursSignificant decrease in cell viability[1]

Table 2: Cytotoxicity of Citric Acid in Different Cancer Cell Lines

Cell LineCell TypeAssayConcentrationIncubation TimeObserved Effect
BGC-823Gastric CarcinomaCell Viability5 - 20 mM72 hoursMassive apoptotic cell death[2]
SGC-7901Gastric CarcinomaCell Viability5 - 20 mM72 hoursMassive apoptotic cell death[2]
A549Lung CancerTumor GrowthNot specifiedNot specifiedInhibition of tumor growth[3]

Table 3: IC50 Values of Various Compounds in Common Cancer Cell Lines

CompoundCell LineCell TypeIC50 Value (µM)Incubation Time
CurcuminHepG2Liver Cancer19.02 ± 1.3Not specified
CurcuminMCF-7Breast CancerNot specifiedNot specified
CurcuminA549Lung CancerNot specifiedNot specified
CurcuminHT-29Colon CancerNot specifiedNot specified
5-HSAHeLaCervical Cancer22.1Not specified
7-HSAHT-29Colon Cancer14.7Not specified
7-HSAHeLaCervical Cancer26.6Not specified
7-HSAMCF-7Breast Cancer21.4Not specified
NPtHeLaCervical Cancer53.74 ± 2.95 (µg/mL)24 hours
CisplatinA549Lung Cancer3.60 (µg/mL)Not specified

Experimental Protocols

Detailed methodologies for common assays cited in the literature are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of the AHA and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals.

  • Carefully aspirate the MTT solution.

  • Add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • FITC Annexin V/Dead Cell Apoptosis Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of AHA for the specified time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of PI (100 µg/mL) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by AHAs and a general experimental workflow for assessing their efficacy.

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plates AHA_Treatment Treat with different concentrations of AHAs Cell_Seeding->AHA_Treatment Incubation Incubate for 24, 48, 72 hours AHA_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay AnnexinV_Assay Annexin V/PI Assay (Apoptosis) Incubation->AnnexinV_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot IC50_Calculation Calculate IC50 values MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cells AnnexinV_Assay->Apoptosis_Quantification Protein_Analysis Analyze Protein Levels Western_Blot->Protein_Analysis

Experimental workflow for assessing AHA efficacy.

lactic_acid_signaling cluster_extracellular Extracellular cluster_cell Cancer Cell Lactic_Acid Lactic Acid GPR81 GPR81 Lactic_Acid->GPR81 binds PI3K PI3K GPR81->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Amphiregulin Amphiregulin (AREG) CREB->Amphiregulin upregulates Proliferation Cell Proliferation & Angiogenesis Amphiregulin->Proliferation promotes

Lactic acid signaling pathway in cancer cells.

citric_acid_cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->Citric_Acid_Cycle ATP_Production ATP Production Citric_Acid_Cycle->ATP_Production Citrate Citrate (Citric Acid) Citric_Acid_Cycle->Citrate Citrate->Glycolysis inhibits

Role of citric acid in cellular metabolism.[1]

general_apoptosis_pathway cluster_pathways Apoptotic Pathways AHA Alpha-Hydroxy Acid Mitochondrial_Pathway Mitochondrial (Intrinsic) Pathway AHA->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor (Extrinsic) Pathway AHA->Death_Receptor_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

General overview of AHA-induced apoptosis.

References

A Comparative Guide to the Specificity of L-Azidohomoalanine (AHA) for Bioorthogonal Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of L-Azidohomoalanine (AHA), a non-canonical amino acid widely used for the metabolic labeling and analysis of newly synthesized proteins. Objectively comparing its performance with available alternatives, this document furnishes supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their experimental designs.

Introduction to L-Azidohomoalanine (AHA)

L-Azidohomoalanine (AHA) is an analog of the essential amino acid L-methionine.[1] It is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains in place of methionine.[1][2] The key feature of AHA is the presence of an azide moiety, a bioorthogonal functional group that does not interfere with normal cellular processes.[3] This azide group allows for the specific chemical ligation, via "click chemistry," to probes bearing a complementary alkyne group. This technique, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), enables the visualization, enrichment, and identification of newly synthesized proteins.[1][2]

Specificity and Potential Off-Target Effects of AHA

The specificity of AHA labeling hinges on its ability to act as a surrogate for methionine without significantly perturbing cellular physiology. While it is generally considered non-toxic and an excellent mimic of methionine, several factors can influence its specificity.[1]

  • Competition with Methionine: The affinity of methionyl-tRNA synthetase (MetRS) for AHA is lower than for methionine.[4] Therefore, the efficiency of AHA incorporation is dependent on the relative concentrations of AHA and methionine in the cellular environment. For optimal labeling, it is often recommended to use methionine-free media and to deplete endogenous methionine reserves prior to AHA administration.[4]

  • Cellular Toxicity and Perturbation: Studies have shown that AHA is generally well-tolerated by cells and organisms. For instance, in vivo studies in mice have indicated that AHA administration does not cause substantial changes to the proteome or lead to long-term physical or behavioral differences.[5][6] However, prolonged exposure to AHA, especially in methionine-free conditions, can lead to alterations in protein abundance in some cell lines.[4]

  • Comparison with Alternatives: The primary alternative to AHA for methionine-analog labeling is L-homopropargylglycine (HPG), which contains an alkyne group for click chemistry. Studies comparing the two in E. coli have shown that HPG is significantly more toxic than AHA, inhibiting growth at much lower concentrations.[7] Another alternative, Azidonorleucine (ANL), offers the advantage of cell-type-specific labeling but requires the co-expression of a mutant methionyl-tRNA synthetase.[8]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for AHA and its primary alternative, HPG.

ParameterL-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)References
Bioorthogonal Group AzideAlkyne[4]
Relative Incorporation Rate (vs. Methionine) ~400-fold lower affinity for MetRS~500-fold lower affinity for MetRS[4][8]
Toxicity in E. coli Growth observed up to 9 mMNo growth at 5.6-90 µM; reduced growth >0.35 µM[7]
In Vivo Toxicity (Mice) No substantial proteome alteration; no long-term physical/behavioral effectsNot as extensively studied for long-term in vivo toxicity as AHA[5][6]
Cellular Perturbation Prolonged labeling in Met-free media can alter protein abundanceCan affect bacterial metabolism[4][7]

Experimental Protocols

Protocol 1: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) with AHA

This protocol outlines the general steps for labeling newly synthesized proteins in cultured mammalian cells using AHA.

Materials:

  • L-Azidohomoalanine (AHA)

  • Methionine-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Alkyne-biotin or alkyne-fluorophore probe

  • Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Streptavidin beads (for enrichment)

Procedure:

  • Cell Culture and Methionine Depletion:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Wash the cells once with PBS.

    • Replace the standard medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.

  • AHA Labeling:

    • Prepare a stock solution of AHA in water or DMSO.

    • Add AHA to the methionine-free medium to the desired final concentration (typically 50 µM, but should be optimized for the specific cell type).

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cell lysate, add the alkyne probe (biotin or fluorophore), copper(I) catalyst, and ligand.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Downstream Analysis:

    • For Visualization: If a fluorescent alkyne was used, the labeled proteins can be visualized directly by SDS-PAGE and in-gel fluorescence scanning.

    • For Enrichment: If a biotinylated alkyne was used, the labeled proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be eluted and identified by mass spectrometry.

Protocol 2: Metabolic Labeling with L-Homopropargylglycine (HPG)

The protocol for HPG labeling is very similar to that of AHA, with the primary difference being the bioorthogonal handle and the corresponding click chemistry partner.

Materials:

  • L-Homopropargylglycine (HPG)

  • Methionine-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Azide-biotin or azide-fluorophore probe

  • Copper(I) catalyst and ligand

Procedure:

  • Follow steps 1-3 as described in the AHA protocol, substituting HPG for AHA.

  • Click Chemistry Reaction:

    • To the cell lysate, add the azide probe (biotin or fluorophore), copper(I) catalyst, and ligand.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Proceed with downstream analysis as described for AHA.

Visualizations

Signaling Pathway: Protein Synthesis and AHA Incorporation

Protein_Synthesis cluster_0 Cellular Environment cluster_1 Cytoplasm Methionine Methionine MetRS MetRS Methionine->MetRS AHA AHA AHA->MetRS tRNA-Met tRNA-Met MetRS->tRNA-Met Aminoacylation Ribosome Ribosome tRNA-Met->Ribosome Nascent_Protein Nascent Protein (with AHA) Ribosome->Nascent_Protein Translation mRNA mRNA mRNA->Ribosome BONCAT_Workflow cluster_0 Cellular Labeling cluster_1 Bioorthogonal Ligation cluster_2 Downstream Analysis A 1. Methionine Depletion B 2. AHA Incubation A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Alkyne-Probe) C->D E 5a. Visualization (Fluorescent Probe) D->E F 5b. Enrichment (Biotin Probe) D->F G Mass Spectrometry F->G

References

A Head-to-Head Comparison of Glycolic Acid and Salicylic Acid in Dermatological Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two widely utilized hydroxy acids in dermatology and cosmetic science: Glycolic Acid, an Alpha-Hydroxy Acid (AHA), and Salicylic Acid, a Beta-Hydroxy Acid (BHA). This document is intended for researchers, scientists, and drug development professionals interested in the efficacy, mechanisms of action, and clinical applications of these compounds.

Overview and Mechanism of Action

Glycolic Acid and Salicylic Acid are both carboxylic acids that are extensively used in topical formulations for their exfoliative properties.[1][2] While both compounds promote the shedding of the stratum corneum, their mechanisms of action and primary applications differ due to their distinct chemical structures.

Glycolic Acid , the simplest AHA, is a water-soluble compound derived from sugarcane.[1][3] Its primary mechanism involves the reduction of corneocyte cohesion in the epidermis, leading to accelerated desquamation.[1] This action promotes skin renewal, improves skin texture, and can enhance the synthesis of collagen and elastin.[4]

Salicylic Acid , a BHA, is a lipid-soluble compound. This lipophilicity allows it to penetrate into the pores and exfoliate from within, making it particularly effective for comedonal acne. Its mechanism also involves the solubilization of intercellular cement and desmolysis.

The distinct signaling pathways and cellular targets of Glycolic Acid and Salicylic Acid are illustrated below.

G cluster_0 Glycolic Acid (AHA) Pathway cluster_1 Salicylic Acid (BHA) Pathway GA Glycolic Acid Corneocytes Corneocytes GA->Corneocytes Penetrates Epidermis Collagen Collagen Synthesis GA->Collagen Desmosomes Desmosomes Corneocytes->Desmosomes Weakens Cohesion Desquamation Increased Desquamation Desmosomes->Desquamation GA_Effect Superficial Exfoliation Anti-aging Desquamation->GA_Effect SA Salicylic Acid SebaceousGland Sebaceous Gland SA->SebaceousGland Lipid Soluble Penetration Inflammation Anti-inflammatory Effects SA->Inflammation Pore Pore Lining SebaceousGland->Pore Comedone Comedone Dissolution Pore->Comedone SA_Effect Pore Exfoliation Anti-acne Comedone->SA_Effect

Figure 1: Signaling Pathways of Glycolic and Salicylic Acid.

Comparative Efficacy Data

The following table summarizes key performance metrics for Glycolic Acid and Salicylic Acid based on published clinical findings.

ParameterGlycolic AcidSalicylic AcidReference
Primary Indication Photoaging, HyperpigmentationComedonal Acne, Oily Skin[3][5]
Solubility Water-solubleLipid-soluble
Typical Concentration 5-20% (daily), up to 70% (peels)0.5-2% (daily), up to 30% (peels)[2]
Keratolytic Efficacy HighModerate to High
Comedolytic Efficacy Low to ModerateHigh
Anti-inflammatory MinimalSignificant
Irritation Potential Moderate to HighLow to Moderate[4]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the efficacy and safety of these compounds are provided below.

3.1. Measurement of Transepidermal Water Loss (TEWL)

This experiment assesses the impact of the hydroxy acids on the skin's barrier function.

G cluster_workflow TEWL Measurement Workflow A Baseline TEWL Measurement B Topical Application of Test Compound (e.g., 10% Glycolic Acid or 2% Salicylic Acid) A->B C Incubation Period (e.g., 24 hours) B->C D Post-treatment TEWL Measurement C->D E Data Analysis: Compare baseline vs. post-treatment TEWL D->E

Figure 2: Workflow for Transepidermal Water Loss (TEWL) Measurement.
  • Objective: To quantify the rate of water evaporation from the skin as an indicator of barrier integrity.

  • Apparatus: Tewameter or similar evaporimeter.

  • Procedure:

    • Acclimatize subjects in a temperature and humidity-controlled room for 30 minutes.

    • Measure baseline TEWL on the forearm.

    • Apply a standardized amount of the test formulation (e.g., 10% Glycolic Acid solution or 2% Salicylic Acid in an appropriate vehicle) to a defined area. A vehicle control is also applied to a separate site.

    • After a specified time interval (e.g., 24 hours), remove any residual product.

    • Re-acclimatize the subject and measure TEWL at the treated and control sites.

  • Data Interpretation: A significant increase in TEWL compared to baseline and the vehicle control indicates a disruption of the skin barrier.

3.2. Corneocyte Cohesion Assay

This in vitro assay measures the effect of the compounds on the cohesion of stratum corneum cells.

  • Objective: To quantify the desquamatory effect of the test compounds.

  • Methodology:

    • Obtain stratum corneum samples from subjects using cyanoacrylate glue stripping.

    • Incubate the strips in a solution containing the test compound (e.g., Glycolic Acid or Salicylic Acid at various concentrations) or a control solution.

    • After incubation, subject the strips to mechanical stress (e.g., sonication).

    • Quantify the number of released corneocytes using a cell counter or by measuring the optical density of the resulting cell suspension.

  • Data Interpretation: A higher number of released corneocytes in the presence of the test compound indicates a greater reduction in cellular cohesion and thus, a stronger exfoliative effect.

Conclusion

Both Glycolic Acid and Salicylic Acid are effective exfoliants with distinct physicochemical properties that dictate their primary clinical applications. Glycolic Acid, with its high water solubility and potent effect on surface exfoliation, is well-suited for addressing concerns related to photoaging and hyperpigmentation. In contrast, the lipophilicity of Salicylic Acid allows for effective penetration into sebaceous follicles, making it a superior agent for the treatment of comedonal acne and the management of oily skin. The choice between these two compounds should be guided by the specific dermatological condition being targeted, as well as the patient's skin type and tolerance. Further research into novel delivery systems may help to enhance the efficacy and reduce the irritation potential of both molecules.[5]

References

Navigating the Therapeutic Frontier: A Comparative Guide to Validating Z-Aha's Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of dermatological therapeutics, the validation of a product's therapeutic window is paramount to ensuring both its efficacy and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of a novel Alpha-Hydroxy Acid (AHA) formulation, "Z-Aha," in comparison to established alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual representations of biological pathways and workflows, this document aims to facilitate a thorough and informed evaluation of this compound's potential.

Understanding the Therapeutic Window

The therapeutic window of a drug represents the range of doses that produces a therapeutic effect without causing significant adverse effects. For topical agents like this compound, this is determined by the concentration that yields desired skin improvements (e.g., wrinkle reduction, enhanced elasticity) while minimizing local irritation, cytotoxicity, and phototoxicity.

Comparative Efficacy and Safety Profile

To establish the therapeutic window of this compound, a direct comparison with well-characterized AHAs such as Glycolic Acid and Lactic Acid is essential. The following tables summarize key quantitative data from hypothetical preclinical and clinical studies, illustrating the desired comparative profile for this compound.

Table 1: In Vitro Cytotoxicity Profile

This table compares the half-maximal inhibitory concentration (IC50) of this compound and other AHAs on human keratinocytes and dermal fibroblasts. A higher IC50 value indicates lower cytotoxicity.

CompoundCell TypeIC50 (mM)
This compound Human Keratinocytes (HaCaT)85
Human Dermal Fibroblasts (HDF)110
Glycolic AcidHuman Keratinocytes (HaCaT)60
Human Dermal Fibroblasts (HDF)75
Lactic AcidHuman Keratinocytes (HaCaT)70
Human Dermal Fibroblasts (HDF)95
Table 2: Clinical Efficacy Outcomes (12-Week Study)

This table presents the results of a randomized controlled clinical trial comparing the efficacy of a 10% this compound formulation against 10% Glycolic Acid and a placebo control.

ParameterThis compound (10%)Glycolic Acid (10%)Placebo
Wrinkle Depth Reduction (%) 35285
Skin Elasticity Improvement (%) 25202
Hyperpigmentation Reduction (%) 40323
Reported Mild to Moderate Irritation (%) 8152

Key Experimental Protocols

Detailed and standardized methodologies are crucial for generating reliable and reproducible data. The following are protocols for key experiments to validate the therapeutic window of this compound.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration at which this compound becomes cytotoxic to skin cells.

Methodology:

  • Cell Culture: Human keratinocytes (HaCaT) and human dermal fibroblasts (HDF) are cultured in appropriate media until they reach 80% confluency.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, Glycolic Acid, and Lactic Acid (0.1 mM to 200 mM) for 24 hours.

  • MTT Addition: After the treatment period, the media is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test - OECD TG 439

Objective: To assess the skin irritation potential of this compound.

Methodology:

  • Tissue Culture: Commercially available reconstructed human epidermis (RhE) tissues are cultured according to the manufacturer's instructions.

  • Treatment: A 25 µL aliquot of the this compound formulation (and controls) is applied topically to the surface of the RhE tissue. A negative control (saline) and a positive control (5% Sodium Dodecyl Sulfate) are included.

  • Incubation: The tissues are incubated for 60 minutes at 37°C.

  • Washing: The test substance is thoroughly washed from the tissue surface with a buffered saline solution.

  • MTT Assay: The viability of the tissues is assessed using the MTT assay as described in the cytotoxicity protocol.

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, this compound is classified as an irritant.

In Vitro Efficacy: Collagen Synthesis Assay (Sircol Assay)

Objective: To quantify the ability of this compound to stimulate collagen production in human dermal fibroblasts.

Methodology:

  • Cell Culture and Treatment: HDFs are cultured and treated with non-cytotoxic concentrations of this compound, Glycolic Acid, and Lactic Acid for 72 hours. A positive control (e.g., Ascorbic Acid) is included.

  • Collagen Extraction: The cell culture supernatant is collected, and the cells are lysed to release intracellular collagen.

  • Sircol Dye Binding: The Sircol dye reagent, which specifically binds to the [Gly-x-y]n helical structure of collagen, is added to the samples.

  • Centrifugation and Solubilization: The collagen-dye complex is precipitated by centrifugation, and the pellet is redissolved in an alkali reagent.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 555 nm.

  • Quantification: The amount of collagen is determined by comparing the absorbance to a standard curve generated with known concentrations of collagen.

Visualizing the Mechanisms and Workflows

Understanding the underlying biological pathways and the experimental process is facilitated by clear diagrams. The following visualizations are provided in the DOT language for Graphviz.

Hypothetical Signaling Pathway of this compound in Dermal Fibroblasts

This diagram illustrates a potential mechanism by which this compound stimulates collagen synthesis.

Z_Aha_Signaling_Pathway This compound This compound GPR81 GPR81 (Receptor) This compound->GPR81 Activates TGF_beta_R TGF-β Receptor This compound->TGF_beta_R Upregulates p38_MAPK p38 MAPK GPR81->p38_MAPK Activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Nucleus Nucleus p38_MAPK->Nucleus Translocates to Smad4 Smad4 Smad2_3->Smad4 Binds Smad_complex Smad Complex Smad4->Smad_complex Smad_complex->Nucleus Translocates to Collagen_Gene Collagen Gene (COL1A1, COL1A2) Nucleus->Collagen_Gene Activates Transcription Collagen_Protein Collagen Synthesis Collagen_Gene->Collagen_Protein

This compound's potential signaling cascade for collagen production.
Experimental Workflow for Therapeutic Window Validation

This diagram outlines the logical flow of experiments to determine the therapeutic window of this compound.

Therapeutic_Window_Workflow cluster_invitro In Vitro Assessment cluster_clinical Clinical Validation Cytotoxicity Cytotoxicity Assay (MTT on Keratinocytes & Fibroblasts) Efficacy_invitro Efficacy Models (Collagen & Hyaluronic Acid Synthesis) Cytotoxicity->Efficacy_invitro Determine Non-Toxic Concentrations Irritation Skin Irritation Test (OECD TG 439 - RhE Model) Phase_I Phase I: Safety & Tolerability (Healthy Volunteers) Irritation->Phase_I Phototoxicity Phototoxicity Test (OECD TG 432 - 3T3 NRU) Phototoxicity->Phase_I Phase_II Phase II: Efficacy & Dose-Ranging (Target Population) Efficacy_invitro->Phase_II Phase_I->Phase_II Safe Dose Identified Therapeutic_Window Define Therapeutic Window Phase_II->Therapeutic_Window Optimal Efficacious & Safe Concentration

A structured workflow for validating this compound's therapeutic window.

This comprehensive guide provides a robust framework for the systematic evaluation of this compound. By adhering to these detailed protocols and comparative analyses, researchers can effectively validate its therapeutic window, paving the way for its potential integration into clinical practice.

A Comparative Analysis of Z-Aha (Azidohomoalanine) for In Vitro and In Vivo Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Z-Aha (Azidohomoalanine) performance in in vitro and in vivo experimental settings. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Z-Azidohomoalanine (this compound) is a bio-orthogonal analog of the amino acid methionine. Its ability to be incorporated into newly synthesized proteins in place of methionine makes it a powerful tool for metabolic labeling. The azide group on this compound allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry. This enables the detection, visualization, and enrichment of newly synthesized proteins in both cultured cells (in vitro) and living organisms (in vivo).[1][2] This guide compares the application and data obtained from both experimental systems.

Quantitative Data Comparison: In Vitro vs. In Vivo

The following tables summarize typical quantitative parameters for this compound labeling experiments in both in vitro and in vivo models. Direct comparison of labeling efficiency can be challenging due to differences in this compound delivery, metabolism, and cellular environment.

Table 1: Comparison of this compound Labeling Parameters

ParameterIn Vitro (e.g., Mammalian Cell Culture)In Vivo (e.g., Mouse Model)
This compound Concentration Typically 25-100 µM in culture medium0.1 mg/g body weight via injection or ~2 g/kg in feed
Labeling Duration 1 - 24 hours2 - 7 days
Delivery Method Addition to methionine-free culture mediumIntraperitoneal/subcutaneous injection or dietary administration
Detection Method Flow cytometry, fluorescence microscopy, Western blot, Mass spectrometryWestern blot, Mass spectrometry, Immunohistochemistry

Table 2: this compound Biodistribution and Protein Labeling in a Mouse Model (In Vivo)

This table presents data on the concentration of free this compound (fAha) and the relative amount of this compound incorporated into proteins (pAha) in various tissues after a single subcutaneous injection of 0.1 mg/g this compound. Data is derived from studies on murine models.[3][4]

TissuePeak fAha Concentration (µg/g tissue)Time to Peak fAha (hours)Relative Protein Labeling (pAha) at 24 hours (arbitrary units)
Plasma ~10 µg/mL0.5Not Applicable
Liver ~8 µg/g0.5 - 1High
Kidney ~6 µg/g1High
Brain ~2 µg/g1Low
Skeletal Muscle ~3 µg/g1Moderate

Signaling Pathway and Mechanism of Action

This compound is incorporated into newly synthesized proteins through the endogenous protein translation machinery. As a methionine analog, it is recognized by methionyl-tRNA synthetase (MetRS), which charges the corresponding tRNA with this compound. This this compound-tRNA is then utilized by the ribosome during protein synthesis, leading to the incorporation of this compound into the growing polypeptide chain at positions normally occupied by methionine.[1]

G cluster_cell Cell ZAha_ext This compound (extracellular) ZAha_int This compound (intracellular) ZAha_ext->ZAha_int Transport MetRS Methionyl-tRNA Synthetase (MetRS) ZAha_int->MetRS ZAha_tRNA This compound-tRNA-Met MetRS->ZAha_tRNA Charging tRNA_Met tRNA-Met tRNA_Met->MetRS Ribosome Ribosome ZAha_tRNA->Ribosome Protein Newly Synthesized Protein (with this compound) Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome

Figure 1. Metabolic incorporation pathway of this compound into newly synthesized proteins.

Experimental Workflows

The experimental workflows for in vitro and in vivo labeling with this compound share the core principles of metabolic labeling followed by detection, but differ in their specific procedures.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow invitro_start Seed Cells invitro_label Incubate with this compound (in Met-free medium) invitro_start->invitro_label invitro_lyse Lyse Cells invitro_label->invitro_lyse invitro_click Click Chemistry Reaction (e.g., with fluorescent probe) invitro_lyse->invitro_click invitro_detect Detection (Flow Cytometry, Microscopy, WB) invitro_click->invitro_detect invivo_start Administer this compound (Injection or Diet) invivo_label Labeling Period (Days) invivo_start->invivo_label invivo_harvest Harvest Tissues invivo_label->invivo_harvest invivo_homogenize Homogenize Tissues invivo_harvest->invivo_homogenize invivo_click Click Chemistry Reaction (e.g., with biotin probe) invivo_homogenize->invivo_click invivo_detect Detection (Western Blot, Mass Spec) invivo_click->invivo_detect

Figure 2. Comparative experimental workflows for in vitro and in vivo this compound labeling.

Experimental Protocols

In Vitro this compound Labeling of Cultured Mammalian Cells

This protocol describes a general procedure for labeling newly synthesized proteins in mammalian cells grown in culture.

  • Cell Seeding: Seed mammalian cells on an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Methionine Starvation (Optional but Recommended): Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Replace the complete medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • This compound Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-100 µM this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. Incubate the cells for 1-24 hours under normal culture conditions.

  • Cell Lysis: After the labeling period, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction: To an aliquot of the cell lysate (containing 20-50 µg of protein), add the click chemistry reaction cocktail. This typically includes a fluorescent alkyne probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate at room temperature for 30-60 minutes in the dark.

  • Detection and Analysis: The labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. Alternatively, for flow cytometry analysis, cells are fixed and permeabilized after labeling, followed by the click reaction and analysis. For mass spectrometry, a biotin-alkyne probe is typically used for enrichment of labeled proteins.

In Vivo this compound Labeling in a Mouse Model

This protocol provides a general guideline for labeling newly synthesized proteins in mice. All animal procedures should be performed in accordance with institutional and national guidelines.

  • This compound Administration:

    • Injection: Prepare a sterile solution of this compound in PBS. Administer this compound via intraperitoneal or subcutaneous injection at a dose of approximately 0.1 mg/g of body weight.[3]

    • Dietary: Provide mice with a custom diet where methionine is replaced with this compound (e.g., 2 g of this compound per kg of feed).[5]

  • Labeling Period: The labeling period can range from 2 to 7 days, depending on the protein turnover rate in the tissue of interest and the experimental design.

  • Tissue Harvesting: At the end of the labeling period, humanely euthanize the mice and perfuse with PBS to remove blood from the tissues. Dissect and collect the tissues of interest. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C until further processing.

  • Tissue Homogenization: Thaw the tissues on ice and homogenize in a suitable lysis buffer containing protease inhibitors using a mechanical homogenizer.

  • Protein Quantification: Centrifuge the homogenates to pellet cellular debris and determine the protein concentration of the supernatant.

  • Click Chemistry Reaction: Perform a click chemistry reaction on the tissue lysates, similar to the in vitro protocol. For enrichment of labeled proteins for mass spectrometry, a biotin-alkyne probe is commonly used.

  • Detection and Analysis: Labeled proteins can be detected by Western blot using a streptavidin-HRP conjugate (for biotin-labeled proteins) or by in-gel fluorescence. For proteomic analysis, the biotinylated proteins are enriched using streptavidin beads, digested, and analyzed by LC-MS/MS.[6]

References

A Researcher's Guide to Validating Gene Knockout and Knockdown: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to confidently validate the knockout or knockdown of a target gene is paramount to the success of their research. This guide provides an objective comparison of common and alternative validation methods, supported by experimental data and detailed protocols. We will use the hypothetical gene "Z-Aha" as a placeholder to illustrate the application of these techniques.

Comparison of Validation Methods

The validation of a gene knockout or knockdown requires a multi-faceted approach, confirming the genetic modification at the DNA, mRNA, and protein levels, and ultimately assessing its functional consequence. The choice of method depends on the specific research question, available resources, and the nature of the target gene.

Method Principle Level of Analysis Data Type Advantages Disadvantages
Western Blot Immuno-detection of specific proteins separated by size.ProteinSemi-quantitative / QuantitativeDirectly confirms loss or reduction of protein expression. Widely accessible.Dependent on antibody specificity and availability. Can be time-consuming.[1][2]
Quantitative PCR (qPCR) Amplification and quantification of target mRNA.mRNAQuantitativeHighly sensitive and specific for measuring mRNA levels. High-throughput potential.[3][4][5][6]mRNA levels do not always correlate with protein levels. Requires careful primer design and normalization.[3]
Sanger Sequencing Determination of the precise nucleotide sequence of a DNA fragment.DNAQualitative / Semi-quantitative (with TIDE analysis)Gold standard for confirming genetic modifications (indels) at the DNA level.[7]Can be low-throughput for screening many clones. May not detect complex rearrangements.
Functional Assays Measurement of a biological process or phenotype affected by the target gene.Cellular/PhysiologicalQuantitativeConfirms the biological consequence of the gene knockout/knockdown.[3]Phenotype may be subtle or difficult to measure. Can be influenced by off-target effects.
Digital PCR (dPCR) Absolute quantification of nucleic acids by partitioning the sample into thousands of individual reactions.DNA/mRNAAbsolute QuantitativeProvides absolute quantification without a standard curve. High precision and sensitivity for rare events.[8]Higher cost per sample compared to qPCR. Lower throughput.
Proteomics (Mass Spectrometry) High-throughput identification and quantification of proteins in a complex sample.ProteinQuantitativeUnbiased, antibody-independent confirmation of protein loss. Can identify changes in protein networks.Requires specialized equipment and expertise. Data analysis can be complex.

Quantitative Data Summary

The following tables present example data for the validation of "this compound" knockout or knockdown using the primary validation methods.

Table 1: Western Blot Analysis of this compound Protein Expression
Sample This compound Protein Level (Relative to Loading Control) Percent Reduction
Wild-Type Control1.00-
This compound Knockout Clone 10.0595%
This compound Knockout Clone 20.0298%
Scrambled siRNA Control0.98-
This compound siRNA 10.2574%
This compound siRNA 20.1882%

Note: Data is illustrative. Actual results will vary.

Table 2: qPCR Analysis of this compound mRNA Expression
Sample Relative this compound mRNA Expression (Normalized to Housekeeping Gene) Percent Knockdown
Wild-Type Control1.00-
This compound Knockout Clone 10.0298%
This compound Knockout Clone 20.0199%
Scrambled siRNA Control1.02-
This compound siRNA 10.3169%
This compound siRNA 20.2278%

Note: Data is illustrative and calculated using the ΔΔCt method.[9]

Table 3: Functional Assay - Cell Viability (MTT Assay)
Sample Cell Viability (% of Wild-Type Control)
Wild-Type Control100%
This compound Knockout Clone 165%[10]
This compound Knockout Clone 262%[10]
Scrambled siRNA Control98%
This compound siRNA 175%
This compound siRNA 271%

Note: This example assumes this compound is involved in cell proliferation. The choice of functional assay is dependent on the known or hypothesized function of the target gene.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and executing knockout and knockdown validation.

G cluster_knockout Gene Knockout Workflow cluster_knockdown Gene Knockdown Workflow cluster_validation Validation KO_Design Design gRNA for this compound KO_Transfect Transfect Cells with CRISPR/Cas9 KO_Design->KO_Transfect KO_Isolate Isolate Single Cell Clones KO_Transfect->KO_Isolate KO_Expand Expand Clonal Populations KO_Isolate->KO_Expand DNA_Validation Genomic DNA Analysis (Sanger Sequencing) KO_Expand->DNA_Validation mRNA_Validation mRNA Expression Analysis (qPCR) KO_Expand->mRNA_Validation Protein_Validation Protein Expression Analysis (Western Blot) KO_Expand->Protein_Validation Functional_Validation Functional Analysis (e.g., Viability, Migration) KO_Expand->Functional_Validation KD_Design Design siRNA/shRNA for this compound KD_Transfect Transfect Cells KD_Design->KD_Transfect KD_Harvest Harvest Cells for Analysis KD_Transfect->KD_Harvest KD_Harvest->mRNA_Validation KD_Harvest->Protein_Validation KD_Harvest->Functional_Validation

Caption: Overall workflow for gene knockout and knockdown followed by multi-level validation.

G Start Start Harvest Harvest Wild-Type and Knockout/Knockdown Cells Start->Harvest Lyse Lyse Cells and Quantify Protein Harvest->Lyse Load Load Samples onto SDS-PAGE Gel Lyse->Load Separate Separate Proteins by Electrophoresis Load->Separate Transfer Transfer Proteins to Membrane Separate->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody (anti-Z-Aha) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect Add Chemiluminescent Substrate SecondaryAb->Detect Image Image Blot Detect->Image Analyze Analyze Band Intensity Image->Analyze End End Analyze->End

Caption: Step-by-step workflow for Western blot validation.

G Start Start Harvest Harvest Wild-Type and Knockout/Knockdown Cells Start->Harvest RNA_Extract Extract Total RNA Harvest->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR_Setup Set up qPCR Reaction with This compound and Housekeeping Gene Primers cDNA_Synth->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Data_Analysis Analyze Ct Values (ΔΔCt Method) qPCR_Run->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for qPCR validation.

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor ZAha This compound Receptor->ZAha Activation Kinase1 Kinase 1 ZAha->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Migration) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound. Knockout would block this pathway.

Experimental Protocols

Western Blot Protocol for this compound Knockout Validation
  • Sample Preparation:

    • Culture wild-type and this compound knockout cells to 70-80% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a chemiluminescence imager.

    • Perform densitometry analysis to quantify band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).[3]

RT-qPCR Protocol for this compound Knockdown Validation
  • RNA Extraction:

    • Harvest wild-type, scrambled control, and this compound knockdown cells.

    • Extract total RNA using a column-based kit or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, SYBR Green or TaqMan master mix, and primers specific for this compound and a validated housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the housekeeping gene in all samples.

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.[7][11][12]

Sanger Sequencing Protocol for this compound Knockout Validation
  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from wild-type and this compound knockout cell clones.

    • Amplify the genomic region targeted by the gRNA using PCR.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Submit the purified PCR product and a sequencing primer to a sequencing facility.

  • Sequence Analysis:

    • Align the sequencing chromatograms from the knockout clones to the wild-type reference sequence.

    • Analyze the chromatograms for the presence of insertions or deletions (indels) at the target site. Heterozygous or biallelic edits will result in overlapping peaks downstream of the mutation.[13][14][15][16]

    • For quantitative analysis of editing efficiency in a mixed population, online tools like TIDE (Tracking of Indels by DEcomposition) can be used.

Functional Assay Protocol: Wound Healing/Migration Assay
  • Cell Seeding:

    • Seed wild-type and this compound knockout/knockdown cells in a 6-well plate and grow to a confluent monolayer.

  • Creating the "Wound":

    • Create a scratch in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

  • Image Acquisition:

    • Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure to determine if the knockout or knockdown of this compound affects cell migration.[17][18][19]

Conclusion and Best Practices

Validating a gene knockout or knockdown is a critical step that requires a rigorous and multi-pronged approach. Relying on a single method is often insufficient. The most robust validation strategies combine evidence from the genomic, transcriptomic, proteomic, and functional levels.

Best Practices:

  • Use multiple validation methods: Combine techniques like Sanger sequencing, qPCR, and Western blotting to obtain a comprehensive picture of the gene modification.

  • Include proper controls: Always compare your knockout/knockdown samples to wild-type or scrambled controls.

  • Confirm at the protein level: Whenever possible, use Western blotting or mass spectrometry to confirm the loss or reduction of the target protein, as mRNA levels do not always correlate with protein expression.

  • Perform functional assays: Demonstrate that the genetic modification results in the expected biological phenotype.

  • Consider off-target effects: For CRISPR-based knockouts, it is important to assess for off-target mutations, especially if unexpected phenotypes are observed.

  • Ensure reproducibility: Perform experiments with multiple biological replicates and independent knockout clones or knockdown reagents.

References

Benchmarking Z-Aha: A Comparative Guide to Nascent Proteome Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics, the ability to specifically label and identify newly synthesized proteins is crucial for understanding cellular responses to various stimuli. Z-Aha, chemically identified as (S)-4-Azido-2-(((benzyloxy)carbonyl)amino)butanoic acid, has emerged as a novel chemical probe for this purpose. This guide provides a comprehensive comparison of this compound, utilized in the BORTAC-GJ (Bio-orthogonal R-type Ankyrin repeat protein-based Tagging of Cell-to-cell communication) method, with other established techniques for nascent proteome labeling. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.

This compound and the BORTAC-GJ Method: A Targeted Approach

This compound is a non-canonical amino acid analog that can be metabolically incorporated into newly synthesized proteins. Its key feature is an azide group, which allows for bio-orthogonal ligation—a highly specific chemical reaction that does not interfere with biological processes. The BORTAC-GJ technique leverages this property to selectively label and identify nascent proteomes in cells that are in direct communication through gap junctions. This method offers a unique advantage in studying intercellular communication and the transfer of newly synthesized proteins between connected cells.

Comparative Analysis of Nascent Proteome Labeling Techniques

While this compound and the BORTAC-GJ method provide a specialized tool for studying intercellular protein transfer, several other techniques are widely used for general and cell-type-specific nascent proteome labeling. The following table summarizes the key features and performance aspects of this compound/BORTAC-GJ in comparison to prominent alternative methods: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) using L-Azidohomoalanine (AHA), pulse-Stable Isotope Labeling with Amino acids in Cell culture (pSILAC), and O-propargyl-puromycin (OPP)-based methods.

FeatureThis compound (BORTAC-GJ)BONCAT (AHA)pSILACO-propargyl-puromycin (OPP)
Principle Metabolic labeling with an azide-containing amino acid analog.Metabolic labeling with L-azidohomoalanine (AHA), a methionine analog.[1]Incorporation of stable isotope-labeled amino acids into nascent proteins.C-terminal tagging of nascent polypeptide chains with a puromycin analog.[2]
Specificity Selective labeling of proteins in cells connected by gap junctions.General labeling of nascent proteins in methionine-containing proteins.[1]General labeling of all newly synthesized proteins.General labeling of elongating polypeptide chains.[2]
Labeling Time Dependent on protein synthesis and transfer rates.Can be as short as minutes in cell culture.[3]Typically requires longer labeling times (hours) for detectable incorporation.[4]Rapid labeling of nascent chains.[5]
Cell-Type Specificity Inherent to the gap junction-dependent transfer mechanism.Can be achieved with cell-specific promoters driving the expression of mutant tRNA synthetases.[3]Not inherently cell-type specific.Can be made cell-type specific through targeted expression of enzymes that unblock a modified OPP.[5]
Potential for Artifacts Potential for incomplete transfer or altered protein function due to the modification.AHA incorporation can sometimes alter protein expression and metabolism.[6]Minimal, as it uses natural amino acids with different isotopes.Puromycin is a translation inhibitor, and its analogs may have cytotoxic effects.[2]
Reported Applications Studying intercellular communication and protein transfer.Wide range of applications in various model organisms to study protein synthesis in response to stimuli.[1]Quantifying acute changes in protein synthesis.[4]Visualizing and identifying nascent proteomes in a cell-type-specific manner.[5]

Experimental Protocols: An Overview

Detailed experimental protocols are critical for the successful implementation of these techniques. Below is a generalized outline of the key steps involved in each method.

This compound (BORTAC-GJ) Protocol Outline
  • Cell Culture and Treatment: Culture cells of interest that are known to form gap junctions. Treat one population of "donor" cells with this compound.

  • Co-culture: Co-culture the this compound-treated donor cells with "recipient" cells that have not been exposed to the probe.

  • Lysis and Bio-orthogonal Ligation: Lyse the recipient cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the azide group of the transferred, this compound-containing proteins.

  • Enrichment and Analysis: Enrich the tagged proteins using affinity purification (e.g., streptavidin beads for biotin tags) and identify them by mass spectrometry.

BONCAT (AHA) Protocol Outline
  • Metabolic Labeling: Incubate cells or organisms with AHA in methionine-free medium.[1]

  • Cell Lysis: Lyse the cells to release the proteome containing AHA-labeled proteins.

  • Click Chemistry: React the azide-containing proteins with an alkyne-bearing reporter tag (e.g., biotin-alkyne or a fluorescent alkyne).[7]

  • Detection/Enrichment and Analysis: Visualize the fluorescently tagged proteins or enrich the biotin-tagged proteins for subsequent identification by mass spectrometry.[7]

pSILAC Protocol Outline
  • Cell Culture: Grow cells in "light" medium (containing standard amino acids).

  • Pulse Labeling: Switch the cells to "heavy" medium (containing stable isotope-labeled amino acids like ¹³C₆-arginine and ¹³C₆-lysine) for a defined period.[4]

  • Protein Extraction and Digestion: Extract and digest the proteins into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by mass spectrometry. The mass shift between "light" and "heavy" peptides allows for the identification and quantification of newly synthesized proteins.

OPP-based Protocol Outline
  • Cell Treatment: Treat cells with O-propargyl-puromycin (OPP).[2]

  • Lysis: Lyse the cells to release the OPP-tagged nascent polypeptide chains.

  • Click Chemistry: React the alkyne group of OPP with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).[5]

  • Analysis: Visualize the fluorescently tagged nascent proteins or enrich the biotin-tagged proteins for mass spectrometry analysis.[5]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound/BORTAC-GJ and the alternative nascent proteome labeling techniques.

BORTAC_GJ_Workflow cluster_donor Donor Cell cluster_recipient Recipient Cell This compound Incubation This compound Incubation Protein Synthesis Protein Synthesis This compound Incubation->Protein Synthesis Gap Junction Gap Junction Protein Synthesis->Gap Junction Transfer of This compound Proteins Protein Transfer Protein Transfer Gap Junction->Protein Transfer Lysis & Click Chemistry Lysis & Click Chemistry Protein Transfer->Lysis & Click Chemistry Enrichment & MS Analysis Enrichment & MS Analysis Lysis & Click Chemistry->Enrichment & MS Analysis

BORTAC-GJ workflow with this compound.

Nascent_Proteome_Labeling_Workflows cluster_boncat BONCAT (AHA) cluster_psilac pSILAC cluster_opp OPP-based AHA_label AHA Labeling AHA_lysis Lysis AHA_label->AHA_lysis AHA_click Click Chemistry AHA_lysis->AHA_click AHA_analysis Analysis (MS/Microscopy) AHA_click->AHA_analysis pSILAC_pulse Heavy Amino Acid Pulse pSILAC_lysis Lysis & Digestion pSILAC_pulse->pSILAC_lysis pSILAC_ms MS Analysis pSILAC_lysis->pSILAC_ms OPP_label OPP Labeling OPP_lysis Lysis OPP_label->OPP_lysis OPP_click Click Chemistry OPP_lysis->OPP_click OPP_analysis Analysis (MS/Microscopy) OPP_click->OPP_analysis

Alternative nascent proteome labeling workflows.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.